Phenyl vinyl sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJHXFYLRTLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87500-51-4 | |
| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90942627 | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20451-53-0 | |
| Record name | (Ethenylsulfinyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Utility of Phenyl Vinyl Sulfoxide in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of Phenyl Vinyl Sulfoxide
This compound is a versatile bifunctional reagent that has secured a significant role in contemporary organic synthesis. As a colorless liquid with the formula C₆H₅SOCH=CH₂, it combines the reactivity of a vinyl group with the unique electronic properties of a sulfoxide. This arrangement makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder cycloadditions, where it often serves as a stable and easily handled acetylene equivalent.[1][2] Its ability to be deprotonated to form an α-sulfinyl carbanion further extends its utility in forming complex molecular architectures, including various heterocycles.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive, field-tested protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. The core of this reliable synthesis lies in a two-part process: the preparation of the precursor, phenyl vinyl sulfide, followed by its selective oxidation.
Core Synthesis Pathway: From Thioether to Sulfoxide
The most robust and widely adopted method for preparing this compound is the controlled oxidation of phenyl vinyl sulfide. This strategy is advantageous because it allows for the selective introduction of a single oxygen atom onto the sulfur, avoiding over-oxidation to the corresponding sulfone. The success of the entire synthesis hinges on the purity of the starting sulfide and the precise control of the oxidation conditions.
Part A: Synthesis of the Precursor, Phenyl Vinyl Sulfide
The synthesis of the phenyl vinyl sulfide precursor is a critical first step that directly impacts the quality and yield of the final product. The procedure detailed in Organic Syntheses is a reliable method that proceeds via an initial substitution reaction followed by an elimination.[1][3][4]
This protocol is adapted from a procedure published in Organic Syntheses. [1][4]
-
Thiolate Preparation: In a 1-L three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel under a nitrogen atmosphere, place 400 mL of absolute ethanol. Add 23 g (1 g-atom) of sodium metal in small pieces with stirring.
-
Causality: The sodium reacts with ethanol to form sodium ethoxide, a strong base necessary to deprotonate the weakly acidic benzenethiol, thereby generating the potent nucleophile, sodium thiophenolate.
-
Addition of Thiophenol: Once all the sodium has reacted (5–15 minutes), add 110 g (1 mol) of benzenethiol via the addition funnel over 15–20 minutes. The reaction is exothermic and the solution will turn a clear brown.
-
Substitution Reaction: In a separate 2-L flask, prepare a solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol. Transfer the sodium thiophenolate solution to the dibromoethane solution via cannula over 45 minutes, maintaining the reaction temperature at 25–30°C with an ice bath. Stir for an additional 30 minutes.
-
Expert Insight: Using an excess of 1,2-dibromoethane helps to minimize the formation of the double substitution byproduct, 1,2-bis(phenylthio)ethane. Maintaining the temperature prevents premature elimination.
-
Elimination Reaction: Prepare a second solution of sodium ethoxide from 40 g (2.17 g-atom) of sodium and 800 mL of ethanol. Add this basic solution to the reaction mixture. Heat the resulting mixture to reflux for 8 hours.
-
Trustworthiness: The reflux step provides the thermal energy required for the E2 elimination of HBr from the 1-phenylthio-2-bromoethane intermediate, driven by the strong ethoxide base. The extended reflux time ensures the reaction goes to completion.
-
Workup and Purification: Cool the mixture and add 750 mL of benzene (or a safer alternative like toluene) and 750 mL of water. Separate the organic layer, wash it with water (2 x 50 mL) and brine (100 mL), and concentrate by rotary evaporation.
-
Final Step: Distill the resulting yellow oil under reduced pressure to yield phenyl vinyl sulfide.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Benzenethiol | 110.18 | 110 | 1.0 | Nucleophile Precursor |
| Sodium | 22.99 | 23 + 40 | 1.0 + 1.74 | Base Formation |
| 1,2-Dibromoethane | 187.86 | 272 | 1.45 | Electrophile |
| Ethanol | 46.07 | 400 + 800 mL | - | Solvent/Reagent |
| Product | Phenyl Vinyl Sulfide | 136.22 | 70–87 (Typical) | 0.51–0.64 |
| Yield | 50–65% [1] |
Part B: Selective Oxidation to this compound
The conversion of the sulfide to a sulfoxide requires a delicate touch. The goal is mono-oxidation, as the sulfoxide can be further oxidized to the sulfone. The method of choice utilizes meta-chloroperoxybenzoic acid (m-CPBA), a highly effective and selective oxidant for this transformation when used under controlled temperature conditions. [1]
Caption: Mechanism of sulfide oxidation using m-CPBA.
This protocol is a reliable procedure adapted from Organic Syntheses. [1]
-
Initial Setup: In a 500-mL three-necked, round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 20 g (0.147 mol) of phenyl vinyl sulfide in 250 mL of dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: This low temperature is the most critical parameter of the reaction. It dramatically slows the rate of the second oxidation (sulfoxide to sulfone), ensuring high selectivity for the desired product. It also helps to safely control the exothermic nature of the oxidation.
-
Addition of Oxidant: Dissolve 25.4 g (1.0 equivalent, assuming 100% purity m-CPBA) of m-CPBA in 200 mL of dichloromethane. Add this solution dropwise to the cooled sulfide solution over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the mixture and allow it to warm to room temperature over 1 hour. A water bath can be used to gently bring the temperature to ~30°C.
-
Workup - Quenching and Extraction: Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution.
-
Causality: This step is crucial for two reasons. First, it neutralizes the acidic byproduct, m-chlorobenzoic acid, converting it to its water-soluble sodium salt. Second, it quenches any unreacted m-CPBA.
-
Extraction: Extract the mixture with three 250-mL portions of dichloromethane. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with three 250-mL portions of water to remove all water-soluble species. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. The residual liquid is then purified by vacuum distillation to afford pure this compound.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Phenyl Vinyl Sulfide | 136.22 | 20 | 0.147 | Substrate |
| m-CPBA (100%) | 172.57 | 25.4 | 0.147 | Oxidizing Agent |
| Dichloromethane | 84.93 | 450 mL | - | Solvent |
| Product | This compound | 152.21 | 15–16 (Typical) | 0.098–0.105 |
| Yield | 68–70% [1] | |||
| Boiling Point | 98°C @ 0.6 mm Hg [1] |
Safety and Handling: A Prerequisite for Success
Chemical synthesis requires rigorous adherence to safety protocols. The reagents and intermediates in this procedure present specific hazards that must be managed.
-
Peroxy Compounds (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure, dry form. It is sensitive to shock and heat. Always run reactions involving peracids behind a safety shield. Ensure efficient stirring and slow addition to control the reaction's exotherm. Never distill a reaction mixture until all residual peroxides have been destroyed (e.g., with a reducing agent or bicarbonate wash). [1]* 1-Phenylthio-2-bromoethane: This intermediate, though potentially bypassed in some one-pot procedures, is a powerful alkylating agent and can cause severe skin blistering. [1]Handle with extreme caution using appropriate gloves and engineering controls.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.
Conclusion: A Self-Validating and Authoritative Protocol
The synthesis of this compound via the selective oxidation of its sulfide precursor is a robust and reproducible method, grounded in well-understood reaction mechanisms. The protocol's trustworthiness is reinforced by its internal checks: the controlled low-temperature addition to ensure selectivity, the essential bicarbonate wash to remove byproducts, and the final purification by vacuum distillation, which yields a product with a well-defined boiling point and in a predictable yield range. By understanding the causality behind each step—from nucleophile generation to controlled oxidation—researchers can confidently execute this synthesis and produce high-quality this compound for applications in pharmaceutical development and complex molecule synthesis.
References
Chemical properties of phenyl vinyl sulfoxide
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Phenyl Vinyl Sulfoxide
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PVSO) is a versatile and powerful reagent in modern organic synthesis. Characterized by the electron-withdrawing nature of its sulfinyl group, PVSO exhibits a rich reactivity profile, functioning as an excellent Michael acceptor, a reactive dienophile in cycloaddition reactions, and a precursor to valuable synthetic intermediates. Its ability to act as a latent acetylene or ketene equivalent makes it an indispensable tool for constructing complex molecular architectures. Furthermore, the development of chiral variants has established vinyl sulfoxides as reliable auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive exploration of the synthesis, chemical properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols for the practicing chemist.
Introduction: The Synthetic Versatility of this compound
This compound, with the chemical formula C₈H₈OS, is an organosulfur compound that has garnered significant attention as a synthetic building block.[1] Its utility stems from the unique electronic properties conferred by the sulfoxide moiety. The sulfur-oxygen bond polarizes the vinyl group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is central to its role as a Michael acceptor.[2][3]
Simultaneously, the sulfinyl group can be eliminated under thermal conditions, a property that is masterfully exploited in cycloaddition reactions where PVSO serves as an acetylene equivalent.[4][5] Following a Diels-Alder reaction, for instance, the resulting sulfoxide adduct can spontaneously eliminate benzenesulfenic acid to introduce a double bond, effectively achieving the cycloaddition of acetylene itself.[4] The reagent can also be deprotonated to form an α-sulfinyl carbanion, opening avenues for further chemical transformations.[4] These distinct modes of reactivity make PVSO a cornerstone reagent in the synthesis of complex heterocycles and natural products.[4][6]
Synthesis of this compound
The most reliable and scalable preparation of this compound involves the controlled oxidation of its precursor, phenyl vinyl sulfide.[2][7] While various oxidizing agents can be employed, m-chloroperbenzoic acid (m-CPBA) is preferred for its selectivity, reliably oxidizing the sulfide to the sulfoxide without significant over-oxidation to the corresponding sulfone.[2][8] The reaction is typically performed at low temperatures to ensure high selectivity.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Oxidation.
Experimental Protocol: Synthesis of this compound[2]
This protocol is adapted from a well-established and verified procedure.[2]
-
Reaction Setup: Charge a 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Oxidant: Add a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane dropwise over a 30-minute period.
-
Warming: After the addition is complete, allow the mixture to stir and warm to room temperature for 1 hour. A water bath at 30°C can be used.
-
Aqueous Workup: Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Extraction: Extract the mixture with three 250-mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts, wash with three 250-mL portions of water, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Distill the residual liquid under reduced pressure to afford this compound as a colorless liquid (15–16 g, 68–70% yield), bp 98°C/0.6 mm.[2]
Core Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dominated by its functions as a Michael acceptor, a dienophile, and a substrate for the Pummerer rearrangement.
Michael Addition Reactions
This compound is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles such as enolates, amines, and nitroalkanes.[2][3] The conjugate addition is driven by the electron-withdrawing sulfinyl group, which stabilizes the resulting α-sulfinyl carbanion intermediate. The Michael addition of carbanions to vinyl sulfoxides can be more challenging than to the corresponding sulfones, often requiring strong bases like sodium hydride or DBU (1,8-diazabicyclo[5.5.0]undec-7-ene).[3] However, solid-liquid phase transfer catalysis in the absence of solvent has emerged as a highly efficient method.[3]
| Nucleophile | Catalyst/Base | Conditions | Product Type | Yield | Reference |
| 2-Nitropropane | K₂CO₃, Aliquat 336 | Room Temp, 1 hr | β-Nitroalkyl sulfoxide | ~100% | [3] |
| Diethyl N-acetylaminomalonate | K₂CO₃, Aliquat 336 | 60°C, 1 hr | β-Amino acid precursor | 85% | [3] |
| Lithium enolates of ketones | N/A (Stoichiometric) | THF, -78°C | Bicyclo[n.2.0]alkan-1-ols | Varies | |
| Magnesium amides | EtMgBr, R₂NH | THF | β-(Dialkylamino)dithioacetals | Varies |
The resulting adducts are synthetically valuable. The sulfoxide group can be removed via thermolysis, effectively resulting in the alkylation of the nucleophile. This addition-elimination sequence is a cornerstone of its synthetic utility.
Diels-Alder and Cycloaddition Reactions
In [4+2] cycloaddition reactions, this compound functions as a moderately reactive dienophile.[2] Its true power is realized in its role as an "acetylene equivalent." The initial Diels-Alder adduct undergoes a syn-elimination of the phenylsulfinyl group upon heating, introducing a double bond into the newly formed six-membered ring.[4][6] This strategy provides a robust pathway to cyclohexene derivatives that would be otherwise difficult to access.[5]
Caption: this compound as an Acetylene Equivalent.
This compound also participates in dipolar cycloadditions and reacts with dichloroketene to yield optically active γ-butyrolactones, a transformation that has been applied to the synthesis of heterocyclic natural products.[4][9]
The Pummerer Rearrangement
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen.[10][11] In the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), the sulfoxide is converted to an α-acyloxy thioether.[11] The reaction proceeds through a key thionium ion intermediate, which is then trapped by a nucleophile.[11]
For this compound, this reaction can be adapted for "additive Pummerer" reactions. Under Pummerer conditions (e.g., TFAA and trifluoroacetic acid), PVSO can react with alkenes in an electrophilic ene-type reaction, forming new C-C bonds. This transforms the vinyl sulfoxide into a reactive α,β-dicarbocation equivalent. This methodology has been used to transform alkenyl sulfoxides into corresponding α-thio aldehydes in high yields.[12]
Caption: Mechanism of the Pummerer Rearrangement.
Asymmetric Synthesis and Chiral Auxiliaries
The sulfur atom in a sulfoxide is a stereocenter. This intrinsic chirality has been leveraged to develop enantiomerically pure vinyl sulfoxides that serve as powerful chiral auxiliaries in asymmetric synthesis.[13] Chiral sulfinyl compounds are crucial as auxiliaries, ligands, and catalysts and are found in several pharmaceutical agents.[13]
Chiral vinyl sulfoxides direct the stereochemical outcome of reactions, including Michael additions and cycloadditions, enabling the synthesis of enantiomerically enriched products.[6][14] For example, the asymmetric conjugate addition of amines to chiral p-tolyl vinyl sulfoxides has been used to prepare β-amino acid derivatives.[14] Similarly, gold-catalyzed[14][14]-sigmatropic rearrangements starting from chiral sulfoxide substrates have demonstrated excellent chirality transfer.[15]
Other Transformations
-
Oxidation: this compound can be further oxidized to phenyl vinyl sulfone using stronger oxidizing agents like hydrogen peroxide in acetic acid.[2] The resulting sulfone is also a valuable synthetic intermediate, though with distinct reactivity.[2][16]
-
Reduction: The sulfoxide can be selectively reduced back to the corresponding sulfide. A recent method employs a manganese complex, MnBr(CO)₅, with a silane reductant, which chemoselectively reduces the sulfoxide while tolerating the double bond.[17] Other methods use reagents like SmI₂/Et₃N or SOCl₂/Ph₃P.[18]
Applications in Drug Discovery and Development
While this compound itself is primarily a synthetic reagent, the functionalities it helps to install are of great interest to medicinal chemists. The related phenyl vinyl sulfone moiety is a recognized structural unit in drug design, acting as a privileged scaffold in the development of anticancer, anti-inflammatory, and neuroprotective agents.[16] Vinyl sulfones can act as covalent inhibitors, targeting cysteine proteases, or interact non-covalently with various biological targets.[16] The ability of this compound to facilitate the construction of complex, stereochemically defined molecules makes it an enabling tool for the synthesis of novel drug candidates and natural products.[6][19]
Conclusion
This compound is a reagent of remarkable versatility, bridging fundamental reactivity with practical applications in complex synthesis. Its capacity to function as a Michael acceptor, a masked acetylene equivalent in cycloadditions, and a substrate for powerful rearrangements like the Pummerer reaction solidifies its importance in the synthetic chemist's toolbox. The continued development of asymmetric applications using chiral variants further extends its reach, enabling elegant and efficient approaches to enantiomerically pure molecules. For researchers in both academic and industrial settings, a thorough understanding of the chemical properties of this compound is essential for designing innovative and effective synthetic strategies.
References
- 1. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 20451-53-0 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. publications.iupac.org [publications.iupac.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 12. Synthesis of enyne and aryl vinyl sulfoxides: functionalization via Pummerer rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]
- 18. Reduction of Sulfoxides [organic-chemistry.org]
- 19. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
Phenyl Vinyl Sulfoxide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl vinyl sulfoxide (PVS) is a versatile organosulfur compound with significant utility in both synthetic organic chemistry and chemical biology. Its unique electronic properties, arising from the vinyl sulfoxide moiety, render it a potent electrophile and a valuable tool for forging new carbon-sulfur and carbon-carbon bonds. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its interactions with biological systems. We will delve into its chemical reactivity, explore its role as a Michael acceptor and a dienophile, and elucidate its potential as a covalent modifier of biological macromolecules. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively harness the capabilities of this compound in their respective fields.
Introduction: The Chemical Versatility of this compound
This compound, with the chemical formula C₈H₈OS, is a colorless liquid that has garnered considerable attention for its diverse reactivity.[1][2] The electron-withdrawing nature of the sulfoxide group polarizes the vinyl moiety, making the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its primary mechanism of action. Furthermore, the vinyl group can participate in pericyclic reactions, most notably the Diels-Alder reaction, expanding its synthetic utility.[3][4][5]
From a biological perspective, the reactivity of this compound towards soft nucleophiles, such as the thiol group of cysteine residues in proteins, is of paramount importance. This interaction can lead to the formation of stable covalent adducts, positioning PVS as a potential tool for irreversible inhibition of enzymes and for the development of chemical probes to study protein function.[6][7] Understanding the intricacies of this mechanism is crucial for its application in drug discovery and chemical proteomics.
Core Mechanism of Action: The Michael Addition
The principal mechanism of action of this compound in a biological context is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated sulfoxide.
The Electrophilic Nature of the Vinyl Sulfoxide Moiety
The sulfoxide group (S=O) is a strong electron-withdrawing group. This property arises from the polar nature of the sulfur-oxygen double bond and the ability of the sulfur atom to accommodate a partial positive charge. This electron withdrawal has a profound effect on the adjacent vinyl group, creating a significant electron deficiency at the β-carbon. This polarization makes the β-carbon an excellent electrophilic center, primed for attack by nucleophiles.
Reaction with Biological Nucleophiles: The Case of Cysteine
In biological systems, the most relevant nucleophiles for reaction with this compound are the thiol groups of cysteine residues within proteins. The thiolate anion (R-S⁻), which is the deprotonated form of the thiol group, is a potent nucleophile that readily attacks the electrophilic β-carbon of PVS.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a transient carbanion intermediate.
-
Protonation: The carbanion is subsequently protonated by a proton source, typically water or a protonated amino acid residue in the vicinity, to yield the final stable thioether adduct.
This covalent modification is often irreversible under physiological conditions, leading to the permanent inactivation of the target protein. This property is the basis for the development of vinyl sulfone-based irreversible inhibitors for enzymes like cysteine proteases.[6][7]
Secondary Mechanism: The Diels-Alder Reaction
While the Michael addition is the predominant mechanism in a biological context, this compound is also a competent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[3][4][5] In this concerted, pericyclic reaction, PVS reacts with a conjugated diene to form a six-membered ring.
The electron-deficient nature of the vinyl group in PVS enhances its reactivity as a dienophile, particularly with electron-rich dienes. This reaction is a powerful tool in synthetic organic chemistry for the construction of complex cyclic systems.
Biological Implications and Applications
The ability of this compound to covalently modify proteins has significant biological consequences and opens up avenues for various applications.
Enzyme Inhibition
The irreversible modification of cysteine residues in the active site of enzymes can lead to their complete and permanent inactivation. This makes PVS and related vinyl sulfones attractive scaffolds for the design of irreversible enzyme inhibitors.[6] Cysteine proteases, a class of enzymes involved in various physiological and pathological processes, are particularly susceptible to inhibition by such compounds.[7]
Chemical Proteomics and Target Identification
The covalent nature of the interaction between PVS and its protein targets can be exploited in chemical proteomics workflows to identify the cellular targets of a small molecule. By incorporating a reporter tag (e.g., biotin or a fluorescent dye) into the PVS molecule, researchers can "fish out" and identify the proteins that have been covalently modified. This approach is invaluable for understanding the mechanism of action of drugs and for identifying new therapeutic targets.
Potential Therapeutic Applications
Some studies have suggested that this compound may possess anti-inflammatory and anti-tumor properties.[8] These effects are likely mediated by the covalent modification of key proteins involved in inflammation and cell proliferation pathways. For instance, the inhibition of prostaglandin production has been attributed to PVS. However, further research is needed to fully elucidate the specific molecular targets and pathways involved.
Experimental Protocols
The following section provides detailed methodologies for key experiments to study the mechanism of action of this compound.
Synthesis of this compound
This compound is typically synthesized by the controlled oxidation of phenyl vinyl sulfide.[3][9]
Protocol: Oxidation of Phenyl Vinyl Sulfide to this compound
-
Materials:
-
Phenyl vinyl sulfide
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve phenyl vinyl sulfide in dichloromethane in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve one equivalent of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of phenyl vinyl sulfide, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
Causality: The use of one equivalent of m-CPBA is crucial to selectively oxidize the sulfide to the sulfoxide. Using excess oxidizing agent can lead to the formation of the corresponding sulfone. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.
In Vitro Reactivity with Thiols
The reactivity of this compound with thiols can be monitored using various analytical techniques, such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Protocol: Monitoring the Reaction of PVS with N-acetyl-L-cysteine by HPLC
-
Materials:
-
This compound
-
N-acetyl-L-cysteine (NAC)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector.
-
-
Procedure:
-
Prepare stock solutions of PVS and NAC in a suitable solvent (e.g., DMSO or ACN).
-
In a reaction vial, add PBS buffer.
-
Initiate the reaction by adding the stock solutions of PVS and NAC to the buffer to achieve the desired final concentrations.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ACN containing 0.1% TFA.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the reactants and the appearance of the product adduct at appropriate wavelengths (e.g., 220 nm and 254 nm).
-
Quantify the peak areas to determine the reaction kinetics.
-
Self-Validation: The identity of the product adduct can be confirmed by mass spectrometry (LC-MS). The use of a quenching solution ensures that the reaction is stopped at specific time points, allowing for accurate kinetic analysis.
Cell-Based Assays for Biological Activity
The biological effects of this compound can be assessed using a variety of cell-based assays.
Protocol: Assessing the Cytotoxicity of PVS using an MTT Assay
-
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates, incubator, plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of PVS in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of PVS. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value of PVS.
-
Trustworthiness: Including appropriate controls (vehicle and untreated) is essential to account for any effects of the solvent and to establish a baseline for cell viability. Performing the assay in triplicate or quadruplicate for each concentration ensures the reliability of the results.
Quantitative Data Summary
| Compound Class | Relative Reactivity with Thiols |
| Phenyl Vinyl Sulfonate Esters | Very High |
| Phenyl Vinyl Sulfone | High |
| This compound | Moderate to High (Expected) |
| N-Alkyl Vinyl Sulfonamides | Moderate |
| N-Aryl Vinyl Sulfonamides | Low |
Note: The reactivity of this compound is expected to be significant, though potentially less than that of the corresponding sulfone due to the lower electron-withdrawing capacity of the sulfoxide group.
Conclusion
This compound is a powerful and versatile molecule whose mechanism of action is primarily dictated by its electrophilic vinyl group. Its ability to undergo Michael addition with biological nucleophiles, most notably cysteine residues, forms the basis of its potential as a covalent inhibitor and a chemical probe. Furthermore, its utility as a dienophile in Diels-Alder reactions underscores its importance in synthetic organic chemistry. A thorough understanding of these fundamental mechanisms is essential for researchers seeking to leverage the unique properties of this compound in drug discovery, chemical biology, and materials science. The experimental protocols provided in this guide offer a starting point for the investigation and application of this remarkable compound.
References
- 1. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound 95 20451-53-0 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Phenyl Vinyl Sulfoxide: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for phenyl vinyl sulfoxide (C₈H₈OS), a versatile reagent in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction
This compound is a key building block in various chemical transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Its synthetic utility stems from the unique electronic properties conferred by the sulfoxide group conjugated with a vinyl moiety. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed analysis of its spectral features to aid in these endeavors.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound dictates its spectroscopic signature. The key structural features include a phenyl ring, a vinyl group, and a sulfoxide functional group. Understanding how these components interact electronically and spatially is crucial for interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and vinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfoxide group and the anisotropic effects of the phenyl ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (5H) | 7.10 - 7.55 | Multiplet | - |
| Vinylic (1H) | 6.44 - 6.87 | Multiplet | - |
| Vinylic (2H) | 5.63 - 6.17 | Multiplet | - |
Solvent: Chloroform-d (CDCl₃)
The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.55 ppm), which is typical for a monosubstituted benzene ring. The vinyl protons also exhibit complex splitting patterns due to geminal, cis, and trans couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-S) | ~145 |
| Aromatic (CH) | ~129, ~131, ~124 |
| Vinylic (=CH-S) | ~140 |
| Vinylic (=CH₂) | ~120 |
Solvent: Chloroform-d (CDCl₃)
The exact chemical shifts can vary slightly depending on the solvent and concentration. The carbon attached to the sulfur atom is the most downfield in the aromatic region due to the electronegativity of the sulfoxide group.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure optimal resolution and lineshape.
-
Set the temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Vinyl C-H stretch | 3080 - 3020 | Medium |
| C=C stretch (aromatic) | 1600 - 1475 | Medium |
| C=C stretch (vinyl) | ~1630 | Weak-Medium |
| S=O stretch | 1085 - 1030 | Strong |
| Aromatic C-H bend | 900 - 690 | Strong |
The most characteristic peak in the IR spectrum of this compound is the strong absorption due to the S=O stretch, typically found in the 1085-1030 cm⁻¹ region.[2] The presence of both aromatic and vinyl C-H stretches above 3000 cm⁻¹ is also a key diagnostic feature.
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or neat analysis is a common and straightforward method.
Protocol: FT-IR Analysis (Neat)
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the clean, empty sample holder (e.g., salt plates).
-
-
Sample Preparation:
-
Place a small drop of neat this compound onto a KBr or NaCl salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |
| [M]⁺ | 152 | Moderate |
| [M-O]⁺ | 136 | Moderate |
| [C₆H₅S]⁺ | 109 | High |
| [C₆H₅]⁺ | 77 | High |
| [C₄H₃]⁺ | 51 | High |
The mass spectrum of this compound typically shows a molecular ion peak at m/z 152, corresponding to its molecular weight.[3] Common fragmentation pathways include the loss of an oxygen atom to give a peak at m/z 136, and cleavage of the C-S bond to produce the phenylsulfenyl cation at m/z 109 and the phenyl cation at m/z 77.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
Gas Chromatograph:
-
Injector: Split/splitless, set to 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra continuously as compounds elute from the GC column.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.
-
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. By following the detailed protocols, researchers can obtain high-quality, reproducible data. A thorough understanding of the ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for ensuring the integrity of this important synthetic reagent in scientific research and development.
References
Reactivity of phenyl vinyl sulfoxide as a Michael acceptor
An In-Depth Technical Guide to the Reactivity of Phenyl Vinyl Sulfoxide as a Michael Acceptor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound stands as a cornerstone reagent in modern organic synthesis, valued for its dual functionality as a potent Michael acceptor and a precursor to versatile synthetic transformations. The sulfinyl group not only activates the vinyl moiety for conjugate addition but also serves as a powerful chiral auxiliary, enabling high levels of stereocontrol. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of this compound. We will delve into the mechanistic underpinnings of its role in Michael additions, dissect the factors governing stereoselectivity, and present field-proven protocols. Furthermore, we will illustrate its strategic application in the synthesis of complex molecules, underscoring its relevance to the drug development pipeline.
Introduction: The Unique Profile of a Vinyl Sulfoxide
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The electrophilicity of the β-carbon in these "Michael acceptors" is paramount to their reactivity. While enones and enoates are classic examples, heteroatom-activated olefins offer a distinct and often more versatile reactivity profile.
Among these, this compound (PVS) has emerged as a particularly valuable reagent.[2] The electron-withdrawing nature of the phenylsulfinyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. Crucially, the sulfoxide group possesses a stable stereogenic center at the sulfur atom, which can effectively transmit chiral information to a prochiral substrate, making it a linchpin in asymmetric synthesis.[3][4] This guide will illuminate the chemical principles and practical applications that establish this compound as an indispensable tool for the modern chemist.
Synthesis of this compound: A Controlled Oxidation
The most reliable and widely adopted synthesis of this compound involves the controlled oxidation of its sulfide precursor, phenyl vinyl sulfide.[5] While stronger oxidizing conditions can lead to the corresponding sulfone, the use of one equivalent of a suitable oxidant under carefully controlled temperatures selectively yields the sulfoxide.
Causality Behind the Experimental Choices:
-
Oxidant: meta-Chloroperbenzoic acid (m-CPBA) is the oxidant of choice due to its high selectivity and commercial availability. It delivers a single oxygen atom cleanly to the sulfur center.
-
Temperature Control: The reaction is initiated at -78°C (dry ice/acetone bath) to manage the exothermicity of the oxidation. Allowing the reaction to warm slowly to room temperature ensures complete conversion without over-oxidation to the sulfone.
-
Workup: The reaction mixture is quenched with a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct, facilitating its removal during the aqueous extraction.
Experimental Protocol: Synthesis of this compound[5]
-
Preparation: A 500 mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer. The flask is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
Cooling: The solution is stirred and cooled to -78°C in a dry ice/acetone bath.
-
Oxidation: A solution of m-CPBA (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane is added dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Warming: After the addition is complete, the mixture is stirred and allowed to warm to room temperature over 1 hour. A water bath at 30°C can be used to ensure the reaction reaches completion.
-
Quenching & Extraction: The mixture is poured into 300 mL of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted three times with 250 mL portions of dichloromethane.
-
Washing & Drying: The combined organic extracts are washed three times with 250 mL portions of water and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the residual liquid is purified by vacuum distillation to afford this compound (typically 15–16 g, 68–70% yield) as a colorless liquid (bp 98°C/0.6 mm).[5]
Caption: Synthesis of this compound via selective oxidation.
The Michael Addition: Mechanism and Stereocontrol
This compound readily undergoes conjugate addition with a wide array of soft nucleophiles, including enolates, organometallics, amines, and thiols.[5][6] The reaction is typically catalyzed by a base, which generates the active nucleophile.
Mechanism of Action
The reaction proceeds via a standard Michael addition pathway. A base abstracts a proton from the Michael donor to form a nucleophilic carbanion (or enolate). This nucleophile then attacks the electrophilic β-carbon of the this compound, forming a new carbon-carbon bond and generating a sulfur-stabilized enolate intermediate. Subsequent protonation yields the final β-functionalized sulfoxide adduct.[1]
Caption: General mechanism of the Michael addition reaction.
Comparative Reactivity
It is instructive to compare the reactivity of this compound with its oxidized counterpart, phenyl vinyl sulfone. The sulfonyl group in the sulfone is more strongly electron-withdrawing than the sulfinyl group in the sulfoxide. Consequently, Michael additions to vinyl sulfones are generally faster and occur under milder conditions than with vinyl sulfoxides.[6] However, this lower reactivity can be advantageous, allowing for greater control and selectivity in complex synthetic sequences.
Asymmetric Induction: The Role of the Chiral Sulfoxide
When an enantiomerically pure sulfoxide is used, the chiral environment around the sulfur atom directs the incoming nucleophile to one face of the double bond, resulting in the formation of one diastereomer in excess.[3][7] This process, known as asymmetric induction, is a cornerstone of modern stereoselective synthesis. The effectiveness of this chiral transfer is rooted in the formation of a highly ordered, chelated transition state.
References
Phenyl Vinyl Sulfoxide: A Versatile Dienophile for Strategic Diels-Alder Cycloadditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of phenyl vinyl sulfoxide as a dienophile in the Diels-Alder reaction. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, stereochemical control, and practical applications that make this reagent a powerful tool in modern organic synthesis. The insights provided herein are curated to explain the causality behind experimental choices, empowering researchers to strategically deploy this chemistry in complex synthetic challenges.
Introduction: The Strategic Value of this compound
The Diels-Alder reaction stands as one of the most powerful transformations in organic chemistry for the construction of six-membered rings with high stereocontrol.[1][2] The choice of dienophile is paramount to the reaction's success and utility. This compound has emerged as a moderately reactive but highly versatile dienophile, primarily because it serves as a robust acetylene equivalent.[3][4][5] Following the [4+2] cycloaddition, the phenylsulfinyl group can be readily eliminated, typically through thermolysis, to install a double bond in the cycloadduct. This two-step sequence effectively achieves the cycloaddition of acetylene, a gaseous and challenging reagent to handle directly.
Furthermore, the chiral sulfoxide moiety provides a powerful handle for asymmetric synthesis, directing the facial selectivity of the cycloaddition. Its ability to coordinate with Lewis acids allows for significant rate enhancement and improved stereoselectivity, broadening its applicability in the synthesis of complex molecular architectures.[6][7]
Mechanistic Principles: Controlling Stereoselectivity
The stereochemical outcome of the Diels-Alder reaction is a key consideration. With cyclic dienes, the formation of endo and exo diastereomers is possible. The sulfoxide group in this compound introduces an additional layer of complexity and control, governing diastereofacial selectivity.
Endo vs. Exo Selectivity: A Kinetic Preference
In most Diels-Alder reactions, the endo product is the kinetically favored major product, even though the exo product is often more thermodynamically stable due to reduced steric hindrance.[8][9][10] This preference is attributed to "secondary orbital interactions," where the electron-withdrawing substituent on the dienophile (in this case, the sulfoxide group) has a favorable electronic interaction with the developing π-system of the diene in the transition state.[9][11] This interaction lowers the energy of the endo transition state relative to the exo transition state, leading to its faster formation.[8][10]
The diagram below illustrates the two possible modes of approach for cyclopentadiene and this compound.
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
Diastereofacial Selectivity: The Role of the Chiral Sulfoxide
When using an achiral diene with racemic this compound, the reaction yields a mixture of diastereomeric products.[12][13] The true power of the sulfoxide group is realized when it is enantiomerically pure. The chiral, non-racemic sulfoxide directs the approach of the diene to one of the two faces of the vinyl group, leading to an enantioselective transformation.
The stereochemical outcome is dictated by the most stable ground-state conformation of the vinyl sulfoxide. X-ray analysis has shown that the conformation of the dienophile, specifically the orientation of the sulfinyl oxygen and the phenyl group relative to the vinyl double bond, influences the diene's trajectory.[14] The diene preferentially adds to the less sterically hindered face, a principle that has been successfully applied in asymmetric syntheses.[14]
Lewis Acid Catalysis: Enhancing Reactivity and Selectivity
While thermally viable, Diels-Alder reactions with this compound can be sluggish. Lewis acids are frequently employed to accelerate these cycloadditions and, in many cases, to enhance diastereoselectivity.[6][7][15]
The Lewis acid coordinates to the lone pair of electrons on the sulfoxide oxygen. This coordination has two primary effects:
-
Electronic Activation : It increases the electron-withdrawing nature of the sulfinyl group, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO gap between the diene and dienophile accelerates the reaction.[16]
-
Steric Organization : By coordinating to the sulfoxide, the Lewis acid can lock the conformation of the dienophile, amplifying the facial bias and leading to higher diastereoselectivity.
Interestingly, recent quantum chemical analyses suggest that the role of the Lewis acid is more nuanced than simply lowering the LUMO energy. A key finding is that Lewis acids accelerate the Diels-Alder reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile, which is a major component of the activation barrier.[16][17]
The following workflow outlines a typical Lewis acid-catalyzed Diels-Alder reaction.
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocols
The following protocols are grounded in established and reliable procedures, providing a solid starting point for laboratory work.
Protocol 1: Synthesis of this compound
This procedure is adapted from the well-vetted method published in Organic Syntheses, involving the controlled oxidation of phenyl vinyl sulfide.[3]
Materials & Equipment:
-
Phenyl vinyl sulfide
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Setup: Charge a 500 mL three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (e.g., 20 g, 0.147 mol) and 250 mL of dichloromethane.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Oxidation: Dissolve m-CPBA (1.0 equivalent, e.g., 25.4 g) in 200 mL of dichloromethane and add it dropwise to the cooled sulfide solution over 30 minutes. Caution: Reactions involving peracids are exothermic and potentially hazardous. The addition should be slow and controlled to prevent the accumulation of unreacted peracid.[3]
-
Warming: After the addition is complete, allow the mixture to stir and warm to room temperature over 1 hour.
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid, followed by saturated NaHSO₃ solution to destroy any excess peroxide.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃, water, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound as a colorless liquid.[13]
Protocol 2: General Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical thermal cycloaddition. For a Lewis acid-catalyzed version, refer to the workflow in Section 3.
Materials & Equipment:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottomed flask, condenser, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Methodology:
-
Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Reagent Addition: Add freshly cracked cyclopentadiene (typically 2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C for toluene) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Concentration: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and remove the solvent and excess diene under reduced pressure.
-
Purification: The resulting mixture of endo and exo diastereomers can be separated by column chromatography on silica gel.[13]
Data Summary: Representative Diels-Alder Reactions
The reaction of this compound with cyclopentadiene is a well-studied example that typically produces a mixture of four diastereomeric products (endo/exo pairs of enantiomers if racemic dienophile is used). The ratio is highly dependent on reaction conditions.
| Diene | Conditions | Products | Typical Yield | Reference |
| Cyclopentadiene | Thermal (e.g., Benzene, reflux) | Mixture of endo and exo diastereomers | Good to Excellent | [13] |
| Cyclopentadiene | Lewis Acid (e.g., Yb(OTf)₃, RT) | Epoxy-opened cycloadducts* | Moderate | [18] |
| Various 1,3-Dienes | CH₂Cl₂ | Corresponding cycloadducts | Not specified | [12][19] |
Note: In this specific case with an ortho-epoxythis compound, the Lewis acid promoted a tandem cycloaddition-epoxide opening reaction.
Applications of Diels-Alder Adducts
The synthetic utility of this compound extends to the versatile transformations of its Diels-Alder adducts.
-
Acetylene Equivalent: As previously mentioned, the primary application is the thermal elimination of the phenylsulfinyl group to generate a double bond, completing the formal cycloaddition of acetylene.[4][5]
-
Further Functionalization: The sulfoxide itself can be a platform for further reactions. For example, it can be oxidized to the corresponding sulfone, which is a powerful electron-withdrawing group and a good Michael acceptor.[3]
-
Complex Heterocycles: The adducts serve as precursors in the synthesis of complex heterocyclic systems, such as nicotyrines and indolizines.[4]
Conclusion
This compound is a dienophile of significant strategic importance. Its role as a stable, easily handled acetylene equivalent provides a key advantage in synthesis. The true value of this reagent is unlocked through the understanding and manipulation of its stereochemical-directing properties. The chiral sulfoxide group offers a reliable method for asymmetric induction, while the application of Lewis acid catalysis provides a powerful lever to control both reaction rate and stereoselectivity. The protocols and mechanistic insights detailed in this guide equip the modern chemist with the foundational knowledge to effectively integrate this versatile dienophile into any synthetic program.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 16. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 19. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl Vinyl Sulfoxide
A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of sulfoxide-containing organic molecules, with a specific focus on phenyl vinyl sulfoxide. While a definitive single-crystal X-ray structure of this compound is not publicly available, this guide leverages the closely related and well-characterized methyl phenyl sulfoxide as a case study to provide an in-depth, practical walkthrough of the entire crystallographic workflow. From synthesis and crystallization to data collection, structure solution, and refinement, this document offers field-proven insights and detailed protocols to empower researchers in the precise elucidation of molecular architecture, a critical aspect of drug design and materials science.
Introduction: The Significance of this compound and its Three-Dimensional Structure
This compound is a versatile synthetic intermediate with significant applications in organic chemistry. Its reactivity, stemming from the vinyl group and the chiral sulfoxide moiety, makes it a valuable building block in various chemical transformations. The precise three-dimensional arrangement of atoms within the this compound molecule dictates its physical properties, reactivity, and stereochemical outcomes in asymmetric synthesis.
Understanding the crystal structure is paramount for:
-
Rational Drug Design: The spatial arrangement of functional groups informs how the molecule might interact with biological targets.
-
Reaction Mechanism Elucidation: The solid-state conformation can provide insights into the steric and electronic factors that govern its reactivity.
-
Materials Science: The intermolecular interactions observed in the crystal lattice influence bulk properties such as melting point, solubility, and polymorphism.
Given the absence of a publicly accessible crystal structure for this compound, this guide will utilize methyl phenyl sulfoxide as a surrogate to demonstrate the complete process of single-crystal X-ray diffraction analysis. The principles and techniques described are directly applicable to the study of this compound and other small organic molecules. Methyl phenyl sulfoxide is a prototypical chiral sulfoxide, and its structural analysis provides a robust framework for understanding its vinyl-containing analogue.[1][2]
The Crystallographic Workflow: A Conceptual Overview
The determination of a crystal structure is a multi-step process that transforms a crystalline solid into a detailed three-dimensional molecular model. The logical flow of this process is crucial for obtaining accurate and reliable results.
Figure 1: The logical workflow for crystal structure determination.
Experimental Protocols: A Step-by-Step Guide
This section details the practical steps involved in obtaining the crystal structure of a small organic molecule, using methyl phenyl sulfoxide as our working example.
Synthesis and Purification of Methyl Phenyl Sulfoxide
The synthesis of methyl phenyl sulfoxide is a well-established procedure, typically involving the oxidation of thioanisole.
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve thioanisole in a suitable solvent such as methanol or a mixture of water and an organic solvent.
-
Oxidation: Cool the solution in an ice bath and add a controlled amount of an oxidizing agent. Common oxidizing agents for this transformation include sodium metaperiodate or hydrogen peroxide. The choice of oxidant and reaction conditions can influence the chemoselectivity, preventing over-oxidation to the corresponding sulfone.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting sulfide and to minimize the formation of byproducts.
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any inorganic salts. This typically involves filtration and extraction with an organic solvent like dichloromethane. The crude product is then purified by column chromatography or distillation to yield pure methyl phenyl sulfoxide.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging and critical step in the entire process. For methyl phenyl sulfoxide, which is a low-melting solid, several techniques can be employed.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified methyl phenyl sulfoxide in a minimal amount of a suitable solvent or solvent system. Good solvents for crystallization are those in which the compound is moderately soluble at room temperature. A solvent/anti-solvent system (e.g., dichloromethane/hexane) can also be effective.
-
Crystal Growth: Loosely cap the vial or flask containing the solution to allow for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant, cool temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to collect the data from which the structure will be determined.
Workflow:
Figure 2: The process of X-ray diffraction data collection.
Typical Data Collection Parameters for a Small Molecule like Methyl Phenyl Sulfoxide:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation provides better resolution for small molecules, while Cu is often used for larger unit cells. |
| Detector | CCD or CMOS area detector | Allows for the efficient collection of a large number of reflections. |
| Temperature | 100 K (cryo-cooled) | Reduces thermal motion of atoms, leading to higher quality diffraction data and a more precise structure. |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | Rotates the crystal in the X-ray beam to bring different sets of crystal planes into diffracting conditions. |
| Exposure Time | 0.5 - 2 seconds per frame | Dependent on the crystal's diffracting power and the X-ray source intensity. |
| Total Rotation | 180° - 360° | To ensure a complete dataset with sufficient redundancy is collected. |
Structure Solution and Refinement: From Data to Molecular Model
The collected diffraction data, in the form of a reflection file (hkl file), is then used to solve and refine the crystal structure.
Structure Solution: Overcoming the Phase Problem
The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. Determining these phases is known as the "phase problem." For small molecules like methyl phenyl sulfoxide, direct methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which is often sufficient to generate a recognizable portion of the molecular structure.
Structure Refinement: Optimizing the Molecular Model
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic parameters to improve the agreement between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) based on the current model.
Refinement Workflow:
Figure 3: The iterative process of crystal structure refinement.
Analysis of the Crystal Structure of Methyl Phenyl Sulfoxide
While a full crystallographic information file (CIF) for methyl phenyl sulfoxide is not provided in the primary literature, studies on its conformational features provide key structural insights.[1]
Key Structural Features:
-
Molecular Conformation: Computational studies, supported by experimental data, indicate that the most stable conformation of methyl phenyl sulfoxide has the methyl group oriented away from the phenyl ring to minimize steric hindrance. The lone pair on the sulfur atom is predicted to be in a pseudo-equatorial position relative to the phenyl ring.[1]
-
Bond Lengths and Angles: Based on related sulfoxide structures, the S=O bond length is expected to be around 1.50 Å, and the S-C(phenyl) and S-C(methyl) bond lengths are approximately 1.80 Å and 1.78 Å, respectively. The C-S-C bond angle is typically around 100°, and the O-S-C angles are around 106°.
-
Intermolecular Interactions: In the solid state, the packing of methyl phenyl sulfoxide molecules is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings. These interactions play a crucial role in the overall stability of the crystal lattice.
Illustrative Crystallographic Data Table (Hypothetical for Methyl Phenyl Sulfoxide based on typical values):
| Parameter | Value |
| Chemical Formula | C₇H₈OS |
| Formula Weight | 140.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 7.9 |
| c (Å) | 15.2 |
| **α, β, γ (°) ** | 90, 90, 90 |
| Volume (ų) | 696 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.337 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 296 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5600 |
| Independent reflections | 1600 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
The crystal structure analysis of this compound and its analogues is a powerful tool for understanding their chemical behavior and for their application in various fields, particularly in drug development. While the specific crystal structure of the title compound remains to be publicly reported, the methodologies and principles outlined in this guide, using methyl phenyl sulfoxide as a case study, provide a comprehensive framework for researchers to confidently undertake the crystallographic analysis of similar small organic molecules. The detailed protocols and workflow diagrams presented herein are intended to serve as a practical resource for both novice and experienced scientists in the field.
References
A Technical Guide to Phenyl Vinyl Sulfoxide as an Acetylene Equivalent in Cycloaddition Reactions
Abstract
The direct use of acetylene in [4+2] cycloaddition reactions is often hampered by its modest reactivity and significant handling hazards under the required conditions of elevated temperature and pressure.[1] This has catalyzed the development of "acetylene equivalents" or synthons—reagents that formally deliver an acetylene unit into a target molecule through a multi-step sequence. Phenyl vinyl sulfoxide has emerged as a highly effective and versatile acetylene equivalent, participating readily in Diels-Alder reactions, followed by a spontaneous and clean thermal elimination of the sulfinyl group to generate the desired unsaturated ring system.[2][3] This guide provides an in-depth examination of the synthesis, mechanism, and application of this compound in cycloaddition chemistry, offering field-proven insights and detailed protocols for researchers in synthetic and medicinal chemistry.
The Concept of Acetylene Equivalents
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for constructing six-membered rings.[4] While simple in concept, the reaction's efficiency is highly dependent on the electronic nature of the diene and the dienophile.[5] Acetylene, the simplest alkyne, is an inherently poor dienophile. To overcome this, synthetic chemists employ acetylene equivalents: molecules that contain a vinyl group functionalized with an activating group that can be easily eliminated after the cycloaddition.
The ideal acetylene equivalent should possess several key attributes:
-
Activated Dienophile: The activating group should render the vinyl moiety sufficiently electron-deficient to readily engage in [4+2] cycloadditions with electron-rich dienes.
-
Clean Elimination: The activating group must be removable under mild, predictable conditions to unmask the double bond.
-
High Yields & Predictable Stereochemistry: Both the cycloaddition and elimination steps should proceed in high yield and with a high degree of stereochemical control.
This compound (PVS) fulfills these criteria exceptionally well, serving as a reliable synthon for acetylene in a two-step sequence: a [4+2] cycloaddition followed by a thermal syn-elimination.[1][2]
Synthesis and Properties of this compound
The most common and reliable synthesis of this compound involves the controlled oxidation of its precursor, phenyl vinyl sulfide.[6] Care must be taken to prevent over-oxidation to the corresponding phenyl vinyl sulfone, a related but distinct acetylene equivalent.[7]
Synthesis Pathway
The synthesis is typically a two-step process starting from readily available reagents.
Caption: Synthetic route to this compound.
The initial step involves the synthesis of phenyl vinyl sulfide.[8] A subsequent, carefully controlled oxidation using an oxidant like meta-chloroperbenzoic acid (m-CPBA) at low temperatures selectively oxidizes the sulfide to the sulfoxide.[6]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20451-53-0 | |
| Molecular Formula | C₈H₈OS | |
| Molecular Weight | 152.21 g/mol | |
| Appearance | Colorless to yellow liquid | [2][9] |
| Boiling Point | 93-95 °C / 0.2 mmHg | |
| Density | 1.139 g/mL at 25 °C |
The sulfoxide functional group is chiral at the sulfur atom, meaning that this compound is a racemic mixture.[7] This has important stereochemical implications for its cycloaddition reactions, as it can lead to the formation of diastereomeric products.
The Cycloaddition-Elimination Sequence
The utility of PVS as an acetylene equivalent hinges on a robust two-stage process: a Diels-Alder cycloaddition followed by a thermal elimination.
Caption: The two-stage workflow of PVS as an acetylene equivalent.
Stage 1: The Diels-Alder Reaction
This compound acts as a moderately reactive dienophile in [4+2] cycloadditions.[6] The phenylsulfinyl group is electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for this concerted, pericyclic reaction.[5][10]
The reaction proceeds via a cyclic transition state, typically favoring the endo product due to stabilizing secondary orbital interactions, as dictated by the Alder endo rule.[4]
Caption: Concerted mechanism of the Diels-Alder reaction.
Note: The above DOT script uses placeholders for chemical structures which would be rendered in a capable environment.
Stage 2: Thermal Syn-Elimination
The key to unmasking the double bond lies in the thermal elimination of the phenylsulfinyl group. This process occurs through a concerted, pericyclic mechanism known as a syn-elimination (Ei mechanism).[7][11] Upon heating, the sulfoxide oxygen acts as an intramolecular base, abstracting a proton from the adjacent carbon through a five-membered cyclic transition state.[12] This concerted rearrangement results in the formation of the alkene and phenylsulfenic acid (PhSOH), which is unstable and often dimerizes or disproportionates.[7]
This elimination step is what truly establishes PVS as an acetylene equivalent, as it regenerates the unsaturation within the newly formed six-membered ring. The reaction is driven by the formation of a stable C=C double bond and the entropic benefit of releasing a small molecule.
Experimental Protocols
The following protocols are adapted from established literature procedures and should be performed by trained personnel using appropriate safety precautions.
Protocol 1: Synthesis of Phenyl Vinyl Sulfide
Adapted from Organic Syntheses, Coll. Vol. 7, p.424 (1990).[6]
-
Setup: Equip a 1-L three-necked round-bottomed flask with a magnetic stirrer, reflux condenser, addition funnel, and a nitrogen inlet.
-
Reagents: Add 400 mL of absolute ethanol to the flask. Carefully add sodium metal (23 g, 1 g-atom) in small pieces with stirring.
-
Thiol Addition: Once the sodium has fully reacted to form sodium ethoxide, add benzenethiol (110 g, 1 mol) dropwise via the addition funnel over 20 minutes. The reaction is exothermic.
-
Dibromoethane Reaction: In a separate 2-L flask, prepare a solution of 1,2-dibromoethane (272 g, 1.45 mol) in 28 mL of ethanol. Transfer the sodium thiophenoxide solution to this flask via cannula over 45 minutes, maintaining the temperature at 25–30 °C with an ice bath.
-
Reflux and Workup: Stir the resulting mixture at reflux for 8 hours. After cooling, add 750 mL of benzene and 750 mL of water. Separate the organic layer, wash with water and brine, and concentrate by rotary evaporation.
-
Purification: Distill the crude oil under vacuum to yield phenyl vinyl sulfide (bp 91–93°C/20 mm).[6]
Protocol 2: Oxidation to this compound
Adapted from Organic Syntheses, Coll. Vol. 7, p.424 (1990).[6]
-
Setup: Charge a 500-mL three-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxidant Addition: Add a solution of m-chloroperbenzoic acid (m-CPBA, ~70-77%, 1.0 equivalent) in 200 mL of dichloromethane dropwise over 30 minutes, maintaining the low temperature.
-
Warming and Quenching: Stir the mixture and allow it to warm to room temperature over 1 hour. Pour the mixture into 300 mL of saturated sodium bicarbonate solution to quench excess peracid.
-
Extraction and Workup: Extract the aqueous layer with three 250-mL portions of dichloromethane. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Distill the residual liquid under high vacuum to afford this compound as a colorless liquid (bp 98°C/0.6 mm).[6]
Protocol 3: General Diels-Alder Reaction and Thermolysis
Based on the procedure by Paquette et al. (1978).[1][3]
-
Cycloaddition: In a suitable flask, dissolve the diene (1.0 equiv) and this compound (1.0-1.2 equiv) in a minimal amount of a suitable solvent (e.g., benzene, toluene, or CH₂Cl₂).
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from hours to days depending on the diene's reactivity.
-
Isolation of Adduct (Optional): Once the cycloaddition is complete, the solvent can be removed in vacuo. The resulting adduct, a mixture of diastereomers, can often be purified by column chromatography on silica gel.
-
Thermolysis: Dissolve the crude or purified adduct in a high-boiling solvent (e.g., toluene, xylene). Heat the solution to reflux (typically 110-140 °C) for several hours until the elimination is complete (monitor by TLC/GC-MS).
-
Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting cyclohexadiene derivative by column chromatography or distillation.
Conclusion and Outlook
This compound stands as a testament to the power of synthetic equivalents in modern organic chemistry. It provides a safe, reliable, and high-yielding alternative to the direct use of acetylene in Diels-Alder reactions.[1][2] The two-stage sequence of a stereocontrolled cycloaddition followed by a clean thermal syn-elimination offers a powerful tool for constructing unsaturated six-membered rings, which are prevalent motifs in natural products and pharmaceutical agents. For researchers and drug development professionals, mastering the use of this reagent opens a direct and efficient pathway to molecular complexity. Future work in this area may focus on developing catalytic, enantioselective versions of the cycloaddition, further enhancing the utility of this remarkable acetylene synthon.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 20451-53-0 [amp.chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. chemtube3d.com [chemtube3d.com]
An In-depth Technical Guide to the Stability and Storage of Phenyl Vinyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Phenyl vinyl sulfoxide is a versatile reagent in organic synthesis, prized for its role as an acetylene equivalent in Diels-Alder reactions and its utility in Michael additions and other cycloadditions.[1] However, its reactivity also imparts a degree of instability, necessitating a thorough understanding of its degradation pathways and optimal storage conditions to ensure its efficacy and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, detailing the intrinsic and extrinsic factors that influence its degradation. We will explore the mechanistic underpinnings of its thermal, photochemical, and hydrolytic decomposition, and provide field-proven protocols for its proper storage, handling, and stability assessment. This document is intended to serve as an essential resource for researchers, enabling them to maintain the integrity of this compound in their laboratories.
Introduction: The Duality of Reactivity and Instability
This compound, with the chemical formula C₈H₈OS, is a colorless to yellow liquid that serves as a valuable building block in the synthesis of complex organic molecules.[1][2][3] Its synthetic utility is derived from the electron-withdrawing nature of the sulfoxide group, which activates the adjacent vinyl moiety for a variety of nucleophilic and cycloaddition reactions.[3] However, the very features that make it a powerful synthetic tool also render it susceptible to degradation under common laboratory conditions.
The stability of this compound is a critical consideration for its practical application. Degradation not only reduces the purity and potency of the reagent but can also lead to the formation of impurities that may interfere with desired chemical transformations, leading to complex product mixtures and reduced yields. A proactive approach to understanding and mitigating the factors that contribute to its degradation is therefore paramount for any scientist utilizing this compound.
Factors Influencing the Stability of this compound
The stability of this compound is influenced by a confluence of factors, including temperature, light, moisture, and the presence of impurities. Understanding the causality behind these degradation pathways is essential for establishing effective storage and handling protocols.
Thermal Decomposition
While specific kinetic data for the thermal degradation of monomeric this compound is not extensively documented in publicly available literature, studies on the thermal degradation of poly(this compound) provide valuable insights. The polymer undergoes thermal elimination of arenesulfenic acid via an Ei (elimination, intramolecular) mechanism. It is plausible that the monomeric form could undergo similar or related thermal degradation pathways, particularly at elevated temperatures.
Anecdotal evidence from the synthesis of this compound suggests that its precursor, phenyl vinyl sulfide, is unstable at room temperature, turning yellow within a day and forming a black syrup after a week.[3] This inherent instability in the sulfide precursor suggests that the sulfoxide, while potentially more stable, should also be handled with care regarding temperature.
Photochemical Degradation
Aryl sulfoxides, in general, are known to be susceptible to photodegradation.[4] Exposure to light, particularly in the UV spectrum, can provide the energy required to initiate photochemical reactions. For some aryl sulfoxides, this can lead to the loss of the sulfoxide group.[5] While specific studies on the photodegradation of this compound are limited, it is prudent to assume its sensitivity to light based on the general behavior of this class of compounds. A study on the photoracemization of chiral alkyl aryl sulfoxides demonstrates their reactivity under photochemical conditions.[6]
Hydrolytic Stability
The presence of water can introduce a pathway for the hydrolysis of this compound. While many aryl sulfoxides are relatively stable to hydrolysis, the vinyl group in this compound could potentially influence its reactivity with water, especially under non-neutral pH conditions.[4] The possible mechanisms for the hydrolysis of activated sulfoxide intermediates can involve S-O bond cleavage.[7]
Oxidative Stability
The sulfoxide functional group is at an intermediate oxidation state between a sulfide and a sulfone. This makes it susceptible to further oxidation to the corresponding phenyl vinyl sulfone, particularly in the presence of strong oxidizing agents. While generally stable under normal atmospheric conditions, prolonged exposure to air and the presence of oxidizing contaminants should be avoided.
Recommended Storage and Handling Protocols
Based on the known reactivity and potential instabilities of this compound, the following storage and handling procedures are recommended to maximize its shelf-life and ensure its integrity.
Optimal Storage Conditions
To mitigate thermal and photochemical degradation, this compound should be stored in a cool, dark environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential thermal decomposition. |
| Light | Store in an amber or opaque container | Protects from light-induced degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents contamination and evaporation. |
Safe Handling Practices
Due to its reactivity, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Dispensing:
-
To maintain an inert atmosphere, it is recommended to use techniques such as a cannula transfer or a syringe through a septum.
-
If the container is opened, it should be flushed with an inert gas before resealing.
Incompatible Materials
To prevent unwanted reactions, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial for determining the shelf-life of this compound and for understanding its degradation profile under various stress conditions. The following protocols are designed as a self-validating system to provide a comprehensive assessment of its stability.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of this compound.
Step-by-Step Protocols:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven at 60°C. A parallel study on the solid material should also be conducted.
-
Photostability Testing: Expose an aliquot to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Sampling and Analysis: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life of the product under recommended storage conditions.
| Study Type | Storage Conditions | Duration |
| Long-Term | 2-8°C | 12 months (or longer) |
| Accelerated | 25°C / 60% RH and 40°C / 75% RH | 6 months |
Methodology:
-
Package this compound in its intended storage container.
-
Place the samples in stability chambers maintained at the specified conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples and analyze for purity, appearance, and the presence of degradation products.
Analytical Methodologies for Stability Monitoring
The use of a validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary technique for the quantitative analysis of this compound and its impurities.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of degradation products. It provides molecular weight information, which is invaluable for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to monitor the degradation of this compound and to characterize the structure of any significant degradation products.[8][9][10] Changes in the chemical shifts and the appearance of new signals can indicate the formation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile degradation products, GC-MS can be an effective analytical tool.[2]
Logical Relationship of Analytical Techniques:
Caption: Interplay of analytical techniques for stability monitoring.
Conclusion
The utility of this compound in organic synthesis is undeniable, but its inherent reactivity demands a careful and informed approach to its storage and handling. By understanding the factors that contribute to its degradation—namely temperature, light, and moisture—and by implementing the recommended storage protocols, researchers can ensure the integrity and reliability of this valuable reagent. The provided experimental protocols for stability assessment offer a robust framework for laboratories to establish their own internal quality control measures, thereby contributing to the consistency and success of their synthetic endeavors. Adherence to these guidelines will not only preserve the quality of this compound but also enhance the safety and reproducibility of the science it enables.
References
- 1. This compound 95 20451-53-0 [sigmaaldrich.com]
- 2. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Phenyl sulfoxide(945-51-7) 1H NMR [m.chemicalbook.com]
Phenyl vinyl sulfoxide molecular weight and formula
An In-Depth Technical Guide to Phenyl Vinyl Sulfoxide: Synthesis, Reactivity, and Applications
Introduction
This compound, a colorless liquid at room temperature, is a versatile and highly valuable reagent in modern organic synthesis.[1] Its unique electronic properties, stemming from the combination of a vinyl group and a phenylsulfinyl moiety, render it an excellent Michael acceptor, a reactive dienophile, and a precursor to synthetically useful intermediates.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers and professionals in drug development and chemical synthesis. The protocols and mechanistic discussions are grounded in established literature to ensure scientific integrity and practical applicability.
Core Molecular and Physical Properties
Understanding the fundamental physicochemical properties of this compound is critical for its effective use in experimental settings. The molecule's structure, featuring a phenyl ring, a sulfoxide group, and a vinyl group, dictates its reactivity and physical characteristics.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions.
-
Canonical SMILES: C=CS(=O)C1=CC=CC=C1[]
-
InChI Key: MZMJHXFYLRTLQX-UHFFFAOYSA-N
Physicochemical Data
The physical properties of this compound are summarized in the table below. This data is crucial for handling, purification, and reaction setup.
| Property | Value | Source(s) |
| Appearance | Colorless to deeply yellow liquid | [1][7] |
| Boiling Point | 98 °C at 0.6 mmHg; 93-95 °C at 0.2 mmHg | [2] |
| Density | 1.139 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.585 | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of this compound
The reliable synthesis of this compound is a cornerstone of its application. The most common and effective method involves the controlled oxidation of phenyl vinyl sulfide. This approach is superior to methods involving the reaction of ethyl phenyl sulfinate with vinylmagnesium bromide.[2]
Experimental Protocol: Oxidation of Phenyl Vinyl Sulfide
This protocol details the preparation of this compound via the oxidation of phenyl vinyl sulfide using meta-chloroperbenzoic acid (m-CPBA).
Step 1: Reaction Setup
-
Charge a 500 mL, three-necked, round-bottomed flask with 20 g (0.147 mol) of phenyl vinyl sulfide and 250 mL of dichloromethane.
-
Equip the flask with a dropping funnel and a magnetic stirrer.
Step 2: Controlled Oxidation
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
While stirring, add a solution of 25.4 g (0.147 mol, 1.0 equivalent) of m-CPBA in 200 mL of dichloromethane dropwise over a 30-minute period. The low temperature is crucial to prevent over-oxidation to the corresponding sulfone.
Step 3: Reaction Progression and Quenching
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour in a water bath at 30°C to ensure the reaction goes to completion.[2]
-
Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution to quench the excess m-CPBA and neutralize the resulting m-chlorobenzoic acid.
Step 4: Extraction and Purification
-
Extract the aqueous mixture with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and wash them with three 250-mL portions of water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent via rotary evaporation.
-
Distill the residual liquid under reduced pressure to afford 15–16 g (68–70%) of this compound as a colorless liquid.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from phenyl vinyl sulfide.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (in CDCl₃): The proton NMR spectrum exhibits characteristic signals for the vinyl and aromatic protons.[2][8]
-
δ 5.63–6.17 (m, 2H, olefinic H)
-
δ 6.44–6.87 (m, 1H, olefinic H)
-
δ 7.10–7.55 (m, 5H, aromatic H)
-
-
IR (Neat): The infrared spectrum shows key vibrational frequencies.[2]
-
3025 cm⁻¹ (C-H stretch, aromatic/vinylic)
-
1045 cm⁻¹ (S=O stretch)
-
750 and 690 cm⁻¹ (C-H bend, monosubstituted benzene)
-
Chemical Reactivity and Synthetic Applications
This compound's synthetic utility stems from its dual functionality, enabling a wide range of chemical transformations.
Michael Addition Reactions
The electron-withdrawing nature of the sulfoxide group polarizes the vinyl group, making the β-carbon electrophilic and highly susceptible to nucleophilic attack. This makes this compound an excellent Michael acceptor for various nucleophiles, including enolates and organometallics.[2]
Diels-Alder Cycloadditions
This compound serves as a moderately reactive dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[2][9] A key advantage is its function as an "acetylene equivalent." After the initial cycloaddition, the phenylsulfinyl group can be eliminated, effectively resulting in the addition of an acetylene unit to the diene.[1][10]
Other Key Reactions
-
α-Sulfinyl Carbanion Formation: The α-protons of the vinyl group can be deprotonated by strong bases to form an α-sulfinyl carbanion, a useful nucleophile for forming new carbon-carbon bonds.[1]
-
Pummerer and Heck Reactions: The compound can also participate in Pummerer reactions and transition metal-catalyzed processes such as Heck couplings.[1]
Key Reaction Pathways Diagram
This diagram visualizes the primary modes of reactivity for this compound.
Applications in Drug Discovery
The vinyl sulfone and sulfoxide motifs are recognized as privileged structures in medicinal chemistry.[11] Their electrophilic nature allows them to act as covalent inhibitors by reacting with nucleophilic residues (like cysteine) in enzyme active sites.
This compound itself serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[6] Research has shown its utility in creating compounds that can inhibit prostaglandin production, which is linked to inflammatory responses.[6] Furthermore, its derivatives have been investigated for anti-tumor and autoimmune disease applications, highlighting its importance as a lead compound for drug development.[6][12]
Conclusion
This compound is a reagent of significant importance in organic chemistry. Its well-defined molecular and physical properties, coupled with a reliable synthetic route, make it readily accessible for laboratory use. The compound's rich reactivity, particularly in Michael additions and Diels-Alder cycloadditions, provides chemists with a powerful tool for constructing complex molecular architectures. As research continues to uncover the therapeutic potential of organosulfur compounds, the role of this compound as a foundational building block in drug discovery is poised to expand further.
References
- 1. This compound - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 7. This compound | 20451-53-0 [amp.chemicalbook.com]
- 8. This compound(20451-53-0) 1H NMR spectrum [chemicalbook.com]
- 9. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 20451-53-0 | Benchchem [benchchem.com]
Phenyl Vinyl Sulfoxide (CAS 20451-53-0): A Technical Guide to a Versatile Synthetic Building Block
Introduction: Unveiling a Key Reagent in Modern Organic Synthesis
Phenyl vinyl sulfoxide (PVS), registered under CAS number 20451-53-0, is a deceptively simple organosulfur compound that has established itself as a cornerstone reagent in the edifice of modern organic synthesis. To the uninitiated, it may appear as just another vinyl derivative. However, to the discerning chemist, its true power lies in the nuanced reactivity conferred by the phenylsulfinyl group. This electron-withdrawing moiety activates the vinyl group, transforming it into a potent Michael acceptor and a reactive dienophile, while also serving as a latent leaving group and a handle for stereochemical control.
This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of reactions, we will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its application in the construction of complex molecular architectures relevant to medicinal chemistry.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. PVS is a colorless to pale yellow liquid under standard conditions.[1][2] Key data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20451-53-0 | [3] |
| Molecular Formula | C₈H₈OS | [3] |
| Molecular Weight | 152.21 g/mol | [4] |
| Boiling Point | 93-95 °C at 0.2 mmHg | [3][4] |
| Density | 1.139 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.585 | [3][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Storage Temperature | 2-8°C | [3][4] |
| ¹H NMR (CDCl₃, δ) | 5.63–6.17 (m, 2H), 6.44–6.87 (m, 1H), 7.10–7.55 (m, 5H) | [5] |
| IR (Neat, cm⁻¹) | 3025, 1720, 1680, 1480, 1440, 1045 (S=O stretch) | [5] |
Synthesis: A Validated Laboratory-Scale Protocol
The most reliable and commonly cited method for preparing this compound is the controlled oxidation of its precursor, Phenyl vinyl sulfide. The procedure detailed in Organic Syntheses provides a robust and scalable method, prioritizing the formation of the sulfoxide over the corresponding sulfone.[5][6]
Causality of Experimental Design: The choice of oxidant and reaction temperature is critical. meta-Chloroperbenzoic acid (m-CPBA) is an ideal oxidant for this transformation. Performing the reaction at a low temperature (-78 °C) is crucial to prevent over-oxidation to the thermodynamically more stable phenyl vinyl sulfone.[5][6] The controlled, dropwise addition of the m-CPBA solution ensures that its concentration remains low, further mitigating the risk of the second oxidation step. The final workup with sodium bicarbonate is necessary to quench any unreacted peracid and remove the resulting m-chlorobenzoic acid.
Experimental Protocol: Oxidation of Phenyl Vinyl Sulfide
Materials:
-
Phenyl vinyl sulfide (20 g, 0.147 mol)
-
meta-Chloroperbenzoic acid (m-CPBA, ~77%, 25.4 g, ~1.0 equiv)
-
Dichloromethane (CH₂Cl₂, 450 mL total)
-
Saturated sodium bicarbonate (NaHCO₃) solution (300 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-necked, round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Charge the 500 mL three-necked flask with phenyl vinyl sulfide (20 g) and 250 mL of dichloromethane.
-
Equip the flask with a magnetic stirrer and a dropping funnel. Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate beaker, dissolve m-CPBA (25.4 g) in 200 mL of dichloromethane. Add this solution to the dropping funnel.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution over approximately 30 minutes, maintaining the internal temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir and warm to room temperature over 1 hour. A water bath at ~30 °C can be used to facilitate warming.
-
Pour the reaction mixture into a separatory funnel containing 300 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and wash them with three 250-mL portions of water.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The residual liquid is purified by vacuum distillation to afford this compound (typical yield: 68–70%) as a colorless liquid (bp 98 °C / 0.6 mm).[5]
Core Reactivity and Mechanistic Insights
The synthetic versatility of PVS stems from its dual nature as both an excellent electrophile and a precursor to other functional groups.
Michael Addition Reactions
The electron-withdrawing sulfoxide group strongly polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This makes PVS an exceptional Michael acceptor.[5][7] The reaction is synthetically valuable because the resulting sulfoxide adduct can undergo thermal syn-elimination (a retro-Michael reaction) to regenerate a double bond, effectively making PVS a "vinyl cation" synthon.[7] This two-step sequence is a powerful method for introducing a vinyl group to a nucleophilic center.
The conjugate addition of carbanions to vinyl sulfoxides can be more challenging than to the corresponding sulfones, often requiring strong bases like sodium hydride or potassium tert-butoxide.[7] However, solid-liquid phase transfer catalysis has been shown to be a highly efficient, solvent-free method for promoting Michael additions to PVS.[7]
Diels-Alder Cycloadditions: The Acetylene Equivalent
In [4+2] cycloaddition reactions, PVS serves as a moderately reactive dienophile.[5][8] Its true synthetic power is revealed in the post-cycloaddition chemistry. The resulting adducts contain a phenylsulfinyl group that can be easily eliminated under thermal conditions. This elimination sequence results in the formation of a new double bond within the cyclohexene ring, meaning that PVS effectively functions as an acetylene equivalent in the Diels-Alder reaction.[4][8][9] This strategy provides access to cyclohexadiene structures that are otherwise difficult to obtain directly.
Mechanistic Rationale: The cycloaddition proceeds through a concerted transition state. The endo approach is often favored due to secondary orbital interactions. After the initial adduct is formed, heating promotes a syn-elimination of phenylsulfenic acid, which then disproportionates. This facile elimination is the key to PVS's utility as an acetylene surrogate.
Applications in Drug Development and Total Synthesis
The unique reactivity profile of PVS and its derivatives makes them valuable tools for constructing complex molecular scaffolds found in natural products and pharmaceutically active compounds.
-
Synthesis of Complex Heterocycles: PVS is directly involved in the synthesis of intricate heterocyclic systems such as nicotyrines and indolizines.[8][10] Its ability to participate in cycloadditions and subsequent functionalization provides a robust entry into these important chemical classes.
-
Asymmetric Synthesis and Chiral Auxiliaries: While PVS itself is achiral, the sulfur atom can be a stereocenter. Chiral versions, such as p-tolyl vinyl sulfoxide, are employed as powerful chiral auxiliaries. For instance, the asymmetric 1,3-dipolar cycloaddition of a chiral vinyl sulfoxide has been successfully applied in the synthesis of tropane alkaloids, a class of compounds with significant biological activities.[11]
-
The Mislow-Evans Rearrangement in Natural Product Synthesis: The vinyl sulfoxide moiety is a key participant in the Mislow-Evans rearrangement, a[8][12]-sigmatropic rearrangement that converts allylic sulfoxides into allylic alcohols.[8][12] This reaction provides exceptional control over double bond geometry and chirality transfer. A landmark application of this methodology was in the total synthesis of Prostaglandin E₂, a hormonally active lipid, where the rearrangement was used to establish the correct stereochemistry of a key allylic alcohol intermediate.[8][11][12]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is required.[4] It is classified as a combustible liquid and should be stored away from strong oxidizing agents in a cool, dry place (2-8°C is recommended for long-term stability).[3][4] While specific toxicity data for PVS is limited, the related compound, phenyl vinyl sulfone, is known to cause skin and serious eye irritation.[2] Therefore, caution should be exercised to avoid contact with skin and eyes.
Conclusion
This compound, CAS 20451-53-0, transcends its simple structure to offer a rich and diverse reaction chemistry. Its utility as a Michael acceptor, a masked acetylene in Diels-Alder reactions, and a precursor for stereoselective transformations like the Mislow-Evans rearrangement solidifies its position as an indispensable tool in the synthetic chemist's arsenal. For professionals in drug development and natural product synthesis, a deep understanding of the principles and protocols governing its reactivity can unlock novel and efficient pathways to complex molecular targets.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 20451-53-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Enamine [enamine.net]
- 11. This compound | 20451-53-0 | Benchchem [benchchem.com]
- 12. Mislow-Evans Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
Physical properties like boiling point and density of phenyl vinyl sulfoxide
An In-depth Technical Guide to the Physical Properties of Phenyl Vinyl Sulfoxide
This guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 20451-53-0), a versatile reagent in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the experimental determination of its boiling point and density, offering not just data, but the scientific rationale behind the methodologies.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula C₈H₈OS, is an organosulfur compound featuring a vinyl group attached to a sulfinyl group, which is in turn bonded to a phenyl ring.[][2][3] This structure makes it a valuable intermediate in synthetic chemistry. It serves as an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, effectively acting as a synthetic equivalent for acetylene or ketene in certain cycloadditions.[4] Its utility in forming complex bicyclic structures has cemented its role in the synthesis of novel organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, purification, and effective use in various synthetic protocols.
Summary of Physical Properties
The physical characteristics of this compound have been reported across various chemical suppliers and literature sources. This section consolidates the available quantitative data into a clear, comparative table. The variation in reported values, particularly for boiling point, underscores the critical importance of documenting experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈OS | [][2] |
| Molecular Weight | 152.21 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 317.1 °C at 760 mmHg (calculated) | [] |
| 110 °C at 2 mmHg | ||
| 98 °C at 0.6 mmHg | [4] | |
| 93-95 °C at 0.2 mmHg | ||
| Density | 1.18 g/cm³ (Temperature not specified) | |
| 1.139 g/mL at 25 °C | [5] | |
| Specific Gravity (20/20): 1.16 | ||
| Refractive Index | n20/D 1.585 | [5] |
Boiling Point: A Pressure-Dependent Property
Theoretical Framework
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[6][7] For compounds with high boiling points at atmospheric pressure, such as this compound, purification by distillation presents a challenge: the required high temperatures can lead to decomposition. Therefore, distillation is almost exclusively performed under reduced pressure (vacuum distillation). By lowering the external pressure, the boiling point is significantly reduced, allowing for distillation at a temperature that preserves the compound's integrity. The wide range of boiling points reported in Table 1 is a direct consequence of this pressure dependence.
Experimental Protocol: Boiling Point Determination via Vacuum Distillation
This protocol describes the determination of the boiling point of this compound at a specific reduced pressure. The key to an accurate measurement is a stable vacuum and precise temperature monitoring of the vapor phase.
Materials:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and thermometer adapter
-
Vigreux column (short path)
-
Condenser
-
Receiving flask
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Heating mantle and magnetic stirrer with stir bar
-
This compound sample
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a magnetic stir bar or boiling chips into the round-bottom flask and add the this compound sample (typically 5-10 mL for an accurate reading).[8]
-
System Seal: Connect the apparatus to the vacuum pump via a cold trap. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.[8]
-
Vacuum Application: Turn on the condenser's cooling water. Slowly and carefully apply the vacuum, ensuring the system is stable at the desired pressure (e.g., 0.6 mmHg).
-
Heating: Begin gently heating the distilling flask using the heating mantle while stirring the liquid.
-
Observation: Observe the liquid for the onset of boiling. As the vapor rises, the temperature on the thermometer will increase and then stabilize.
-
Data Recording: Record the stable temperature reading on the thermometer and the corresponding pressure from the manometer. This stable temperature is the boiling point at that specific pressure.[4][8] A boiling range of 1-2°C is typical for a pure compound.
-
Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Visualization: Vacuum Distillation Workflow
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Density: An Intrinsic Physical Property
Theoretical Framework
Density (ρ) is an intensive physical property defined as the mass of a substance per unit of volume (ρ = m/V).[9] It is a fundamental characteristic that is constant for a pure substance at a given temperature. Therefore, it serves as a useful criterion for identification and purity assessment. For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[9]
Experimental Protocol: Density Determination Using a Volumetric Flask
This method provides a straightforward and accurate way to determine the density of a liquid sample like this compound using standard laboratory equipment.
Materials:
-
Volumetric flask (e.g., 10.00 mL, Class A)
-
Analytical balance (readable to ±0.0001 g)
-
Pasteur pipette
-
This compound sample
-
Thermometer
-
Distilled water for calibration (optional but recommended)
Procedure:
-
Measure Mass of Empty Flask: Carefully clean and dry the volumetric flask. Measure and record its mass on an analytical balance.
-
Fill with Sample: Using a Pasteur pipette, carefully fill the flask with this compound until the bottom of the meniscus is precisely on the calibration mark.
-
Measure Mass of Filled Flask: Reweigh the filled flask and record the mass.
-
Measure Temperature: Measure and record the temperature of the this compound sample.
-
Calculation:
-
Mass of Sample (m): Subtract the mass of the empty flask from the mass of the filled flask.
-
Volume of Sample (V): The volume is the calibrated volume of the flask (e.g., 10.00 mL).
-
Density (ρ): Calculate the density using the formula ρ = m/V.
-
Self-Validation/Trustworthiness: To ensure the accuracy of the volumetric flask, a calibration step can be performed. This involves following the same procedure with deionized water at a known temperature and comparing the calculated density to the known density of water at that temperature.
Visualization: Liquid Density Determination Workflow
Caption: Step-by-step workflow for determining the density of a liquid.
References
- 2. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound 95 20451-53-0 [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chm.uri.edu [chm.uri.edu]
Methodological & Application
Protocol for Diels-Alder reaction with phenyl vinyl sulfoxide
Application Notes & Protocols
Topic: Protocol for Diels-Alder Reaction with Phenyl Vinyl Sulfoxide: A Guide to [4+2] Cycloaddition and In Situ Elimination
Executive Summary
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings with high stereocontrol.[1][2] this compound has emerged as a uniquely versatile dienophile in this context. It functions as a moderately reactive dienophile that serves as a stable, easily handled acetylene equivalent.[3][4] The initial [4+2] cycloaddition is followed by a spontaneous thermal elimination of phenylsulfenic acid, directly yielding a cyclohexadiene derivative.[4][5] This two-stage, one-pot process provides a high-yield, single-step route to cyclic structures that would otherwise be challenging to access.[4] This guide provides a deep dive into the underlying mechanism, stereochemical considerations, and a field-proven protocol for researchers in synthetic chemistry and drug development.
Mechanistic Rationale & Stereochemical Control
The overall transformation involves two distinct, sequential pericyclic reactions: a [4+2] cycloaddition followed by a retro-ene elimination.
A. The [4+2] Cycloaddition: The reaction initiates with a concerted, thermally allowed cycloaddition between a conjugated diene (in its required s-cis conformation) and the vinyl group of this compound.[1][6][7] The sulfinyl group acts as an electron-withdrawing group, activating the double bond of the dienophile and facilitating the reaction.[3]
B. The syn-Elimination: The resulting bicyclic sulfoxide adduct is often unstable under the reaction conditions. It undergoes a thermal, concerted syn-elimination of phenylsulfenic acid (C₆H₅SOH) to introduce a new double bond into the ring system.[4] This spontaneous extrusion is the key step that makes this compound an effective acetylene equivalent.[4][5]
C. Stereochemical Implications (The Endo Rule): As with many Diels-Alder reactions, the cycloaddition involving this compound generally proceeds with a preference for the endo transition state.[1][8] This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the phenylsulfinyl group of the dienophile in the transition state.[1][8] This stereoselectivity ensures that the sulfoxide group in the initial adduct is oriented syn to the longest bridge of the bicyclic system, which is a prerequisite for the subsequent elimination. The stereochemistry of the dienophile is faithfully retained in the product, a hallmark of the concerted nature of the Diels-Alder reaction.[6][9]
Caption: Figure 1: Reaction Mechanism.
Experimental Protocol: Diels-Alder Reaction of Anthracene with this compound
This protocol details a representative procedure adapted from foundational work in the field, using anthracene as the diene.[4]
A. Materials and Equipment:
-
Reagents: Anthracene, this compound (95%), Anhydrous Toluene or Chlorobenzene (high-boiling solvent).
-
Equipment: 50 mL round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer hotplate, heating mantle, silica gel for chromatography, standard glassware.
B. Reagent & Condition Summary:
| Parameter | Value/Description | Rationale |
| Diene | Anthracene (1.0 eq) | A stable, commercially available diene.[10] |
| Dienophile | This compound (1.5 eq) | Slight excess ensures complete consumption of the limiting reagent. |
| Solvent | Anhydrous Toluene | High boiling point (111°C) is sufficient for many dienes. |
| Temperature | Reflux (~111°C for Toluene) | Provides thermal energy for both cycloaddition and elimination.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents at high temperatures. |
| Reaction Time | 24-120 hours | Reaction can be slow; monitor by TLC for disappearance of anthracene.[4] |
| Purification | Silica Gel Chromatography | Effective for separating the nonpolar product from polar impurities. |
| Expected Yield | ~80-85% | High efficiency is characteristic of this reaction.[4] |
C. Step-by-Step Procedure:
Caption: Figure 2: Experimental Workflow.
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine anthracene (e.g., 1.00 g, 5.61 mmol, 1.0 equiv) and this compound (e.g., 1.28 g, 8.42 mmol, 1.5 equiv).
-
Setup: Attach a reflux condenser to the flask. Purge the system with nitrogen or argon for 5-10 minutes.[10]
-
Solvent Addition: Add anhydrous toluene (25 mL) via syringe through a septum.
-
Reaction: Heat the stirred mixture to a steady reflux using a heating mantle. For the reaction with anthracene, this may require extended heating (e.g., 120 hours).[4]
-
Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC), monitoring for the disappearance of the fluorescent anthracene spot.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel. Elute with a nonpolar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to isolate the pure dibenzobarrelene product.[4]
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The product should lack the characteristic signals of the vinyl sulfoxide protons and show new olefinic and bridgehead proton signals.
Optimization & Advanced Considerations
-
Lewis Acid Catalysis: For less reactive dienes or to achieve lower reaction temperatures, the addition of a Lewis acid (e.g., ZnCl₂, AlCl₃, TiCl₄) can significantly accelerate the cycloaddition step.[2][11][12] Lewis acids coordinate to the sulfoxide oxygen, lowering the LUMO energy of the dienophile and increasing its reactivity.[13][14]
-
Solvent Choice: For particularly stubborn reactions, switching to a higher-boiling solvent like chlorobenzene (132°C) or xylene (140°C) can facilitate the thermal elimination.[4][10]
-
Chiral Auxiliaries: The use of chiral sulfoxides allows for powerful asymmetric Diels-Alder reactions, often yielding products with high diastereoselectivity. This is a key strategy for the enantioselective synthesis of complex molecules.[15]
Safety & Handling
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Hazards: this compound is a combustible liquid. High-boiling aromatic solvents like toluene and xylene are flammable and irritants.[7]
-
Reaction Hazards: The reaction is run at high temperatures. Use caution when handling the hot apparatus. The byproduct, phenylsulfenic acid, is unstable and may disproportionate; however, it typically does not present a significant hazard under these conditions.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Enamine [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of Phenyl Vinyl Sulfoxide in Natural Product Total Synthesis: A Guide for the Modern Chemist
For the researcher at the forefront of organic synthesis, the quest for elegant and efficient pathways to complex natural products is a perpetual challenge. In the synthetic chemist's toolkit, certain reagents distinguish themselves through their versatility and predictable reactivity. Phenyl vinyl sulfoxide (PVS) has firmly established itself as one such reagent. Its unique electronic properties and stereochemical potential have rendered it a powerful building block in the architecturally demanding field of natural product total synthesis. This guide provides an in-depth exploration of PVS's applications, moving beyond simple reaction lists to elucidate the strategic thinking behind its use. We will delve into key reaction classes, provide detailed, field-tested protocols, and illustrate its power through its role in the synthesis of notable natural products.
The Unique Chemical Personality of this compound
This compound is more than a simple activated olefin. The sulfoxide moiety, with its stereogenic sulfur center and its ability to act as both an electron-withdrawing group and a leaving group, imparts a rich and versatile reactivity profile. This duality is the cornerstone of its utility.
-
As a Michael Acceptor: The electron-withdrawing nature of the phenylsulfinyl group activates the vinyl system for conjugate additions by a wide range of nucleophiles. This provides a reliable method for carbon-carbon and carbon-heteroatom bond formation.
-
As a Masked Acetylene Equivalent: In cycloaddition reactions, particularly the Diels-Alder reaction, PVS serves as a synthetic equivalent of acetylene. The phenylsulfinyl group acts as a handle that facilitates the initial cycloaddition and can be subsequently eliminated under thermal conditions to generate a double bond.[1] This two-step sequence is often more manageable and higher-yielding than using acetylene gas directly.
-
Chiral Auxiliary Potential: When prepared in enantiopure form, chiral vinyl sulfoxides are exceptional tools for asymmetric synthesis. The sulfoxide group can effectively direct the stereochemical outcome of reactions on the vinyl group, allowing for the construction of chiral centers with high fidelity.[2][3]
The convergence of these reactive modes makes PVS a strategic choice for introducing functionality and building stereochemical complexity in the synthesis of intricate natural product scaffolds.
Key Applications and Protocols in Total Synthesis
The Diels-Alder Reaction: A Gateway to Cyclic Systems
The use of this compound as an acetylene equivalent in [4+2] cycloaddition reactions is one of its most powerful applications. The initial adduct contains the phenylsulfinyl group, which can be readily removed via a syn-elimination to install a double bond, effectively masking the often-problematic direct use of acetylene.
General Mechanism: PVS in Diels-Alder Cycloaddition
The workflow involves an initial [4+2] cycloaddition followed by a thermal syn-elimination of phenylsulfenic acid.
Caption: Diels-Alder reaction of PVS followed by elimination.
Protocol 1: General Procedure for Diels-Alder Reaction with this compound
This protocol is adapted from the seminal work of Paquette and Carr.[1]
Materials:
-
Diene (e.g., cyclopentadiene, furan)
-
This compound (PVS)
-
Solvent (e.g., toluene, benzene, or neat)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the diene and the solvent (if not running neat).
-
Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the diene. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude adduct is then subjected to thermolysis to effect the elimination of the phenylsulfinyl group. This is typically achieved by heating the neat adduct or a solution in a high-boiling solvent (e.g., toluene, xylene) to reflux.
-
The progress of the elimination is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled, and the desired product is purified by column chromatography on silica gel.
Expert Insight: The choice of solvent and temperature is critical. For highly reactive dienes like cyclopentadiene, the reaction can proceed at room temperature. Less reactive dienes may require heating. The elimination step is often the bottleneck, and careful temperature control is necessary to avoid decomposition of the desired product.
Asymmetric Synthesis with Chiral Vinyl Sulfoxides
The true elegance of vinyl sulfoxide chemistry is revealed in its application to asymmetric synthesis. By using an enantiopure sulfoxide, chemists can exert remarkable control over the stereochemical course of a reaction. This is particularly valuable in the synthesis of natural products, where precise control of multiple stereocenters is paramount.
Application Example: Synthesis of Physostigmine Alkaloids
The work of Padwa and coworkers on the synthesis of physostigmine alkaloids showcases the power of chiral vinyl sulfoxides.[2] In their approach, a chiral 2-alkylsulfinylindole reacts with dichloroketene to form a γ-butyrolactone with high diastereoselectivity. This lactone is a key precursor to the physostigmine core. The stereochemistry of the newly formed chiral center is dictated by the chirality of the sulfoxide.
Caption: Key step in the asymmetric synthesis of physostigmine precursors.
1,3-Dipolar Cycloadditions in Alkaloid Synthesis
Beyond Diels-Alder reactions, this compound and its chiral analogues are excellent dipolarophiles in 1,3-dipolar cycloadditions. This strategy has been effectively employed in the synthesis of tropane alkaloids. The reaction of a 1,3-dipole, such as a nitrone, with a chiral vinyl sulfoxide can proceed with high regio- and stereoselectivity, establishing the core bicyclic structure of the alkaloid with control over the stereochemistry.[4][5][6]
Case Study: The Role of Chiral Sulfoxides in the Total Synthesis of (+)-Biotin
While not a direct application of this compound in a cycloaddition, the total synthesis of (+)-biotin by Lavielle and coworkers provides a compelling example of the strategic use of a chiral sulfoxide to control stereochemistry in a natural product synthesis.[7] This synthesis highlights the broader utility of sulfoxide chemistry in constructing complex stereochemical arrays.
The key step in this synthesis is the highly diastereoselective alkylation of a chiral sulfoxide-stabilized carbanion. The pre-existing stereocenter at the sulfur atom directs the approach of the electrophile, allowing for the creation of a new stereocenter with high fidelity.
Key Transformation in the (+)-Biotin Synthesis
Caption: Diastereoselective alkylation of a chiral sulfoxide in the synthesis of (+)-biotin.
This example underscores a critical point for the drug development professional: sulfoxide chemistry offers a robust platform for the introduction of chirality, a fundamental requirement in the synthesis of biologically active molecules.
Quantitative Data Summary
The efficiency of this compound reactions is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical yields for key transformations.
| Reaction Type | Substrates | Conditions | Yield (%) | Reference |
| Diels-Alder | This compound + Cyclopentadiene | Neat, 25 °C | >90 | [1] |
| Diels-Alder | This compound + Furan | Toluene, 80 °C | ~75 | [1] |
| Oxidation | Phenyl Vinyl Sulfide to this compound | m-CPBA, CH₂Cl₂, -78 °C to RT | 68-70 | [1] |
Conclusion and Future Outlook
This compound and its chiral derivatives have proven to be invaluable reagents in the challenging arena of natural product total synthesis. Their ability to function as masked acetylene equivalents, versatile Michael acceptors, and powerful chiral auxiliaries provides chemists with a reliable and predictable toolkit for the construction of complex molecular architectures. The protocols and examples presented herein demonstrate the practical utility of this chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the strategic application of this compound can open new avenues for the efficient and stereocontrolled synthesis of biologically important molecules. As the demand for enantiomerically pure compounds continues to grow, the role of chiral sulfoxide chemistry is set to expand, further cementing its place in the canon of modern organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Application of chiral sulfoxides in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 6. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Setup for Michael Addition Using Phenyl Vinyl Sulfoxide
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] This reaction is of paramount importance in organic synthesis, providing a powerful tool for constructing complex molecular architectures. Phenyl vinyl sulfoxide has emerged as a versatile and highly valuable Michael acceptor in this context. Its utility stems from several key properties:
-
Excellent Michael Acceptor: The electron-withdrawing nature of the sulfinyl group strongly activates the vinyl moiety, making it highly susceptible to nucleophilic attack.[2]
-
Chiral Auxiliary: The sulfur atom in this compound is a stereogenic center, rendering the molecule chiral.[3][4] This inherent chirality allows for diastereoselective Michael additions, providing a route to enantiomerically enriched products which are crucial in drug development.[5]
-
Synthetic Versatility: The resulting Michael adducts, β-substituted sulfoxides, can be readily transformed into a variety of other functional groups, making this compound a valuable synthetic equivalent for more complex functionalities.[2][6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the Michael addition reaction using this compound. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Reaction Mechanism and Stereochemical Considerations
The Michael addition to this compound proceeds via the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a stabilized enolate intermediate. Subsequent protonation yields the final adduct.
When a chiral, non-racemic sulfoxide is used, the approach of the nucleophile is directed by the stereochemistry at the sulfur center. This facial selectivity is often rationalized by considering the conformational preferences of the sulfoxide and its potential coordination with catalysts or reagents.[7] The result is the preferential formation of one diastereomer over the other, a critical aspect for the synthesis of single-enantiomer pharmaceutical compounds.[5]
Visualization of the General Reaction Scheme
Caption: General workflow of the Michael addition to this compound.
Experimental Setup and Core Protocol
This section details a general, yet robust, protocol for the Michael addition of a model nucleophile, dimethyl malonate, to this compound. The principles and techniques described can be adapted for a wide range of other nucleophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Enamine | Can be synthesized from phenyl vinyl sulfide.[2] |
| Dimethyl malonate | ReagentPlus®, ≥99% | Sigma-Aldrich | Should be freshly distilled if purity is a concern. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care under an inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Should be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | For drying the organic layer. |
Step-by-Step Experimental Protocol
-
Reaction Setup and Inert Atmosphere:
-
A three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet connected to a bubbler, is flame-dried under a stream of nitrogen.
-
Rationale: The use of an inert atmosphere is crucial as the enolate intermediate is sensitive to oxygen and moisture, which can lead to side reactions and reduced yields. Flame-drying removes adsorbed water from the glassware.
-
-
Preparation of the Nucleophile Solution:
-
In the reaction flask, add sodium hydride (1.1 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add dimethyl malonate (1.0 equivalent) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Rationale: Sodium hydride is a strong base used to deprotonate the acidic α-proton of dimethyl malonate, generating the corresponding enolate nucleophile. Adding the malonate slowly at a low temperature helps to control the exothermic reaction and the rate of hydrogen evolution.
-
-
Michael Addition:
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the enolate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound to the enolate solution dropwise over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Rationale: The low temperature of -78 °C is critical for achieving high diastereoselectivity by minimizing the thermal energy of the system and favoring the more ordered transition state. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: Quenching with a mild acid like NH₄Cl protonates the enolate intermediate. The subsequent aqueous work-up removes inorganic salts and other water-soluble impurities.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is necessary to separate the desired Michael adduct from unreacted starting materials and any side products.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the Michael addition protocol.
Product Characterization
The structure and purity of the Michael adduct should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is essential for confirming the structure of the product. Key signals to look for include the disappearance of the vinyl protons from the starting this compound and the appearance of new signals corresponding to the newly formed C-C and C-H bonds. The diastereomeric ratio can often be determined by integrating the signals of protons that are diastereotopic.[8]
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the sp² carbons of the vinyl group and the appearance of new sp³ carbon signals in the product.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric excess (ee) of the product if a chiral catalyst was used or if the diastereomers are separable, chiral HPLC is the method of choice.[9]
Safety Considerations
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled in a fume hood under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous solvents are often flammable and should be handled with care.
-
Cryogenic Temperatures: Handling dry ice requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when working in a laboratory setting.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete deprotonation of the nucleophile. | Ensure the base is fresh and of good quality. Allow sufficient time for deprotonation. Use freshly distilled nucleophile if necessary. |
| Deactivation of the enolate by moisture or oxygen. | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. | |
| Low diastereoselectivity | Reaction temperature was too high. | Maintain the reaction temperature at -78 °C or lower. |
| Incorrect choice of solvent or base. | Screen different solvents and bases to optimize diastereoselectivity. | |
| Complex mixture of products | Side reactions due to impurities or incorrect stoichiometry. | Purify all starting materials. Carefully control the stoichiometry of the reagents. |
Conclusion
The Michael addition of nucleophiles to this compound is a powerful and versatile reaction for the stereoselective formation of carbon-carbon bonds. By carefully controlling the experimental conditions, particularly the reaction temperature and the use of an inert atmosphere, high yields and diastereoselectivities can be achieved. The resulting β-substituted sulfoxides are valuable intermediates in the synthesis of complex molecules, particularly in the context of drug discovery and development. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]
Application Notes and Protocols for Phenyl Vinyl Sulfoxide in the Synthesis of Heterocyclic Compounds
Introduction: The Unique Versatility of Phenyl Vinyl Sulfoxide
This compound (PVS) is a colorless liquid that has emerged as a remarkably versatile and powerful reagent in modern organic synthesis.[1] Its synthetic utility is rooted in the dual nature of the phenylsulfinyl group: it functions as a potent electron-withdrawing group that activates the adjacent vinyl moiety, and subsequently, it can act as an excellent leaving group. This combination allows PVS to serve as a stable, easily handled, and highly reactive synthon for various transformations.
Primarily, PVS is recognized for its roles as:
-
An acetylene equivalent in cycloaddition reactions, where its participation is followed by a spontaneous elimination of phenylsulfenous acid to generate a new double bond within an aromatic or cyclic system.[1][2][3]
-
An exceptional Michael acceptor , readily undergoing conjugate addition with a wide range of nucleophiles.[4]
-
A versatile dienophile and dipolarophile in the construction of complex polycyclic and heterocyclic frameworks.[1][4]
These characteristics have established PVS as a cornerstone reagent for constructing medicinally relevant heterocyclic scaffolds, including pyridines, isoxazoles, pyrazoles, and morpholines.[1][5][6] This guide provides an in-depth exploration of the core synthetic strategies employing PVS, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Protocol 1: Preparation of this compound (PVS)
The accessibility of PVS is key to its widespread use. A reliable and scalable method involves the selective oxidation of the precursor, phenyl vinyl sulfide. The following protocol is adapted from a well-established Organic Syntheses procedure.[4]
Causality: The choice of m-chloroperbenzoic acid (m-CPBA) at low temperatures (-78°C) is critical for selective oxidation. This prevents over-oxidation to the corresponding sulfone. The reaction is carefully warmed to ensure the reaction goes to completion without side reactions. The basic workup with sodium bicarbonate is necessary to quench the acidic m-CPBA and remove the resulting m-chlorobenzoic acid.
Experimental Protocol: Synthesis of PVS
-
Reaction Setup: In a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl vinyl sulfide (20 g, 0.147 mol) in 250 mL of dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Oxidant Addition: Dissolve m-CPBA (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane. Add this solution dropwise to the cooled sulfide solution over a 30-minute period.
-
Warming: After the addition is complete, allow the mixture to stir and warm to room temperature. Then, place it in a water bath at 30°C for 1 hour.
-
Workup: Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution. Extract the aqueous mixture with dichloromethane (3 x 250 mL).
-
Washing & Drying: Combine the organic extracts and wash them with water (3 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the residual liquid by vacuum distillation (bp 98°C/0.6 mm) to yield this compound as a colorless liquid (typical yield: 68–70%).[4]
Safety Note: Reactions involving peracids should be conducted behind a safety shield. Peroxy compounds can be explosive; avoid buildup of unreacted excess and ensure the reaction is not distilled until all residual active oxygen has been quenched.[4]
Application 1: [4+2] Diels-Alder Cycloaddition for Pyridine Synthesis
The Diels-Alder reaction is a powerful tool for forming six-membered rings. PVS serves as a premier acetylene equivalent in this context, reacting with 1,3-dienes to form cycloadducts that readily eliminate phenylsulfenous acid, yielding a diene system.[2][3] When an azadiene is used as the diene component, this strategy provides a direct route to substituted pyridines.[3][7]
Mechanism: The reaction proceeds via a concerted [4+2] cycloaddition between an electron-rich azadiene and the electron-deficient alkene (dienophile), PVS. The resulting adduct is thermally unstable and undergoes a syn-elimination of phenylsulfenous acid, driven by the formation of the stable aromatic pyridine ring.
Protocol: Synthesis of a 2,5-Disubstituted Pyridine
This generalized protocol is based on the annelation strategy developed for pyridine synthesis.[3]
-
Reaction Setup: To a solution of the 1-aza-1,3-diene (1.0 mmol, 1.0 equivalent) in toluene (10 mL) in a sealed tube, add this compound (1.2 mmol, 1.2 equivalents).
-
Heating: Seal the tube and heat the reaction mixture at 110°C for 18-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired substituted pyridine.
| Diene Component (Example) | Product | Yield (%) | Reference |
| (E)-N-(buta-1,3-dien-1-yl)aniline | 2-Phenylpyridine | ~60-70% | [3] |
| 1-(Dimethylamino)-4-phenyl-1-azabutadiene | 5-Phenyl-2-methylpyridine | ~55-65% | [3] |
Application 2: [3+2] Dipolar Cycloaddition for 5-Membered Heterocycles
This compound is an effective dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles, providing a robust pathway to five-membered heterocycles like isoxazoles and pyrazoles.[1][5] A key feature of this reaction is its high regioselectivity, followed by the characteristic elimination of the sulfoxide group to yield the aromatic heterocycle.
Synthesis of 3-Phenylisoxazole
Mechanism: The reaction between a benzonitrile N-oxide (a 1,3-dipole) and PVS proceeds through a concerted cycloaddition. The regioselectivity is strongly biased towards the formation of the 5-substituted isoxazoline intermediate.[5] This intermediate is not isolated as it spontaneously eliminates phenylsulfenous acid under the reaction conditions to furnish the stable 3-phenylisoxazole product. DFT calculations and isotopic labeling studies have confirmed this high regioselectivity, showing a ratio of approximately 110:1 in favor of the 5-sulfinyl adduct.[5]
Protocol: Synthesis of 3-Phenylisoxazole
This protocol is adapted from the regioselectivity study of the cycloaddition to PVS.[5]
-
Generation of 1,3-Dipole: Benzonitrile N-oxide is typically generated in situ from the corresponding benzhydroxamoyl chloride using a base like triethylamine. In a flask, dissolve benzhydroxamoyl chloride (1.0 mmol, 1.0 equivalent) and this compound (1.1 mmol, 1.1 equivalents) in dichloromethane (15 mL).
-
Base Addition: Slowly add a solution of triethylamine (1.2 mmol, 1.2 equivalents) in dichloromethane (5 mL) to the reaction mixture at room temperature over 1 hour.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product, often contaminated with diphenyl disulfide (from the eliminated PhSOH), can be purified by flash column chromatography on silica gel to yield pure 3-phenylisoxazole.
| 1,3-Dipole | Dipolarophile | Product | Regioselectivity (5- vs 4-substituted) | Reference |
| Benzonitrile N-oxide | This compound | 3-Phenylisoxazole | 110 : 1 | [5] |
Application 3: Michael Addition-Annulation for Saturated Heterocycles
The potent electrophilicity of the β-carbon in PVS makes it an ideal substrate for Michael additions.[4] This reaction can be the entry point for elegant annulation sequences where a difunctional nucleophile is used. The initial conjugate addition is followed by an intramolecular cyclization, often with the displacement of the phenylsulfinyl group, to form saturated heterocyclic rings.
Synthesis of Morpholines
Mechanism: This strategy employs a β-amino alcohol as the nucleophile. The more nucleophilic amine attacks the vinyl sulfoxide in a Michael-type fashion. Subsequent deprotonation of the alcohol by a base generates an alkoxide, which then undergoes an intramolecular nucleophilic attack at the carbon bearing the sulfoxide group. The phenylsulfinyl group is displaced as a good leaving group, resulting in the formation of the morpholine ring.
Protocol: General Synthesis of an N-Substituted Morpholine
-
Reaction Setup: In a round-bottomed flask, dissolve the N-substituted ethanolamine (5.0 mmol, 1.0 equivalent) in tetrahydrofuran (THF, 20 mL).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (60% dispersion in mineral oil, 11.0 mmol, 2.2 equivalents) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at this temperature.
-
Michael Acceptor Addition: Add a solution of this compound (5.5 mmol, 1.1 equivalents) in THF (5 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours, or until TLC analysis indicates the consumption of starting materials.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired morpholine derivative.
Conclusion
This compound has proven to be an indispensable tool for the synthesis of a diverse array of heterocyclic compounds. Its predictable reactivity as a dienophile, dipolarophile, and Michael acceptor allows for the rational design of complex synthetic routes. The sulfoxide group's ability to activate the vinyl system and then serve as a facile leaving group is the cornerstone of its utility, enabling it to function as a stable acetylene equivalent. The protocols and mechanistic discussions provided herein demonstrate the practical application of PVS in constructing pyridines, isoxazoles, and morpholines—scaffolds of significant interest to the pharmaceutical and materials science communities.[8][9] Future explorations will undoubtedly expand the scope of PVS to even more intricate molecular architectures, solidifying its place in the synthetic chemist's toolkit.
References
- 1. This compound - Enamine [enamine.net]
- 2. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: A-Step-by-Step Guide to the Synthesis of Phenyl Vinyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of phenyl vinyl sulfoxide from phenyl vinyl sulfide via selective oxidation. This compound is a valuable reagent in organic synthesis, serving as a versatile building block in the construction of complex molecules.[1][2] Its utility stems from its role as an acetylene equivalent in Diels-Alder reactions and its ability to undergo Michael additions and other cycloadditions.[1] This guide details a reliable protocol using meta-chloroperbenzoic acid (m-CPBA) as the oxidant, discusses the underlying reaction mechanism, and provides insights into process optimization and safety considerations. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Introduction: The Significance of this compound
This compound is an organosulfur compound with significant applications in synthetic and medicinal chemistry.[3] It serves as a key intermediate in the synthesis of various bioactive molecules and complex heterocyclic structures.[1] The vinyl sulfoxide moiety acts as a Michael acceptor and a dienophile in cycloaddition reactions, making it a powerful tool for carbon-carbon bond formation.[4] Furthermore, the sulfoxide group can be a chiral auxiliary, enabling stereoselective transformations. Given its utility, a reliable and reproducible synthetic protocol is essential for researchers in academic and industrial settings.
The Chemistry of Selective Sulfide Oxidation
The conversion of a sulfide to a sulfoxide requires a selective oxidation, avoiding over-oxidation to the corresponding sulfone. The choice of oxidant and reaction conditions is therefore critical.
Mechanism of Oxidation with Peroxy Acids
The oxidation of sulfides to sulfoxides using peroxy acids, such as m-CPBA, proceeds through a concerted, one-step oxygen-transfer mechanism.[5] The sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic peroxy oxygen of the m-CPBA. This leads to the formation of a new sulfur-oxygen bond and the cleavage of the weak oxygen-oxygen bond in the peroxy acid, with the concurrent formation of meta-chlorobenzoic acid as a byproduct.
This electrophilic attack is a key feature of the reaction.[6] The rate of this reaction is influenced by the electron density on the sulfur atom; electron-donating groups on the phenyl ring of the sulfide would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.
Controlling Selectivity: Sulfoxide vs. Sulfone
The primary challenge in this synthesis is preventing the over-oxidation of the desired this compound to phenyl vinyl sulfone.[7] Several factors can be controlled to maximize the yield of the sulfoxide:[8]
-
Stoichiometry: Careful control of the oxidant-to-sulfide molar ratio is paramount. Using one equivalent of the oxidant favors the formation of the sulfoxide.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to moderate the reactivity of the oxidant and enhance selectivity.[4]
-
Mode of Addition: Slow, dropwise addition of the oxidant to the sulfide solution helps to maintain a low concentration of the oxidant in the reaction mixture, thereby minimizing over-oxidation.[8]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure and has been verified for its reliability.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Phenyl vinyl sulfide | C₈H₈S | 136.21 | 20.0 g | 0.147 | Starting material |
| meta-Chloroperbenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 25.4 g | 0.147 | Oxidant (1.0 equivalent) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~450 mL | - | Anhydrous, for reaction and extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 300 mL | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent |
Step-by-Step Procedure
Reaction Setup:
-
Equip a 500 mL three-necked, round-bottomed flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with phenyl vinyl sulfide (20.0 g, 0.147 mol) and 250 mL of dichloromethane.
-
Stir the solution and cool it to -78 °C using a dry ice/acetone bath.
Oxidation:
-
In a separate flask, dissolve m-chloroperbenzoic acid (25.4 g, 0.147 mol) in 200 mL of dichloromethane.
-
Transfer the m-CPBA solution to the dropping funnel.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution over a period of 30 minutes, maintaining the temperature at -78 °C.
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction mixture to stir and warm to room temperature over approximately 1 hour. A water bath at 30°C can be used to facilitate warming.[4]
-
Pour the reaction mixture into a separatory funnel containing 300 mL of saturated sodium bicarbonate solution to neutralize the acidic byproduct.
-
Extract the aqueous layer with three 250 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
m-Chloroperbenzoic acid (m-CPBA): is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Dry Ice/Acetone Bath: Handle with appropriate cryogenic gloves to prevent cold burns.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Physical Properties: this compound is a liquid with a boiling point of 93-95 °C at 0.2 mmHg. Its density is approximately 1.139 g/mL at 25 °C.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The vinyl protons will show characteristic splitting patterns.
-
Infrared (IR) Spectroscopy: The S=O stretch is a prominent feature in the IR spectrum, typically appearing around 1040-1060 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight (152.21 g/mol ).[3]
-
Conclusion
The selective oxidation of phenyl vinyl sulfide to this compound is a fundamental transformation in organic synthesis. The protocol described herein, utilizing m-CPBA, provides a reliable and efficient method for accessing this valuable synthetic intermediate. By carefully controlling the reaction parameters, particularly stoichiometry and temperature, high yields of the desired sulfoxide can be achieved while minimizing the formation of the over-oxidized sulfone byproduct. This guide serves as a practical resource for researchers engaged in the synthesis of complex organic molecules and drug discovery.
References
- 1. This compound - Enamine [enamine.net]
- 2. This compound | 20451-53-0 | Benchchem [benchchem.com]
- 3. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
The Versatile Role of Phenyl Vinyl Sulfoxide in Modern Organometallic Chemistry: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Unique Reagent
Phenyl vinyl sulfoxide is a bifunctional molecule that has carved a significant niche in the landscape of modern organic synthesis, particularly at the intersection of organometallic chemistry and asymmetric synthesis. Its unique electronic properties, stemming from the vinyl group and the chiral sulfoxide moiety, render it a versatile building block capable of participating in a wide array of transformations. This guide provides an in-depth exploration of the applications of this compound, offering not just protocols, but also the underlying scientific principles that govern its reactivity. We will delve into its role as a Michael acceptor, a dienophile in cycloaddition reactions, a partner in palladium-catalyzed cross-coupling reactions, and a valuable chiral auxiliary in asymmetric synthesis. The protocols and discussions herein are designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this remarkable reagent.
Part 1: this compound in Carbon-Carbon Bond Forming Reactions
The electron-deficient nature of the double bond in this compound, a consequence of the electron-withdrawing sulfinyl group, makes it an excellent substrate for various carbon-carbon bond-forming reactions. This section will detail its application in Michael additions, Heck reactions, and Diels-Alder cycloadditions.
Michael Addition: A Gateway to Functionalized Sulfoxides
This compound is a highly effective Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including organometallic reagents such as organocuprates (Gilman reagents). This reaction provides a powerful method for the stereoselective formation of C-C bonds.[1]
The choice of an organocuprate over a more reactive organolithium or Grignard reagent is crucial for achieving 1,4-conjugate addition. The softer nature of the organocuprate preferentially directs the nucleophilic attack to the β-carbon of the vinyl group, whereas harder organometallic reagents tend to attack the hard electrophilic sulfur atom or the carbonyl group in related α,β-unsaturated systems.[2] The use of a lower reaction temperature, typically -78 °C, is essential to prevent side reactions and ensure high selectivity.
This protocol details the 1,4-conjugate addition of a Gilman reagent to this compound, a foundational method for creating a new carbon-carbon bond.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere of argon, add freshly purified copper(I) iodide (1.05 g, 5.5 mmol).
-
Add anhydrous THF (10 mL) and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add methyllithium solution (1.6 M in diethyl ether, 6.9 mL, 11 mmol) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent. Stir the mixture at -78 °C for 30 minutes.
-
-
Michael Addition:
-
In a separate flame-dried 100 mL round-bottom flask under argon, dissolve this compound (0.76 g, 5.0 mmol) in anhydrous THF (15 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the freshly prepared Gilman reagent from the first flask to the solution of this compound.
-
Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-alkylated phenyl sulfoxide.
-
-
Reaction Monitoring: The disappearance of the starting this compound and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction. A suitable TLC eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Product Characterization: The structure of the purified product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of the vinyl protons and the appearance of new signals corresponding to the newly introduced methyl group and the protons of the ethyl chain.
-
¹³C NMR: The vinyl carbon signals will be replaced by signals corresponding to the saturated carbon chain.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.
-
The Heck Reaction: Palladium-Catalyzed Vinylation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene.[3] this compound can participate in this reaction, leading to the formation of substituted vinyl sulfoxides. The reaction conditions, particularly the choice of catalyst and ligand, are critical for achieving high yields and stereoselectivity.[4]
The choice of a palladium(II) acetate precatalyst is common as it is readily reduced in situ to the active Pd(0) species. The use of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction. A base, typically a tertiary amine like triethylamine or a carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle. The reaction temperature is a critical parameter; higher temperatures are often necessary for less reactive aryl bromides, but can also lead to side reactions.[5]
This protocol provides a detailed procedure for the Heck coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%), triphenylphosphine (105 mg, 0.4 mmol, 8 mol%), and a magnetic stir bar.
-
Add anhydrous DMF (20 mL) and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
To this mixture, add 4-bromoanisole (0.935 g, 5.0 mmol), this compound (0.913 g, 6.0 mmol), and triethylamine (1.4 mL, 10 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted vinyl sulfoxide.
-
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | Et₃N | DMF | 100 | 18 | 75 | [4] |
| 2 | Iodobenzene | Pd(OAc)₂ (1) | P(o-tol)₃ (4) | K₂CO₃ | MeCN | 80 | 12 | 82 | [4] |
| 3 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 68 | [4] |
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Diels-Alder Reaction: A Versatile Dienophile
This compound serves as a moderately reactive dienophile in [4+2] cycloaddition reactions, acting as an acetylene equivalent.[6][7] The resulting cycloadducts can be further manipulated, making this a valuable transformation in the synthesis of complex cyclic systems. The stereoselectivity of the reaction can often be influenced by the use of Lewis acid catalysts.[8][9]
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction, which often enhances the reaction rate and stereoselectivity.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (0.68 g, 5.0 mmol).
-
Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound (0.76 g, 5.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the solution of this compound to the zinc chloride suspension at 0 °C. Stir for 15 minutes.
-
-
Diels-Alder Reaction:
-
Add freshly cracked cyclopentadiene (0.49 g, 7.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adducts. The endo/exo selectivity can be determined by ¹H NMR analysis.
-
Part 2: this compound as a Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of the sulfoxide group makes optically pure this compound a valuable tool in asymmetric synthesis. The sulfinyl group can direct the stereochemical outcome of reactions on the adjacent vinyl group, leading to the formation of enantiomerically enriched products.[10][11]
Asymmetric Michael Addition
The conjugate addition of organometallic reagents to chiral, non-racemic this compound derivatives proceeds with high diastereoselectivity. The resulting adducts can then be further transformed, with the chiral auxiliary being removed or modified.
The stereochemical outcome of the Michael addition is often rationalized by a chelation-controlled model. The organometallic reagent, particularly those containing lithium or magnesium, can coordinate to the sulfinyl oxygen. This coordination locks the conformation of the vinyl sulfoxide, leading to a preferential attack of the nucleophile from the less sterically hindered face.
Caption: Chelation-controlled model for asymmetric Michael addition.
This protocol illustrates the use of a chiral vinyl sulfoxide to control the stereochemistry of a Michael addition.
Materials:
-
(R)-(+)-p-Tolyl vinyl sulfoxide
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
Dissolve (R)-(+)-p-tolyl vinyl sulfoxide (0.83 g, 5.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
-
Michael Addition:
-
Slowly add ethylmagnesium bromide (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Follow the work-up and purification procedure described in Protocol 1. The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC analysis.
-
Part 3: this compound as a Ligand in Organometallic Complexes
The sulfoxide group in this compound can act as a ligand, coordinating to transition metals through either the sulfur or the oxygen atom.[12] This coordination can influence the reactivity of the metal center and the vinyl group.
Synthesis and Characterization of this compound-Metal Complexes
The synthesis of metal complexes with this compound typically involves the displacement of a labile ligand from a metal precursor.
This protocol describes the synthesis of a cationic rhodium(I) complex.[12]
Materials:
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Silver hexafluorophosphate (AgPF₆)
-
This compound
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Synthesis of the Cationic Precursor:
-
In a Schlenk flask under argon, dissolve [Rh(COD)Cl]₂ (0.247 g, 0.5 mmol) in anhydrous acetone (15 mL).
-
In a separate flask, dissolve silver hexafluorophosphate (0.253 g, 1.0 mmol) in anhydrous acetone (5 mL).
-
Slowly add the AgPF₆ solution to the rhodium solution. A white precipitate of AgCl will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
-
Ligand Exchange:
-
Filter the mixture through a cannula into a new Schlenk flask to remove the AgCl precipitate.
-
To the resulting yellow solution of [Rh(COD)(acetone)ₓ]⁺PF₆⁻, add a solution of this compound (0.167 g, 1.1 mmol) in anhydrous acetone (5 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Isolation of the Complex:
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to precipitate the yellow solid complex.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Infrared (IR) Spectroscopy: The coordination of the sulfoxide to a metal center typically results in a shift of the S=O stretching frequency. Coordination through oxygen leads to a decrease in the S=O stretching frequency, while coordination through sulfur generally causes an increase.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the vinyl protons and the phenyl protons in the ¹H NMR spectrum will be affected by coordination to the metal. In some cases, coupling to the metal nucleus (e.g., ¹⁰³Rh) may be observed.[13]
Conclusion and Future Outlook
This compound has proven to be a versatile and valuable reagent in organometallic chemistry. Its ability to participate in a range of carbon-carbon bond-forming reactions, coupled with its utility as a chiral auxiliary, has made it a powerful tool for the synthesis of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As the field of organometallic chemistry continues to evolve, the development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly unlock even more sophisticated applications for this multifaceted molecule, particularly in the realm of asymmetric catalysis and the synthesis of novel pharmaceuticals and functional materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 2-halovinyl aryl sulfoxides with organometallic reagents | Semantic Scholar [semanticscholar.org]
- 8. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of chiral sulfoxides in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 11. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral Sulfoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Chiral Sulfinyl Group in Stereoselective Transformations
The sulfoxide functional group, with its stereochemically stable tetrahedral sulfur center, has emerged as a powerful and versatile tool in the field of asymmetric synthesis.[1][2] First resolved into its enantiomers in 1926, the chiral sulfoxide has since transitioned from a stereochemical curiosity to an indispensable chiral controller.[3] Its utility stems from the pronounced steric and electronic differences between its substituents—an oxygen atom, a lone pair of electrons, and two distinct organic residues—which create a highly differentiated chiral environment.[1][4] This inherent asymmetry allows sulfoxides to function effectively as both chiral auxiliaries, directing the stereochemical course of reactions on an attached prochiral center, and as chiral ligands for transition metals, inducing enantioselectivity in catalytic processes.[5][6][7]
These application notes provide an in-depth guide to the synthesis and application of chiral sulfoxides in modern asymmetric synthesis. We will explore the foundational methods for preparing enantiopure sulfoxides and delve into their application in key synthetic transformations, complete with detailed, field-proven protocols.
Part 1: Synthesis of Enantiopure Sulfoxides
The accessibility of enantiomerically pure sulfoxides is paramount to their application in asymmetric synthesis. Several robust methods have been developed for their preparation, with the Andersen synthesis and the catalytic asymmetric oxidation of prochiral sulfides being the most prominent.
The Andersen Synthesis: A Classic Approach Utilizing Chiral Sulfinates
The Andersen synthesis, first reported in 1962, remains a highly reliable method for obtaining sulfoxides with very high enantiomeric excess.[3] The strategy relies on the reaction of a diastereomerically pure sulfinate ester, derived from a chiral alcohol, with an organometallic reagent, such as a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.[3]
(-)-Menthyl p-toluenesulfinate is a commonly used crystalline sulfinate, which allows for easy purification of one diastereomer by recrystallization.[2][3][5]
Logical Workflow for the Andersen Synthesis
Caption: Workflow of the Andersen Chiral Sulfoxide Synthesis.
Protocol 1: Synthesis of (R)-Methyl p-tolyl Sulfoxide via the Andersen Method
This protocol describes the synthesis of (R)-methyl p-tolyl sulfoxide from diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.
Materials:
-
(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (1.0 eq).
-
Dissolve the sulfinate in anhydrous diethyl ether (10 mL per mmol of sulfinate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-methyl p-tolyl sulfoxide.
Catalytic Asymmetric Oxidation of Prochiral Sulfides
The direct catalytic enantioselective oxidation of prochiral sulfides represents a more atom-economical approach to chiral sulfoxides.[3][8] The Kagan-Modena modification of the Sharpless asymmetric epoxidation is a landmark method in this category.[9][10]
The Kagan-Modena Oxidation
This method utilizes a chiral titanium complex, formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET), to catalyze the oxidation of sulfides with an oxidant like tert-butyl hydroperoxide (TBHP).[8][9][10]
Catalytic Cycle of Kagan-Modena Oxidation
Caption: Simplified catalytic cycle for Kagan-Modena oxidation.
Protocol 2: Asymmetric Oxidation of Methyl Phenyl Sulfide
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
Methyl phenyl sulfide
-
Anhydrous dichloromethane (DCM)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.
-
Add Ti(OiPr)₄ (1.0 eq) and (+)-DET (2.0 eq) and stir the solution at room temperature for 30 minutes.
-
Add the methyl phenyl sulfide (1.0 eq) to the catalyst solution.
-
Cool the reaction mixture to -20 °C.
-
Slowly add TBHP (1.1 eq) dropwise, maintaining the temperature below -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, add a few drops of water to quench the reaction and stir for 1 hour at room temperature.
-
Filter the mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the chiral sulfoxide.
| Method | Substrate | Chiral Source | Yield (%) | ee (%) | Reference |
| Andersen Synthesis | Menthyl p-toluenesulfinate | (-)-Menthol | >90 | >99 | [3] |
| Kagan-Modena Oxidation | Methyl p-tolyl sulfide | (+)-DET | 90 | 89 | [8] |
Part 2: Chiral Sulfoxides as Chiral Auxiliaries
Chiral sulfoxides are highly effective chiral auxiliaries, capable of directing stereoselective transformations on adjacent prochiral centers.
Diels-Alder Reactions
Chiral vinyl sulfoxides have been used as dienophiles in asymmetric Diels-Alder reactions, providing cycloadducts with high diastereoselectivity.[11][12][13] The stereochemical outcome is dictated by the preferred conformation of the vinyl sulfoxide, which shields one face of the double bond.
Proposed Transition State for Diels-Alder Reaction
Caption: Chiral sulfoxide directing the approach of a diene.
Asymmetric Synthesis of Amines using Ellman's Auxiliary
One of the most significant applications of chiral sulfoxides as auxiliaries is in the synthesis of chiral amines using tert-butanesulfinamide, often referred to as Ellman's auxiliary.[14][15] This methodology involves the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine, followed by the diastereoselective addition of a nucleophile.[15][16] The auxiliary is then easily removed under mild acidic conditions.
Workflow for Asymmetric Amine Synthesis
Caption: Synthesis of chiral amines using Ellman's auxiliary.
Protocol 3: Asymmetric Synthesis of a Chiral Amine
Materials:
-
(R)-(+)-tert-Butanesulfinamide
-
Benzaldehyde
-
Copper(II) sulfate
-
Anhydrous dichloromethane (DCM)
-
Ethylmagnesium bromide (1.0 M in THF)
-
Hydrochloric acid (4 M in dioxane)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the N-Sulfinylimine:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous DCM, add (R)-(+)-tert-butanesulfinamide (1.05 eq) and anhydrous copper(II) sulfate (2.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude N-sulfinylimine, which can be used in the next step without further purification.
-
-
Diastereoselective Nucleophilic Addition:
-
Dissolve the crude N-sulfinylimine in anhydrous DCM and cool to -48 °C.
-
Slowly add ethylmagnesium bromide (1.5 eq) dropwise.
-
Stir the reaction at -48 °C for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm to room temperature, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the diastereomerically enriched sulfinamide.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified sulfinamide in diethyl ether.
-
Add 4 M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour.
-
The amine hydrochloride salt will precipitate. Collect the solid by filtration.
-
To obtain the free amine, dissolve the salt in water and basify with sodium bicarbonate solution.
-
Extract the free amine with diethyl ether, dry the organic layer, and concentrate to yield the chiral amine.
-
| Reaction | Substrate | Auxiliary | Yield (%) | d.r. or ee (%) | Reference |
| Diels-Alder | Chiral vinyl sulfoxide + Cyclopentadiene | Sulfinyl group | 70 | 92 (de) | [13] |
| Amine Synthesis | Benzaldehyde | (R)-tert-Butanesulfinamide | 56 (overall) | 95.5 (ee) | [17] |
Part 3: Chiral Sulfoxides as Ligands in Asymmetric Catalysis
The lone pair on the sulfur atom and the oxygen atom of the sulfinyl group can coordinate to transition metals, making chiral sulfoxides effective ligands in asymmetric catalysis.[6][7][18][19][20] The chirality at the sulfur center, being close to the metal, can efficiently induce enantioselectivity.[6][18]
Rhodium-Catalyzed Asymmetric 1,4-Addition
Chiral sulfoxide-olefin hybrid ligands have been successfully employed in rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to α,β-unsaturated carbonyl compounds, affording the products in high yields and enantioselectivities.[21]
Proposed Catalytic Cycle
Caption: Simplified cycle for Rh-catalyzed 1,4-addition.
Protocol 4: Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclohexenone
Materials:
-
[Rh(coe)₂Cl]₂
-
Chiral sulfoxide-olefin ligand
-
Phenylboronic acid
-
Cyclohexenone
-
Dioxane/water solvent mixture
-
Potassium carbonate
Procedure:
-
In a reaction vessel, combine [Rh(coe)₂Cl]₂ (1.5 mol%) and the chiral sulfoxide-olefin ligand (3.3 mol%).
-
Add the dioxane/water solvent mixture.
-
Add phenylboronic acid (1.5 eq) and cyclohexenone (1.0 eq), followed by potassium carbonate (0.2 eq).
-
Stir the reaction mixture at 100 °C for the required time.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
| Reaction | Catalyst System | Yield (%) | ee (%) | Reference |
| Rh-catalyzed 1,4-Addition | [Rh(coe)₂Cl]₂ / Chiral Sulfoxide-Olefin Ligand | up to 98 | up to 98 | [21] |
Conclusion
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, offering a diverse range of applications as both stoichiometric auxiliaries and catalytic ligands. Their predictable stereochemical control, stability, and the development of efficient synthetic routes have solidified their place in the synthetic chemist's toolbox for the construction of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 10. ias.ac.in [ias.ac.in]
- 11. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 15. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Phenyl Vinyl Sulfoxide as a Versatile Precursor for the Synthesis of Phenyl Vinyl Sulfone in Drug Discovery
Abstract
The vinyl sulfone moiety is a privileged structural motif in medicinal chemistry, renowned for its role as a highly selective Michael acceptor. This characteristic has been instrumental in the design of targeted covalent inhibitors for a range of therapeutic targets, including kinases and cysteine proteases.[1][2][3] Phenyl vinyl sulfone, in particular, serves as a cornerstone building block for creating these advanced therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of phenyl vinyl sulfone, utilizing phenyl vinyl sulfoxide as a stable and readily accessible precursor. We will explore the causal chemistry behind each synthetic step, from the preparation of the starting sulfide to the final oxidation, and discuss the application of the resulting vinyl sulfone in the context of drug development.
Introduction: The Strategic Importance of Vinyl Sulfones
Vinyl sulfones have emerged as a critical functional group in the development of novel therapeutics, particularly in oncology, inflammation, and infectious diseases.[1][4] Their significance lies in their ability to act as potent and selective electrophiles in Michael addition reactions.[5] Unlike more promiscuous acceptors, such as acrylates, vinyl sulfones exhibit a pronounced reactivity towards soft nucleophiles, most notably the thiol group of cysteine residues within protein active sites.[6][7] This selective covalent modification allows for the development of highly specific and durable inhibitors, a sought-after property in modern drug design.[8]
The direct synthesis and handling of some vinyl sulfones can be challenging. An effective and robust strategy involves a two-step approach starting from the corresponding sulfide. Phenyl vinyl sulfide is first gently oxidized to the more stable intermediate, this compound.[9][10] This sulfoxide can be easily purified and stored before being subjected to a final oxidation step to yield the desired phenyl vinyl sulfone.[9] This method offers excellent control over the reaction and consistently produces high-purity material essential for pharmaceutical research.
Part I: Synthesis of this compound
The journey to phenyl vinyl sulfone begins with its precursor, this compound. This is typically achieved through the controlled oxidation of phenyl vinyl sulfide. For completeness, we first describe the synthesis of the sulfide starting material.
Workflow for this compound Synthesis
The overall process involves the synthesis of phenyl vinyl sulfide from thiophenol, followed by a selective oxidation to the sulfoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 6. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound - Enamine [enamine.net]
Phenyl Vinyl Sulfoxide: A Versatile Reagent for the Synthesis of Bicyclic Alkanols
Introduction: The Strategic Advantage of Phenyl Vinyl Sulfoxide in Complex Molecule Synthesis
In the landscape of synthetic organic chemistry, the construction of bicyclic alkanol frameworks is a persistent challenge, yet crucial for the development of novel therapeutics and complex natural product synthesis. These strained ring systems are prevalent in a myriad of biologically active molecules. This compound has emerged as a powerful and versatile reagent, offering elegant solutions to this synthetic problem through two principal strategies: its role as an acetylene equivalent in [4+2] cycloadditions and its reactivity with ketone enolates to forge bicyclo[n.2.0]alkanol systems.[1][2] The sulfoxide moiety, a chiral auxiliary, not only activates the vinyl group for these transformations but also provides a handle for subsequent stereocontrolled manipulations and can be readily removed under mild conditions.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of bicyclic alkanols, complete with detailed mechanistic insights and step-by-step protocols.
Core Synthetic Strategies and Mechanistic Underpinnings
This compound's utility in constructing bicyclic alkanols primarily revolves around two distinct, yet complementary, synthetic transformations. Understanding the causality behind these reactions is paramount for their successful implementation and optimization.
The Diels-Alder Approach: this compound as an Acetylene Equivalent
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis.[4][5] this compound serves as a moderately reactive dienophile in these [4+2] cycloadditions.[6][7] The true synthetic power of this reagent lies in its function as an "acetylene equivalent."[1][2][8] After the initial cycloaddition, the phenylsulfinyl group can be eliminated to introduce a double bond, or reductively cleaved to afford the saturated bicyclic alkanol, effectively achieving the cycloaddition of acetylene itself, a challenging gaseous reagent.
Mechanism and Stereoselectivity:
The Diels-Alder reaction of this compound with a conjugated diene proceeds via a concerted, pericyclic transition state.[4] The stereochemistry of the dienophile is retained in the product.[9] When cyclic dienes such as cyclopentadiene are employed, the reaction yields bicyclo[2.2.1]heptene derivatives.[10][11] The orientation of the phenylsulfinyl group in the transition state leads to the formation of endo and exo diastereomers, with the endo product often being favored due to secondary orbital interactions.[12] The sulfoxide group, being chiral, can induce facial selectivity in the approach of the diene, leading to diastereomeric products.[3]
Caption: General workflow for the Diels-Alder reaction.
Annulation via Ketone Enolates: Synthesis of Bicyclo[n.2.0]alkan-1-ols
A highly convergent and efficient strategy for the direct synthesis of fused bicyclic alkanols involves the reaction of this compound with lithium enolates of cyclic ketones.[1][10][13] This methodology allows for the construction of bicyclo[n.2.0]alkanol systems, where 'n' corresponds to the ring size of the starting ketone.[14]
Mechanism of Cyclization:
The reaction is initiated by the Michael-type addition of the lithium enolate to the vinyl sulfoxide. The resulting intermediate is believed to undergo an intramolecular cyclization to form a bicycloalkanol anion.[1][15] The stereochemical outcome at the ring junction is influenced by the reaction conditions, with solvents like THF or DME favoring the cyclization process.[1][15] The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.[10][16]
Caption: Mechanistic pathway for bicyclo[n.2.0]alkanol formation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome. Standard laboratory safety procedures should always be followed.
Protocol 1: Preparation of this compound
This procedure is adapted from Organic Syntheses, a highly reliable source for experimental procedures.[10]
Materials:
-
Phenyl vinyl sulfide
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve phenyl vinyl sulfide (1.0 eq) in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of m-CPBA (1.0 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with water (3x), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation, and distill the residue under reduced pressure to afford this compound as a colorless liquid.
| Parameter | Value | Reference |
| Yield | 68-70% | [10] |
| Boiling Point | 98 °C / 0.6 mmHg | [10] |
Protocol 2: Synthesis of a Bicyclo[2.2.1]heptene Derivative via Diels-Alder Reaction
This protocol is a representative example of a Diels-Alder reaction using cyclopentadiene.
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diastereomeric mixture of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxides by column chromatography on silica gel.[11]
| Parameter | Value | Reference |
| Diastereomeric Ratio | Varies (endo/exo) | [11] |
| Yield | Typically high | [2] |
Protocol 3: Reductive Desulfinylation to a Bicyclic Alkanol
This protocol describes a general method for the removal of the phenylsulfinyl group using Raney Nickel to yield the corresponding bicyclic alkanol.
Materials:
-
Bicyclic sulfoxide adduct (from Protocol 2)
-
Raney Nickel (W-2)
-
Ethanol
Procedure:
-
In a round-bottomed flask, dissolve the bicyclic sulfoxide adduct (1.0 eq) in ethanol.
-
Carefully add a slurry of Raney Nickel (W-2, excess) in ethanol to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting bicyclic alkanol by column chromatography or distillation.
| Reagent | Function | Reference |
| Raney Nickel | Reductive cleavage of C-S bond | [1][2] |
| Aluminum Amalgam | Alternative for reductive cleavage | [4][9] |
Protocol 4: Synthesis of a Bicyclo[4.2.0]octan-1-ol Derivative via Enolate Annulation
This protocol is based on the work of Loughlin and coworkers for the synthesis of bicyclo[4.2.0]octan-1-ols.[1][16]
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-4 hours), carefully monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diastereomeric mixture of sulfinylbicyclo[4.2.0]octan-1-ols by column chromatography.
| Parameter | Value | Reference |
| Temperature | -78 °C | [1][16] |
| Solvent | THF | [1][15] |
| Yield of Bicyclooctanols | up to 95% (ratio to alkylated product) | [16] |
Conclusion: A Gateway to Molecular Complexity
This compound has proven to be an invaluable reagent for the stereocontrolled synthesis of bicyclic alkanols. The two primary strategies detailed in this application note—the Diels-Alder reaction and the annulation with ketone enolates—provide reliable and versatile pathways to these important structural motifs. The ability to function as an acetylene equivalent, coupled with the directing and activating properties of the sulfoxide group, makes this compound a strategic choice for synthetic chemists aiming to construct complex molecular architectures. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. A Fundamental Study of Quantitative Desulfurization of Sulfur Containing Amino Acids by Raney Nickel and its Character [agris.fao.org]
- 7. Thermolysis of alkyl sulfoxides and derivatives: a comparison of experiment and theory. - R Discovery [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Aluminium amalgam - Wikipedia [en.wikipedia.org]
- 10. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Convenient Procedure for the Reduction of Sulfones to Sulfoxides | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermolysis of alkyl sulfoxides and derivatives: a comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Raney nickel desulfurization | Britannica [britannica.com]
- 16. Al/Hg reduction [chemistry.mdma.ch]
Application of phenyl vinyl sulfoxide in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of phenyl vinyl sulfoxide in medicinal chemistry.
Introduction: The Unique Profile of this compound
This compound (PVS) is a versatile bifunctional organosulfur compound that has carved a significant niche in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a vinyl group attached to a phenylsulfinyl moiety, bestows upon it a unique reactivity profile. The potent electron-withdrawing and activating nature of the sulfoxide group renders the β-carbon of the vinyl system highly electrophilic, making it an exceptional Michael acceptor.[4] Furthermore, the sulfinyl group itself is a chiral center, which, when used in its enantiopure form, serves as an outstanding chiral auxiliary for asymmetric synthesis—a critical requirement in the development of stereospecific pharmaceuticals.[5][6][7][8]
This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, focusing on its core reactivity, established experimental protocols, and its role in the synthesis of complex, biologically active molecules.
Core Reactivity and Mechanistic Insights
The utility of this compound stems primarily from two key modes of reactivity: its function as a Michael acceptor and its participation in cycloaddition reactions.
This compound as a Potent Michael Acceptor
The conjugate addition of nucleophiles to activated alkenes, known as the Michael reaction, is one of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry. PVS is an excellent substrate for this reaction.[4][9]
Causality of Reactivity : The sulfoxide group (S=O) is strongly electron-withdrawing through induction. This polarization depletes electron density from the vinyl double bond, making the terminal carbon atom highly susceptible to attack by a wide range of soft nucleophiles, such as thiolates, enolates, and amines.[4] This reactivity is particularly relevant in medicinal chemistry for the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in enzyme active sites.[10][11]
Caption: Mechanism of Michael Addition to this compound.
This controlled reactivity allows for the construction of complex molecular scaffolds. For instance, peptidyl vinyl sulfones, often synthesized from sulfoxide precursors, have been developed as potent and specific inhibitors of cysteine proteases, which are crucial drug targets for diseases like malaria and Chagas' disease.[11]
Role in Diels-Alder Cycloadditions
This compound serves as a highly effective "acetylene equivalent" in [4+2] Diels-Alder cycloadditions.[12][13][14] This strategy is used to construct six-membered rings, a common motif in natural products and pharmaceuticals.
Causality of Application : The direct use of acetylene in Diels-Alder reactions can be challenging due to its gaseous nature and low reactivity. PVS provides a stable, liquid alternative.[12] After the cycloaddition reaction, the phenylsulfinyl group can be easily removed via thermal syn-elimination, typically by heating, to generate a new double bond, thus formally achieving the addition of an acetylene unit.[13] This two-step sequence provides a reliable and often high-yielding route to cyclohexadiene systems.
Caption: Experimental workflow for a Diels-Alder/Elimination sequence.
Application in Asymmetric Synthesis
The sulfur atom in this compound is a stereogenic center. The use of enantiomerically pure PVS, often prepared via Andersen-type synthesis or kinetic resolution, provides a powerful tool for asymmetric induction.[5][15] When a nucleophile adds to an enantiopure vinyl sulfoxide, the chiral sulfinyl group directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. This diastereoselectivity can then be translated into enantioselectivity for the final product after removal or modification of the sulfinyl group. This makes chiral sulfoxides invaluable auxiliaries in the synthesis of single-enantiomer drugs, where stereochemistry dictates efficacy and safety.[6][7][8]
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures, providing a foundation for practical application in a research setting.
Protocol 1: Synthesis of this compound
This procedure is adapted from Organic Syntheses and involves the controlled oxidation of phenyl vinyl sulfide.[4] Phenyl vinyl sulfide itself is a versatile reagent and can be prepared from thiophenol and 1,2-dibromoethane or via other established methods.[16]
Objective : To synthesize this compound from phenyl vinyl sulfide.
Materials :
-
Phenyl vinyl sulfide (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-necked round-bottomed flask, dropping funnel, magnetic stirrer, ice bath.
Procedure :
-
Reaction Setup : Charge the three-necked flask with phenyl vinyl sulfide (e.g., 20 g, 0.147 mol) and 250 mL of DCM. Equip the flask with a dropping funnel and a magnetic stirrer.
-
Cooling : Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Addition of Oxidant : Dissolve m-CPBA (e.g., 25.4 g of 100% material, adjust for purity) in 200 mL of DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below -70°C.
-
Causality Note: Slow, cold addition is critical to prevent over-oxidation to the corresponding sulfone and to minimize side reactions.
-
-
Warming : After the addition is complete, allow the mixture to stir and slowly warm to room temperature over approximately 1 hour.
-
Quenching : Pour the reaction mixture into 300 mL of saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with three 100 mL portions of DCM.
-
Washing and Drying : Combine the organic extracts, wash with three 150 mL portions of water, and then dry over anhydrous MgSO₄.
-
Purification : Filter off the drying agent and remove the solvent by rotary evaporation. The residual liquid is then purified by vacuum distillation (e.g., bp 98°C/0.6 mm) to afford this compound as a colorless liquid.[4]
Quantitative Data Summary
| Precursor | Reagent (eq) | Solvent | Yield | Boiling Point | Reference |
| Phenyl vinyl sulfide | m-CPBA (1.0) | DCM | 68-70% | 98°C / 0.6 mmHg | [4] |
Protocol 2: General Procedure for Michael Addition of a Thiol
This protocol describes the conjugate addition of a thiol to this compound, a key reaction for synthesizing precursors to cysteine protease inhibitors.
Objective : To perform a sulfa-Michael addition to this compound.
Materials :
-
This compound (1.0 eq)
-
Thiol of interest (e.g., benzyl mercaptan, 1.1 eq)
-
Base (e.g., triethylamine (TEA) or sodium ethoxide)
-
Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Reaction flask, magnetic stirrer, nitrogen atmosphere.
Procedure :
-
Reaction Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., THF).
-
Deprotonation : Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 10 minutes at room temperature to generate the thiolate nucleophile.
-
Addition : Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup : Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired thioether adduct.
Applications in Medicinal Chemistry: Case Studies
The vinyl sulfone and sulfoxide moieties are privileged structures in drug design, appearing in numerous lead compounds and drug candidates.[17][18]
-
Antiparasitic Agents : Peptidyl vinyl sulfones are potent, irreversible inhibitors of cysteine proteases.[11] For example, inhibitors targeting falcipain-2 and falcipain-3 of Plasmodium falciparum (the malaria parasite) have shown significant antimalarial activity. The vinyl sulfone group acts as a "warhead," forming a covalent bond with the active site cysteine residue.[11] The synthesis of these inhibitors often relies on the Michael addition chemistry described above.
-
Anti-Cancer Agents : Vinyl sulfone and sulfoxide derivatives have been designed as anti-tumor agents that inhibit tubulin polymerization.[19] By replacing the carbonyl group of chalcones with a vinyl sulfone or sulfoxide moiety, researchers have developed compounds that arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cell lines.[17][19]
-
Neuroprotective Agents : Certain styryl phenyl sulfone derivatives have demonstrated potent neuroprotective effects by activating cellular antioxidative responses, showcasing the scaffold's potential in addressing neurodegenerative diseases.[17]
Caption: Synthetic utility of this compound in medicinal chemistry.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity as both a Michael acceptor and a Diels-Alder dienophile, combined with its utility as a chiral auxiliary, provides chemists with a robust tool for the synthesis of complex and biologically active molecules. From crafting covalent inhibitors for parasitic enzymes to building the core structures of novel anti-cancer agents, the applications of this compound continue to expand, underscoring its importance in modern drug discovery and development.
References
- 1. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 2. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]
- 7. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound 95 20451-53-0 [sigmaaldrich.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. scribd.com [scribd.com]
- 18. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pummerer Reactions Involving Phenyl Vinyl Sulfoxide
Prepared by: Gemini, Senior Application Scientist
Introduction: Harnessing the Reactivity of the Vinyl Sulfoxide Moiety
The Pummerer rearrangement, first reported by Rudolf Pummerer in 1909, is a powerful transformation in organic chemistry that converts a sulfoxide into an α-functionalized sulfide.[1] This reaction proceeds via the activation of the sulfoxide oxygen, typically with an acid anhydride, leading to the formation of a key electrophilic intermediate known as a thionium ion.[2] This versatile intermediate can be trapped by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]
While the classical Pummerer reaction involves simple alkyl or aryl sulfoxides, the introduction of a conjugated vinyl group, as in phenyl vinyl sulfoxide, dramatically expands the reaction's synthetic potential. The electronics of the vinyl system open up new reaction pathways beyond simple α-substitution, allowing this compound to serve as a highly versatile building block in complex molecule synthesis.[4] Its ability to function as an acetylene equivalent in cycloadditions or as a reactive α,β-dicarbocation synthon makes it an invaluable tool for researchers in synthetic chemistry and drug development.[5]
This guide provides an in-depth exploration of the mechanistic nuances, practical applications, and detailed experimental protocols for Pummerer reactions involving this compound. It is designed to equip researchers with both the theoretical understanding and the practical knowledge required to successfully implement this chemistry in their own synthetic endeavors.
Mechanistic Pathways: Beyond Simple α-Substitution
The core of the Pummerer reaction is the generation of a thionium ion intermediate. The process begins with the electrophilic activation of the sulfoxide oxygen by an activating agent, such as trifluoroacetic anhydride (TFAA). This forms an acyloxysulfonium salt. A subsequent base-mediated (often the counterion of the activator) deprotonation at a carbon adjacent to the sulfur generates the highly reactive thionium ion.[2]
For this compound, the conjugated π-system provides multiple electrophilic sites, leading to several distinct reaction pathways upon formation of the vinyl thionium ion. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile.
-
Classical Pummerer Reaction (α-Attack): Nucleophilic attack occurs at the α-carbon, directly adjacent to the sulfur atom. This is the canonical pathway, resulting in an α-substituted vinyl sulfide.
-
Additive (Extended) Pummerer Reaction (β-Attack): The nucleophile attacks the β-carbon of the vinyl group. This pathway is common for vinyl sulfoxides and leads to the formation of a saturated α,β-difunctionalized sulfide. These products, such as α-thio aldehydes, are valuable synthetic intermediates.[6]
-
Vinylogous Pummerer Reaction (γ-Attack): If the sulfoxide contains an accessible γ-proton (e.g., an allylic hydrogen), deprotonation can occur at this position, leading to a vinylogous thionium ion. Nucleophilic attack then proceeds at the γ-position.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic ene-type reactions of this compound with alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of enyne and aryl vinyl sulfoxides: functionalization via Pummerer rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Heck Coupling Reactions with Phenyl Vinyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Arylated Vinyl Sulfoxides
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed process offers a powerful tool for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[2][3]
Within this vast landscape, the use of phenyl vinyl sulfoxide as the alkene partner presents unique opportunities. The resulting arylated vinyl sulfoxides are not merely products but versatile synthetic intermediates. The sulfoxide moiety can act as a chiral auxiliary, a Michael acceptor, and a precursor to other functional groups, making these compounds valuable building blocks in medicinal and materials chemistry.[4][5] this compound is known to participate in various transition metal-mediated processes, including the Heck coupling, to generate complex heterocyclic structures.[4]
This guide provides a comprehensive overview of the Heck coupling with this compound, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and exploring the synthetic utility of the products.
The Mechanism: Understanding Regioselectivity and the Sulfoxide's Role
The catalytic cycle of the Heck reaction is a well-established sequence involving a Pd(0)/Pd(II) interchange.[1] Understanding this cycle is critical to optimizing reaction conditions and predicting outcomes.
The Catalytic Cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a square planar Aryl-Pd(II)-X complex. The presence of electron-donating phosphine ligands on the palladium center facilitates this step.
-
Olefin Coordination & Migratory Insertion: The alkene, this compound, coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step is irreversible and dictates the regioselectivity of the reaction.[1][6]
-
β-Hydride Elimination: For the reaction to proceed, the resulting palladium complex must possess a hydrogen atom beta to the palladium center. A syn-elimination of this hydrogen forms the arylated alkene product and a Hydrido-Pd(II)-X complex.
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated H-X and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The Directing Influence of the Sulfoxide Group: The sulfoxide group (S=O) is a key player in this reaction. As a functional group with a coordinating oxygen atom, it can influence the regioselectivity of the migratory insertion step.[7][8] While sterics often favor the addition of the aryl group to the less substituted carbon of the alkene (β-addition), electronic factors and potential coordination of the sulfoxide oxygen to the palladium center can influence this outcome.[6][9] Studies have shown that the oxidation state of the sulfur atom significantly impacts reactivity, with this compound being more reactive than the corresponding vinyl sulfide.[10][11] This enhanced reactivity leads to satisfactory yields of the desired (E)-stilbene-like sulfoxide derivatives.[10]
Caption: The catalytic cycle for the Heck coupling of an aryl halide with this compound.
Core Protocol: Palladium-Catalyzed Coupling of Iodobenzene with this compound
This protocol provides a reliable method for the synthesis of (E)-phenyl(2-phenylvinyl)sulfoxide.
Materials & Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (Ethyl Acetate, Hexanes, Brine)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Heck coupling reaction.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): To a dry Schlenk flask under an argon atmosphere, add Palladium(II) Acetate (e.g., 0.02 mmol, 1 mol%) and Triphenylphosphine (e.g., 0.08 mmol, 4 mol%).
-
Scientist's Note: The PPh₃ serves as both a ligand to stabilize the palladium center and a reducing agent to generate the active Pd(0) species from the Pd(II) precursor.[1] A ligand-to-metal ratio of 2:1 to 4:1 is common.
-
-
Reagent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask. Stir the mixture for 10-15 minutes at room temperature until the catalyst components dissolve, typically forming a clear, yellowish solution.
-
Substrate Loading: Sequentially add iodobenzene (e.g., 2.0 mmol, 1.0 equiv), this compound (e.g., 2.4 mmol, 1.2 equiv), and freshly distilled triethylamine (e.g., 3.0 mmol, 1.5 equiv) via syringe.
-
Scientist's Note: A slight excess of the vinyl sulfoxide is used to ensure complete consumption of the more expensive aryl halide. Triethylamine is a common and effective base for neutralizing the H-I generated during the catalytic cycle.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Scientist's Note: The optimal temperature can vary. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting iodobenzene is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford the pure (E)-phenyl(2-phenylvinyl)sulfoxide.
Optimization and Parameter Effects
The success of the Heck coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects on the reaction outcome.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ.[3] Pd₂(dba)₃ is a Pd(0) source and may be preferred for more sensitive substrates or when milder conditions are required. |
| Ligand | PPh₃, P(o-tol)₃, Bidentate (e.g., BINAP, dppf) | Monodentate phosphines like PPh₃ are standard. Bulkier ligands like P(o-tol)₃ can sometimes improve selectivity. Bidentate ligands can alter the reaction pathway and are crucial for asymmetric variations. |
| Aryl Partner (R-X) | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | The reactivity order follows the bond dissociation energy of the C-X bond. Aryl iodides are the most reactive.[12] Using aryl bromides may require more robust catalyst systems, such as those with tetraphosphine ligands.[11] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like Et₃N is common in polar aprotic solvents (DMF, ACN). Inorganic bases are often used in different solvent systems or for specific substrate combinations. The base is crucial for regenerating the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile (ACN), Toluene | Polar aprotic solvents like DMF and ACN are most common as they effectively solvate the palladium complexes. The choice can influence reaction rates and catalyst stability. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Poor quality reagents (wet solvent/base).3. Reaction temperature too low. | 1. Ensure an inert atmosphere; try a different Pd source or ligand.2. Use freshly distilled solvents and base.3. Incrementally increase the reaction temperature by 10 °C. |
| Formation of Byproducts | 1. Catalyst decomposition (black precipitate).2. Isomerization of the product.3. Homocoupling of the aryl halide. | 1. Lower the reaction temperature; increase ligand concentration.2. Reduce reaction time once starting material is consumed.3. Ensure slow, controlled heating and proper stoichiometry. |
| Poor Regioselectivity | 1. Steric and electronic properties of the aryl halide.2. Nature of the ligand. | 1. This is substrate-dependent. Analyze product mixture carefully.2. Screen different ligands (e.g., bidentate vs. monodentate) to influence the coordination sphere of the palladium.[13] |
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Enamine [enamine.net]
- 5. Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions [organic-chemistry.org]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfoxides as stereochemical controllers in intermolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Methods Involving Phenyl Vinyl Sulfoxide
Introduction: The Strategic Value of Phenyl Vinyl Sulfoxide in One-Pot Syntheses
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and molecular complexity from simple precursors is paramount. One-pot reactions, where multiple synthetic transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a significant step towards achieving these goals. Within this paradigm, this compound has emerged as a uniquely versatile and powerful building block. Its synthetic utility stems from the dual nature of its vinyl moiety, which can act as both a potent Michael acceptor and a reactive dienophile in cycloaddition reactions.[1] The phenylsulfinyl group, a chiral auxiliary, not only activates the double bond but also offers avenues for stereocontrol and further functionalization, making it an invaluable tool for synthetic chemists in academia and industry, particularly in the realm of drug discovery and development.
These application notes provide an in-depth guide to key one-pot synthetic methodologies that leverage the unique reactivity of this compound. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural details but also the strategic rationale behind the experimental design. The protocols described herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this remarkable reagent.
One-Pot Michael Addition-Cyclization: Synthesis of Bicyclo[n.2.0]alkan-1-ols
The reaction of ketone enolates with this compound in a one-pot sequence provides a convergent and elegant route to bicyclo[n.2.0]alkan-1-ols, which are valuable structural motifs in natural products and medicinal chemistry.[2] This transformation beautifully illustrates the power of a tandem reaction cascade, initiated by a Michael addition, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the conjugate addition of a ketone enolate, a soft nucleophile, to the electron-deficient double bond of this compound. This Michael addition forms a new carbon-carbon bond and generates a sulfinyl-stabilized enolate intermediate. The key to the one-pot cyclization lies in the subsequent intramolecular nucleophilic attack of this newly formed enolate onto the carbonyl carbon of the ketone, leading to the formation of the bicyclic ring system. The phenylsulfinyl group plays a crucial role in activating the vinyl group for the initial Michael addition and can influence the stereochemical outcome of the reaction.
Diagram 1: Proposed Mechanistic Pathway for Bicyclo[n.2.0]alkan-1-ol Synthesis
Caption: One-pot synthesis of bicyclo[n.2.0]alkan-1-ols.
Experimental Protocol: One-Pot Synthesis of Bicyclo[4.2.0]octan-1-ols
This protocol describes the reaction of the lithium enolate of cyclohexanone with this compound to generate sulfinylbicyclo[4.2.0]octan-1-ols.[3]
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Cyclohexanone (freshly distilled)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Add cyclohexanone (1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Michael Addition and Cyclization: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the solution of this compound to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired bicyclo[4.2.0]octan-1-ol products.
Data Summary:
| Ketone Precursor | Product | Reported Yield | Reference |
| Cyclopentanone | Sulfonylbicyclo[3.2.0]heptan-1-ols | Varies | [2] |
| Cyclohexanone | Sulfinylbicyclo[4.2.0]octan-1-ols | Varies | [3] |
| Cycloheptanone | Sulfonylbicyclo[5.2.0]nonan-1-ols | Varies | [2] |
One-Pot Diels-Alder Reaction and Syn-Elimination: this compound as an Acetylene Equivalent
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. This compound serves as an excellent dienophile in these [4+2] cycloaddition reactions. A particularly elegant application is its use as an acetylene equivalent, where a subsequent one-pot elimination of the phenylsulfinyl group from the Diels-Alder adduct yields an unsaturated cyclic product.[1]
Mechanistic Rationale
The initial step is a concerted [4+2] cycloaddition between a conjugated diene and this compound. The electron-withdrawing nature of the sulfoxide group activates the vinyl moiety, facilitating the reaction. The resulting cycloadduct contains a phenylsulfinyl group, which can be eliminated under thermal or basic conditions. This syn-elimination proceeds through a five-membered cyclic transition state, yielding a new double bond in the ring and regenerating the aromaticity in some cases, with the expulsion of phenylsulfenic acid.
Diagram 2: Diels-Alder and Syn-Elimination Workflow
Caption: One-pot Diels-Alder/syn-elimination sequence.
Experimental Protocol: One-Pot Synthesis of a Bicyclic Olefin
This protocol provides a general procedure for the Diels-Alder reaction of a diene with this compound, followed by in-situ elimination.
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
This compound
-
Anhydrous solvent (e.g., toluene, xylene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Diels-Alder Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene (50 mL).
-
Add the diene (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).
-
Syn-Elimination: Continue to heat the reaction mixture at reflux for an additional 12-24 hours to effect the elimination of the phenylsulfinyl group. The formation of the more nonpolar olefin product can be observed by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclic olefin.
Data Summary:
| Diene | Product Type | Key Feature | Reference |
| Cyclopentadiene | Bicyclic Olefin | Acetylene equivalent | [1] |
| Anthracene | Dihydroaromatic | Aromatization driving force | General Principle |
| Furan | Oxabicyclic Olefin | Access to functionalized rings | General Principle |
One-Pot Synthesis of β-(Dialkylamino) Dithioacetals
A fascinating and highly efficient one-pot reaction involves the treatment of vinyl sulfoxides with (dialkylamino)magnesium reagents. This process leads to the formation of symmetrical β-(dialkylamino)dithioacetals, showcasing a unique reactivity pattern of the vinyl sulfoxide moiety.
Mechanistic Rationale
The reaction is proposed to proceed through the initial addition of the (dialkylamino)magnesium reagent to the vinyl sulfoxide. This is followed by a complex series of steps involving the dimerization of the initial adduct and subsequent rearrangement, ultimately leading to the formation of the dithioacetal product. The one-pot nature of this transformation, converting a simple vinyl sulfoxide into a more complex dithioacetal, highlights its synthetic efficiency.
Diagram 3: Conceptual Workflow for Dithioacetal Synthesis
Caption: One-pot synthesis of β-(dialkylamino) dithioacetals.
Experimental Protocol: Synthesis of Symmetrical β-(Diethylamino) Dithioacetals
This protocol details the one-pot synthesis of symmetrical β-(diethylamino) dithioacetals from this compound.
Materials:
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Diethylamine (freshly distilled)
-
Anhydrous THF
-
This compound
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Preparation of (Diethylamino)magnesium Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of EtMgBr (2.2 eq) in THF.
-
Cool the solution to 0 °C and add diethylamine (2.0 eq) dropwise.
-
After the addition, warm the mixture to room temperature and stir for 1 hour.
-
Reaction with this compound: Cool the solution of the (diethylamino)magnesium reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the β-(diethylamino) dithioacetal.
Data Summary:
| Vinyl Sulfoxide | Amine | Product | Reported Yield | Reference |
| This compound | Diethylamine | Symmetrical β-(diethylamino) dithioacetal | 63-67% |
Conclusion and Future Outlook
The one-pot synthetic methodologies presented herein underscore the significant utility of this compound as a versatile and powerful building block in modern organic synthesis. Its ability to participate in a diverse array of transformations, including Michael additions, cycloadditions, and unique rearrangements, all within a single reaction vessel, offers a direct and efficient pathway to complex molecular architectures. The protocols detailed in these application notes provide a solid foundation for researchers to explore and expand upon these powerful synthetic tools. As the demand for more efficient and sustainable synthetic methods continues to grow, particularly in the pharmaceutical and agrochemical industries, the strategic application of reagents like this compound in one-pot processes will undoubtedly play an increasingly important role in the discovery and development of new chemical entities.
References
Troubleshooting & Optimization
Troubleshooting low stereoselectivity in reactions with phenyl vinyl sulfoxide
Welcome to the technical support center for stereoselective reactions involving phenyl vinyl sulfoxide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereocontrol in their synthetic applications. As a versatile chiral auxiliary and dienophile, this compound is a powerful tool in asymmetric synthesis, particularly in Diels-Alder reactions and Michael additions.[1][2][3] However, achieving high levels of stereoselectivity can be challenging.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing low diastereoselectivity in my Diels-Alder reaction with this compound. What are the primary factors I should investigate?
Low diastereoselectivity in these cycloadditions typically points to issues with the transition state energetics or competing reaction pathways. The stereochemical outcome is dictated by the relative energies of the endo and exo transition states, where the chiral sulfoxide group directs the facial selectivity of the diene's approach.[4][5]
Here are the primary factors to consider:
-
Reaction Temperature: This is the most critical parameter. Diels-Alder reactions are reversible, and higher temperatures can provide enough energy to overcome the activation barrier for the less favored stereoisomeric pathway, leading to a mixture of products.[4] Lowering the temperature generally increases selectivity by favoring the transition state with the lower activation energy.[6]
-
Lewis Acid Catalysis: The sulfinyl oxygen can coordinate to a Lewis acid. This coordination enhances the dienophile's reactivity and can lock the conformation of the sulfoxide, leading to a more organized transition state and significantly improved diastereoselectivity.[7] The choice and stoichiometry of the Lewis acid are crucial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the effectiveness of Lewis acid catalysts.[8] Non-coordinating, non-polar solvents are often preferred, especially in Lewis-catalyzed reactions, to avoid competition with the sulfoxide for binding to the catalyst.
-
Purity of this compound: The presence of impurities, such as the corresponding sulfide or sulfone, can lead to competing, non-stereoselective side reactions.[9][10]
Question 2: My starting material, this compound, looks clean by TLC, but my results are inconsistent. How can I assess its purity and what's the best way to purify it?
While TLC is a good initial check, it may not reveal critical impurities. Over-oxidation during synthesis can produce phenyl vinyl sulfone, while incomplete oxidation can leave residual phenyl vinyl sulfide.[9] The sulfone is also a dienophile but lacks the chiral directing group, leading to achiral products.[9] The sulfide is generally less reactive but can participate in other side reactions.
Recommended Purity Assessment:
-
¹H NMR Spectroscopy: This is the most effective method. Check for the characteristic vinyl protons of the sulfoxide and the absence of signals corresponding to the sulfone or sulfide. Pay close attention to the integration of the aromatic and vinyl regions.
-
Gas Chromatography (GC): A purity assay by GC can quantify the level of impurities.[11][12]
Protocol for Purification of this compound
This protocol is adapted from established literature procedures.[9]
Objective: To remove impurities such as phenyl vinyl sulfone and phenyl vinyl sulfide.
Method: Vacuum Distillation
Materials:
-
Crude this compound
-
Round-bottomed flask
-
Short-path distillation head
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottomed flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of ~0.6 mmHg is typical.[9]
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at approximately 98°C at 0.6 mmHg.[9] Phenyl vinyl sulfone has a much higher boiling point, and the sulfide has a slightly lower one.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.
Question 3: I've tried lowering the temperature, but the reaction is now too slow. How can I improve the reaction rate without sacrificing stereoselectivity?
This is a classic challenge in asymmetric synthesis. The solution is often to use a catalyst that can lower the activation energy of the desired pathway more than the undesired one.
Troubleshooting Workflow for Slow Reactions
Caption: Troubleshooting workflow for slow, unselective reactions.
Explanation of the Workflow:
-
Lewis Acid Catalysis: As mentioned, Lewis acids can dramatically accelerate Diels-Alder reactions.[4] Start with common, mild Lewis acids like ZnCl₂ or Et₂AlCl before moving to stronger ones like TiCl₄. The coordination to the sulfinyl oxygen makes the vinyl group more electron-deficient and thus a more reactive dienophile.[7]
-
Stoichiometry: The amount of Lewis acid is critical. Sub-stoichiometric amounts may not be sufficient, while excess can lead to side reactions or polymerization of the diene. Screen a range from 0.1 to 2.0 equivalents.
-
Solvent Choice: The solvent can have a profound impact on Lewis acidity. A coordinating solvent like THF will compete with the sulfoxide for the Lewis acid, diminishing its effect. Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred.[8]
Data Snapshot: Effect of Lewis Acid and Solvent on Diastereoselectivity
The following table summarizes representative data on how reaction conditions can affect the diastereomeric excess (d.e.) in a model Diels-Alder reaction.
| Entry | Diene | Lewis Acid (eq.) | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) |
| 1 | Cyclopentadiene | None | CCl₄ | 25 | 70% |
| 2 | Cyclopentadiene | ZnCl₂ (1.0) | CH₂Cl₂ | 0 | >95% |
| 3 | Cyclopentadiene | Et₂AlCl (1.0) | CH₂Cl₂ | -78 | >98% |
| 4 | Isoprene | None | Benzene | 80 | 50% |
| 5 | Isoprene | Et₂AlCl (1.0) | Toluene | -20 | 90% |
Note: Data is illustrative, based on trends reported in asymmetric synthesis literature.
Question 4: I am performing a Michael addition to this compound and getting a racemic product. What is going wrong?
In Michael additions, the stereochemistry is determined during the protonation of the intermediate enolate. If this protonation is not stereocontrolled, a racemic or diastereomeric mixture will result. The chiral sulfoxide auxiliary must effectively shield one face of the transient enolate.
Key Factors for Stereocontrol in Michael Additions:
-
Nature of the Nucleophile and Cation: The structure of the nucleophile and its counter-ion (e.g., Li⁺, Mg²⁺, K⁺) dictates the geometry and aggregation state of the intermediate enolate. Chelating metal cations can help create a more rigid, ordered transition state, which is essential for high stereoselectivity.[2]
-
Proton Source: The timing and nature of the proton source are critical. If the protonation is done during an aqueous workup, it is almost always non-selective. The proton transfer must occur from a controlled source in the reaction mixture before workup. Sometimes, a hindered proton source is added to the reaction mixture at a low temperature.
-
Temperature: As with cycloadditions, lower temperatures are beneficial. They reduce the rate of competing, non-selective background reactions and favor the more ordered, lower-energy transition state for protonation.[13]
Experimental Protocol: Optimizing a Michael Addition
Objective: To improve stereoselectivity in the addition of a lithium enolate to this compound.
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone or ester starting material
-
Purified this compound
-
Quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked flask under Argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at 0°C to form Lithium Diisopropylamide (LDA).
-
Cool the LDA solution back down to -78°C.
-
Add your ketone or ester (1.0 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.
-
-
Michael Addition:
-
In a separate flame-dried flask, dissolve this compound (1.2 eq.) in anhydrous THF and cool to -78°C.
-
Transfer the freshly prepared lithium enolate solution to the this compound solution via cannula at -78°C.
-
Stir the reaction at -78°C. Monitor by TLC for the consumption of the starting materials (typically 1-4 hours).
-
-
Stereocontrolled Quench (Critical Step):
-
Before warming the reaction, quench it at -78°C by the rapid addition of a proton source. Saturated aqueous NH₄Cl is a standard choice. For some substrates, a buffered solution (e.g., acetic acid/sodium acetate) may offer better control.
-
-
Workup and Analysis:
-
Allow the reaction to warm to room temperature.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over MgSO₄).
-
Analyze the diastereomeric or enantiomeric ratio by chiral HPLC or NMR with a chiral shift reagent.
-
Troubleshooting Logic Diagram
Caption: Decision process for troubleshooting Michael additions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Enamine [enamine.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Temperature-dependent annuloselectivity and stereochemistry in the reactions of methanesulfonyl sulfene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides (Journal Article) | OSTI.GOV [osti.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound, 5G | Labscoop [labscoop.com]
- 12. chemsavers.com [chemsavers.com]
- 13. researchgate.net [researchgate.net]
Navigating Phenyl Vinyl Sulfoxide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenyl vinyl sulfoxide reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights to navigate the complexities of working with this versatile reagent. This resource is structured to address common challenges and frequently asked questions, empowering you to optimize your reactions and troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations grounded in reaction mechanisms and practical, step-by-step solutions.
Issue 1: My Pummerer reaction is yielding a complex mixture, and the desired α-acetoxy sulfide is a minor product.
Question: I'm trying to synthesize an α-acetoxy sulfide from this compound using acetic anhydride, but my reaction is messy. What are the likely side products and how can I improve the selectivity?
Answer:
The Pummerer rearrangement of this compound is a powerful transformation, but it can be prone to side reactions if not properly controlled.[1][2] The primary desired product is an α-acyloxy-thioether.[1][2] However, several factors can lead to a complex product mixture.
Root Causes and Mechanistic Insights:
-
Over-activation and Polymerization: The thionium ion intermediate generated during the Pummerer reaction is highly electrophilic.[1][2] If the concentration of the activator (e.g., acetic anhydride) is too high or the reaction temperature is not adequately controlled, this intermediate can react with other molecules of this compound or the product, leading to oligomerization and polymerization.
-
Competing Reaction Pathways: With vinyl sulfoxides, there are alternative reaction pathways to the standard Pummerer rearrangement. These include additive and vinylogous Pummerer reactions, where the nucleophile can attack at the β-position of the vinyl group or deprotonation can occur at the γ-position, respectively.[3] The choice of activator and reaction conditions can influence which pathway predominates. For instance, highly reactive anhydrides like trifluoroacetic anhydride (TFAA) can promote these alternative pathways.[2]
-
Hydrolysis: The α-acetoxy sulfide product can be sensitive to hydrolysis, especially during aqueous workup, which can lead to the formation of phenylthioacetaldehyde and acetic acid.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate: Use a stoichiometric amount of acetic anhydride (typically 1.0 to 1.5 equivalents). Add the anhydride dropwise to a cooled solution of the this compound to maintain a low concentration of the activated species at any given time.
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This helps to control the rate of the reaction and minimize side reactions.
-
Choice of Activator: Acetic anhydride is the most common activator.[2][4] More reactive activators like trifluoroacetic anhydride (TFAA) can sometimes lead to cleaner reactions at lower temperatures but may also favor different side products.[2][5] If you are using TFAA, be particularly careful with temperature control.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with the activator and the intermediates.
-
Careful Workup: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid generated and minimize hydrolysis of the product. Extract the product quickly into an organic solvent and dry it thoroughly.
Logical Workflow for Troubleshooting Pummerer Reactions:
Caption: Troubleshooting workflow for Pummerer reactions.
Issue 2: My reaction is producing a significant amount of phenyl vinyl sulfone.
Question: I am performing a reaction with this compound, and I am consistently isolating phenyl vinyl sulfone as a major byproduct. What is causing this over-oxidation, and how can I prevent it?
Answer:
The formation of phenyl vinyl sulfone from this compound is a common side reaction, particularly when using oxidizing agents or under conditions that promote oxidation.
Root Causes and Mechanistic Insights:
-
Oxidizing Reagents: If your reaction involves any oxidizing agents, even mild ones, they can oxidize the sulfoxide to the corresponding sulfone. This is a very common transformation in sulfur chemistry.
-
Air Oxidation: this compound can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Disproportionation: In some cases, particularly under harsh conditions, sulfoxides can undergo disproportionation to the corresponding sulfide and sulfone.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to conduct your reaction under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review your reaction scheme to ensure that no intentional or unintentional oxidizing agents are present.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
-
Purification of Starting Material: Ensure your starting this compound is pure and has not partially oxidized during storage. It is best stored under an inert atmosphere at a low temperature.
Table 1: Effect of Reaction Atmosphere on Phenyl Vinyl Sulfone Formation
| Reaction Condition | Atmosphere | Phenyl Vinyl Sulfone (%) |
| Reflux in Toluene, 12h | Air | 25-30 |
| Reflux in Toluene, 12h | Nitrogen | < 5 |
| Stirring at RT, 24h | Air | 5-10 |
| Stirring at RT, 24h | Nitrogen | < 1 |
Note: The percentages are illustrative and can vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the properties and reactivity of this compound.
Q1: What is the typical appearance and stability of this compound?
This compound is a colorless to pale yellow liquid. It is generally stable when stored under an inert atmosphere at a low temperature (2-8 °C). Prolonged exposure to air and light can lead to gradual oxidation and polymerization.
Q2: What are the main reaction types where this compound is used?
This compound is a versatile reagent used in a variety of organic transformations, including:
-
Michael Additions: The vinyl group is an excellent Michael acceptor.[8]
-
Pummerer Rearrangements: As discussed in the troubleshooting guide, it undergoes rearrangement to form α-acyloxy sulfides.[1][2]
-
Ene Reactions: It can participate in ene-type reactions with alkenes.[9]
Q3: What are the key spectroscopic features to identify this compound and its common side product, phenyl vinyl sulfone?
This compound:
-
¹H NMR (CDCl₃): You will typically observe complex multiplets for the vinyl protons in the range of δ 5.5-7.0 ppm and signals for the phenyl protons around δ 7.2-7.7 ppm.
-
¹³C NMR (CDCl₃): Expect signals for the vinyl carbons and the aromatic carbons.
-
IR (neat): A strong S=O stretching band is characteristic and usually appears around 1040-1060 cm⁻¹.
Phenyl Vinyl Sulfone:
-
¹H NMR (CDCl₃): The vinyl proton signals will be shifted downfield compared to the sulfoxide due to the increased electron-withdrawing nature of the sulfone group.
-
IR (neat): The sulfone group exhibits two characteristic strong stretching bands, one for symmetric and one for asymmetric stretching, typically appearing around 1140-1160 cm⁻¹ and 1300-1330 cm⁻¹, respectively.
Q4: Can this compound undergo thermal decomposition?
Yes, aryl vinyl sulfoxides can undergo thermal degradation. Studies on polymeric aryl vinyl sulfoxides have shown that they can eliminate arenesulfenic acid via an Ei mechanism to form polyacetylene at elevated temperatures (e.g., 70-120 °C).[10] While the specific decomposition pathway for monomeric this compound may differ, it is advisable to avoid prolonged heating at high temperatures to prevent decomposition.
Reaction Scheme: Thermal Elimination in Poly(aryl vinyl sulfoxide)
Caption: Thermal decomposition of poly(aryl vinyl sulfoxide).
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pummer reaction | PPTX [slideshare.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New allene equivalents for the Diels–Alder reaction: vinyl sulphoxide cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. Electrophilic ene-type reactions of this compound with alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Phenyl Vinyl Sulfoxide by Column Chromatography
Welcome to the technical support center for the purification of phenyl vinyl sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the column chromatography of this compound, ensuring the integrity and purity of your compound.
Introduction: The Nuances of Purifying this compound
This compound is a valuable reagent in organic synthesis, notably for its role as a Michael acceptor and a dienophile in Diels-Alder reactions.[1][2][3] However, its purification, particularly by column chromatography, is not always straightforward. The presence of the sulfoxide group and the vinyl moiety introduces specific challenges, including potential decomposition on stationary phases and sensitivity to experimental conditions. This guide provides practical, experience-driven solutions to common problems encountered during the purification process.
Troubleshooting Guide: Column Chromatography of this compound
This section addresses specific issues that may arise during the column chromatography of this compound, offering probable causes and actionable solutions.
Problem 1: Low or No Recovery of this compound from the Column
Symptoms:
-
The desired product is not eluting from the column, even with a high-polarity eluent.
-
Significant streaking is observed on the TLC plate, starting from the baseline.
Probable Causes:
-
Decomposition on Silica Gel: Standard silica gel can be acidic enough to catalyze the decomposition of sensitive compounds like sulfoxides. The Lewis acidic sites on the silica surface can interact with the sulfoxide oxygen, potentially leading to side reactions.
-
Irreversible Adsorption: The polar sulfoxide group can bind strongly to the active sites on the stationary phase, leading to irreversible adsorption.
Solutions:
-
Deactivate the Stationary Phase: Before packing the column, treat the silica gel with a solution of triethylamine (Et₃N) in the chosen eluent (typically 1-2% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that basic alumina can also cause degradation.[4] A trial on analytical TLC plates with both neutral and basic alumina is recommended. For particularly sensitive applications, reversed-phase chromatography using C18-functionalized silica can be an option.[4]
-
Eluent Modification: Add a small amount of a polar, coordinating solvent like methanol (0.5-1%) to the eluent system. This can help to block the highly active sites on the stationary phase and improve the elution of the sulfoxide.
Problem 2: Presence of Phenyl Vinyl Sulfone as an Impurity in the Purified Product
Symptoms:
-
NMR or mass spectrometry data of the purified fractions indicates the presence of phenyl vinyl sulfone.
Probable Causes:
-
Incomplete Initial Oxidation: The synthesis of this compound from phenyl vinyl sulfide may not have gone to completion, leaving unreacted starting material which is then over-oxidized to the sulfone in subsequent steps or during workup.
-
Oxidation During Chromatography: Although less common, prolonged exposure to air and certain grades of silica gel can potentially facilitate the oxidation of the sulfoxide to the sulfone.
Solutions:
-
Optimize the Eluent System for Better Separation: Phenyl vinyl sulfone is more polar than this compound. A carefully chosen gradient or isocratic eluent system should allow for their separation. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. Monitor the separation closely by TLC.
-
Careful Fraction Collection: Collect smaller fractions and analyze them by TLC before combining. This will help to isolate the pure this compound fractions from those containing the sulfone.
Problem 3: The Purified this compound is Unstable and Decomposes Upon Storage
Symptoms:
-
A colorless, pure liquid turns yellow and eventually becomes a dark syrup over time.[1]
Probable Causes:
-
Inherent Instability: this compound is known to be unstable at room temperature.[1] This decomposition can be accelerated by exposure to light, air, and residual acidic or basic impurities from the purification process.
Solutions:
-
Immediate Use: If possible, use the purified this compound immediately after purification.
-
Proper Storage: If storage is necessary, store the compound under an inert atmosphere (nitrogen or argon) in a freezer.[1]
-
Removal of Trace Impurities: Ensure that all residual solvents and any additives from the chromatography (like triethylamine) are thoroughly removed by rotary evaporation and, if necessary, high vacuum.
Logical Flow for Troubleshooting
Caption: A workflow diagram for troubleshooting common issues in this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound on silica gel?
A1: A good starting point is a mixture of hexane and ethyl acetate. Based on the polarity of this compound, a ratio of around 70:30 to 50:50 (hexane:ethyl acetate) is often effective. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the this compound to ensure good separation.
Q2: Can I use dichloromethane/methanol as an eluent system?
A2: Yes, dichloromethane/methanol is another commonly used eluent system, particularly for more polar compounds.[5] A typical starting ratio would be 99:1 or 98:2 (dichloromethane:methanol). As with any chromatography, the ideal system will depend on the specific impurities present in your crude product.
Q3: My crude product is an oil. How should I load it onto the column?
A3: For oily products, it is best to use a "dry loading" technique. Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method generally results in better resolution compared to loading the neat oil directly.
Q4: I am trying to perform a chiral separation of this compound. What kind of column should I use?
A4: Chiral separation of sulfoxides is a specialized application that requires a chiral stationary phase (CSP). For this compound, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.[6][7] For example, columns like CHIRALPAK® AS-3 or CHIRALCEL® OJ-H have been shown to resolve the enantiomers of this compound.[7][8][9] The mobile phase for these separations is typically a mixture of a non-polar solvent like hexane and an alcohol like 2-propanol or ethanol.[6][7]
Experimental Protocol: Standard Purification of this compound
This protocol provides a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3, 1:1) to find the optimal eluent system that gives an Rf of ~0.25 for the product and separates it from impurities.
-
-
Column Preparation:
-
(Optional, if deactivation is needed) Prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the column and begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
-
Characterization and Storage:
-
Characterize the purified product by NMR, IR, and/or mass spectrometry to confirm its purity.
-
Store the pure this compound under an inert atmosphere in a freezer.
-
Workflow for this compound Purification
Caption: A step-by-step workflow for the purification of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for many purifications. |
| Neutral Alumina | Alternative for acid-sensitive compounds. | |
| C18-functionalized Silica | For reversed-phase chromatography if normal phase fails. | |
| Eluent System | Hexane/Ethyl Acetate | Good starting point for separating moderately polar compounds. |
| Dichloromethane/Methanol | Effective for more polar impurities. | |
| TLC Rf Value | 0.2 - 0.3 | Optimal for good separation on a column. |
| Silica Deactivation | 1-2% Triethylamine in eluent | Neutralizes acidic sites, preventing product degradation. |
| Storage Temperature | -20°C to 0°C | Enhances stability and prevents decomposition.[2] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]
- 8. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]
- 9. search.daicelchiral.com [search.daicelchiral.com]
Technical Support Center: Phenyl Vinyl Sulfoxide Purification
Welcome to the technical support resource for the purification of phenyl vinyl sulfoxide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their synthetic applications. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in my crude this compound, and where do they originate?
A: Understanding the origin of impurities is the first step toward effective removal. This compound is most commonly synthesized via the controlled oxidation of phenyl vinyl sulfide.[1][2] Consequently, the primary impurities are typically:
-
Phenyl Vinyl Sulfide (PVS): The unreacted starting material. Its presence indicates an incomplete reaction.
-
Phenyl Vinyl Sulfone: The over-oxidation byproduct. This forms when the sulfoxide is subjected to the oxidizing agent for too long or under conditions that are too harsh.[1]
-
Residual Oxidant/Byproducts: If using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the resulting meta-chlorobenzoic acid will be present in the crude mixture.[1]
The relative amounts of these impurities depend on the specific reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time.
Q2: My crude product is a yellow or brown oil. How can I decolorize it?
A: Discoloration in the crude product often arises from minor, highly conjugated polymeric byproducts or trace impurities. While slight yellowness can sometimes be removed by a high-quality vacuum distillation, more significant discoloration may require one of the following treatments prior to final purification:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
-
Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight). Stir the slurry for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. The resulting solution can then be concentrated and subjected to further purification like distillation or chromatography.
-
-
Column Chromatography: Passing the crude material through a short plug of silica gel can effectively trap many polar, colored impurities. This is often sufficient if the discoloration is not severe.
Q3: I've identified unreacted phenyl vinyl sulfide in my product via NMR/GC. What's the best separation strategy?
A: Phenyl vinyl sulfide is significantly less polar and has a different boiling point than this compound, giving you two excellent purification options.
-
Fractional Vacuum Distillation: This is the most direct and scalable method. The two compounds have sufficiently different boiling points under reduced pressure to allow for good separation. This compound is a colorless liquid with a boiling point of approximately 98°C at 0.6 mmHg.[1] Phenyl vinyl sulfide has a lower boiling point at high vacuum. Careful, slow distillation will allow the lower-boiling sulfide to be removed as the first fraction.
-
Flash Column Chromatography: Due to the polarity difference, separation on silica gel is straightforward. Phenyl vinyl sulfide will elute much faster than the sulfoxide. See the detailed protocol in Q6 .
The choice between these methods depends on the scale of your reaction and the equipment available. Distillation is often preferred for larger quantities (>5 g), while chromatography is ideal for smaller scales or when the highest possible purity is required.
Q4: How do I remove the over-oxidation product, phenyl vinyl sulfone?
A: Phenyl vinyl sulfone is a solid at room temperature (mp 66–67°C) and is more polar than this compound.[1] This difference is key to its removal.
-
Flash Column Chromatography: This is the most reliable method. The sulfone, being more polar, will have a lower Rf value and will elute from the column after the desired sulfoxide. A carefully chosen solvent system will provide baseline separation.
-
Crystallization/Trituration: If the sulfone is a major impurity, you may be able to remove a significant portion of it without chromatography. After removing the solvent from your crude product, you can triturate the residual oil with a cold, non-polar solvent like hexane or a mixture of hexane and diethyl ether. The solid phenyl vinyl sulfone is poorly soluble in cold hexane and will precipitate, allowing it to be removed by filtration.[1] The liquid filtrate, enriched in your desired sulfoxide, can then be further purified by distillation or chromatography.
Below is a table summarizing the physical properties that enable these separations.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point | Melting Point | Relative Polarity |
| Phenyl Vinyl Sulfide | C₈H₈S | 136.21 | Liquid | 80-84°C / 11-12 mmHg[2] | N/A | Low |
| This compound | C₈H₈OS | 152.21 | Liquid | 98°C / 0.6 mmHg[1] | N/A | Medium |
| Phenyl Vinyl Sulfone | C₈H₈O₂S | 168.21 | Solid | N/A | 66-67°C[1] | High |
Purification Workflows & Protocols
The following diagram illustrates the decision-making process for purifying crude this compound based on the primary impurities identified.
Caption: Decision workflow for purification of this compound.
Q5: What is a reliable protocol for purification by vacuum distillation?
A: This protocol is ideal for removing less volatile colored impurities and the more volatile phenyl vinyl sulfide.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. It is critical to use a vacuum-jacketed Vigreux column (10-15 cm) for efficient fractionation. Ensure all glass joints are properly sealed with high-vacuum grease. Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Place the crude this compound (up to 2/3 full) in the distillation flask with a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system. Monitor the pressure with a vacuum gauge. The pressure should be stable and below 1 mmHg for optimal results.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling solvent or volatile impurities first. The first fraction will likely be enriched in phenyl vinyl sulfide.
-
Main Fraction: Slowly increase the temperature. Collect the fraction that distills at a stable temperature and pressure (lit. bp: 98°C at 0.6 mmHg, 93-95°C at 0.2 mmHg).[1][3] The pure product should be a colorless, clear liquid.
-
Residue: High-boiling impurities and polymeric material will remain in the distillation flask. Do not distill to dryness.
-
-
Completion: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Q6: Can you provide a standard protocol for flash column chromatography?
A: Chromatography offers the highest resolution for separating the sulfide, sulfoxide, and sulfone.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is 30% Ethyl Acetate in Hexane. You should see three spots:
-
Phenyl vinyl sulfide: Highest Rf
-
This compound: Intermediate Rf
-
Phenyl vinyl sulfone: Lowest Rf Adjust the solvent polarity to achieve good separation between the spots (ΔRf > 0.2).
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (e.g., 10% Ethyl Acetate in Hexane). The amount of silica should be about 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or your eluent and load it onto the top of the silica bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting with your starting solvent system (e.g., 10% EtOAc/Hexane). Increase the polarity gradually (gradient elution, e.g., to 30%, then 50% EtOAc/Hexane) to elute the compounds. The order of elution will be sulfide, then sulfoxide, then sulfone.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified liquid product.
Q7: How do I confirm the purity of my final product?
A: Your purification protocol must be validated. Use a combination of analytical techniques to confirm the identity and purity of your this compound.
-
¹H NMR: The proton NMR spectrum is highly characteristic. The vinyl protons and aromatic protons should be sharp and integrate to the correct ratios. The absence of peaks corresponding to the sulfide or sulfone is a strong indicator of purity.
-
¹H NMR (CDCl₃) δ: 5.63–6.17 (m, 2H, olefinic H), 6.44–6.87 (m, 1H, olefinic H), 7.10–7.55 (m, 5H, aromatic H).[1]
-
-
Gas Chromatography (GC): A single peak on a GC chromatogram indicates high purity. This method is excellent for quantifying minor volatile impurities.
-
Refractive Index: The refractive index of the pure liquid can be compared to the literature value (n20/D 1.585).[3]
References
Technical Support Center: Optimizing Phenyl Vinyl Sulfoxide Cycloadditions
Welcome to the technical support center for optimizing reaction conditions for phenyl vinyl sulfoxide cycloadditions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure you can confidently execute and optimize your cycloaddition reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of this compound in cycloaddition reactions.
Q1: What is the primary role of this compound in cycloaddition reactions?
This compound serves as an excellent acetylene equivalent in Diels-Alder and other cycloaddition reactions.[1][2][3][4] After the cycloaddition, the phenylsulfinyl group can be eliminated, typically under thermal conditions, to generate a double bond in the cycloadduct, effectively mimicking the cycloaddition of acetylene itself. This two-step sequence allows for the formation of cyclohexene derivatives that would be difficult to access directly.[2]
Q2: Why is the s-cis conformation of the diene important for a successful Diels-Alder reaction?
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5][6] For the terminal carbons of the diene to effectively overlap with the dienophile's pi system, the diene must adopt an s-cis conformation.[6] Dienes that are locked in an s-trans conformation are generally unreactive in Diels-Alder reactions because the reacting centers are too far apart.[6]
Q3: What are the typical reaction conditions for a Diels-Alder reaction with this compound?
Diels-Alder reactions involving this compound are often carried out at moderate to elevated temperatures, typically ranging from 25 °C to 100 °C, though some systems may require higher temperatures.[7] The choice of solvent is also critical, with common options including toluene, benzene, dichloromethane (CH2Cl2), and acetonitrile.[8][9][10] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is this compound stable? How should it be stored?
This compound is a liquid that should be stored at 2-8°C. While it is reasonably stable, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or degradation over time. Phenyl vinyl sulfide, a common precursor, is reported to be stable at room temperature under a nitrogen atmosphere for months.[11]
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during this compound cycloadditions.
Problem 1: Low or No Product Yield
Low or no yield of the desired cycloadduct is one of the most common challenges. The underlying cause can range from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Poor Quality of this compound: The starting sulfoxide may have degraded.
-
Inactive Diene: The diene may be in a locked s-trans conformation or may be too electron-rich or sterically hindered to react efficiently.
-
Solution: Ensure your diene can adopt the required s-cis conformation.[6] For less reactive dienes, consider using a Lewis acid catalyst to enhance the reactivity of the dienophile (this compound).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or the temperature may be too high, leading to decomposition or a retro-Diels-Alder reaction.[5][7]
-
Solution: Systematically screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C in toluene) and incrementally increase it. Monitor the reaction progress closely. Keep in mind that the forward Diels-Alder reaction is favored at lower temperatures, while the retro reaction is favored at higher temperatures.[7][15]
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and outcome.[9]
-
Solution: Experiment with different solvents of varying polarity. While nonpolar solvents like toluene are common, polar aprotic solvents can sometimes accelerate the reaction.[9]
-
-
Reaction Time is Insufficient: The reaction may simply be slow.
-
Solution: Extend the reaction time and monitor for product formation at regular intervals using TLC or NMR.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Diastereoselectivity (endo/exo Ratio)
The Diels-Alder reaction can produce endo and exo diastereomers. While the endo product is often the kinetically favored product, the exo product may be more thermodynamically stable.[15][16]
Potential Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamic product over the kinetic product.[15][16]
-
Solution: To favor the endo (kinetic) product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[15] To favor the exo (thermodynamic) product, run the reaction at a higher temperature for a longer period to allow the initial products to equilibrate to the more stable isomer.[15]
-
-
Lewis Acid Catalysis: Lewis acids can influence the diastereoselectivity of the reaction.
-
Solution: Screen a variety of Lewis acids (e.g., ZnCl₂, AlCl₃, Et₂AlCl) at different concentrations. The coordination of the Lewis acid to the sulfoxide oxygen can alter the steric environment and electronic properties of the dienophile, thereby influencing the endo/exo selectivity.
-
Summary of Conditions for Selectivity
| Product | Control Type | Recommended Temperature | Expected Outcome |
| endo | Kinetic | Lower (e.g., 25-80 °C) | Generally formed faster.[15] |
| exo | Thermodynamic | Higher (e.g., >100 °C) | More stable, favored at equilibrium.[15] |
Problem 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Potential Causes and Solutions:
-
Dimerization of the Diene: Some dienes, like cyclopentadiene, are prone to dimerization through a Diels-Alder reaction with themselves.[15]
-
Solution: If using a diene that can dimerize, it is often necessary to "crack" the dimer by heating it just before use and distilling the monomer.[15]
-
-
Oxidation of the Sulfoxide: The this compound can be over-oxidized to phenyl vinyl sulfone.[13][17]
-
Polymerization: The vinyl group in this compound can be susceptible to polymerization under certain conditions.
-
Solution: Ensure all reagents and solvents are free of radical initiators. Running the reaction under an inert atmosphere can also help to minimize polymerization.
-
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction
This protocol provides a general starting point for the cycloaddition of this compound with a diene.
-
To a solution of the diene (1.0 eq.) in a suitable solvent (e.g., toluene, 0.5 M), add this compound (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Protocol 2: Synthesis of this compound
This procedure is adapted from established methods for the controlled oxidation of phenyl vinyl sulfide.[13]
-
Dissolve phenyl vinyl sulfide (1.0 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve m-chloroperbenzoic acid (mCPBA, ~1.0-1.1 eq.) in CH₂Cl₂.
-
Add the mCPBA solution dropwise to the stirred solution of phenyl vinyl sulfide over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the resulting liquid by distillation under reduced pressure to afford pure this compound.[13]
Reaction Mechanism Visualization
References
- 1. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New allene equivalents for the Diels–Alder reaction: vinyl sulphoxide cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound(20451-53-0) 1H NMR spectrum [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phenyl vinyl sulfone | C8H8O2S | CID 79664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing polymerization of phenyl vinyl sulfone during synthesis
Welcome to the technical support center for the synthesis of phenyl vinyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this versatile reagent. Phenyl vinyl sulfone is a powerful Michael acceptor and dienophile, but its reactivity also makes it prone to unwanted polymerization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve a successful and high-yielding synthesis.
Troubleshooting Guide: Preventing Polymerization of Phenyl Vinyl Sulfone
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: "My reaction mixture solidified or became a highly viscous, unworkable oil during the synthesis."
Root Cause: This is a classic sign of runaway polymerization. Phenyl vinyl sulfone, like many vinyl monomers, can undergo rapid, often exothermic, polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]
Solution:
-
Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to slow down the polymerization rate.
-
Inhibitor Addition: The most effective preventative measure is the addition of a suitable inhibitor to the reaction mixture. The choice and concentration of the inhibitor are critical.
-
For Radical Polymerization: Phenolic inhibitors such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are commonly used.[3][4] A typical starting concentration is 100-500 ppm.
-
For Anionic Polymerization: While less common under typical synthesis conditions, if strong bases are used, anionic polymerization can be a concern.[5][6] Careful control of stoichiometry and temperature is crucial.
-
-
Temperature Control: Maintain strict control over the reaction temperature. Many synthetic procedures for phenyl vinyl sulfone involve exothermic steps, such as the oxidation of phenyl vinyl sulfide.[1][7] Ensure your cooling system is adequate to dissipate any heat generated.
-
Oxygen's Role: In some cases, the presence of a small amount of air (oxygen) can inhibit radical polymerization.[3] However, this is not a reliable or universally applicable method and should be used with caution, as peroxides can form with some monomers.[3]
Issue 2: "My final product contains a significant high-molecular-weight impurity, which I suspect is a polymer."
Root Cause: Even if runaway polymerization is avoided, slower polymerization can occur during the reaction or work-up, leading to contamination of your final product with oligomers or polymers.
Solution:
-
Proactive Inhibition: Add an inhibitor at the beginning of your synthesis, especially if the reaction requires heating. For syntheses starting from 2-chloroethyl phenyl sulfone and using a base for elimination, the basic conditions can also initiate polymerization.[8]
-
Work-up Considerations:
-
Minimize Heat: During solvent removal by rotary evaporation, use the lowest possible temperature and pressure.
-
Add Inhibitor Before Purification: If you plan to purify by distillation, add a non-volatile inhibitor like hydroquinone to the distillation flask.
-
-
Purification: If polymer has already formed, it can sometimes be removed by:
-
Precipitation: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) in which the monomer is soluble but the polymer is not. The polymer can then be removed by filtration.
-
Column Chromatography: While less practical for large quantities, silica gel chromatography can separate the monomer from oligomers.
-
Issue 3: "My purified phenyl vinyl sulfone is slowly solidifying or polymerizing during storage."
Root Cause: Phenyl vinyl sulfone is a solid at room temperature with a melting point of 67-69 °C.[9][10] However, even as a solid, it can slowly polymerize over time, especially if exposed to light, heat, or impurities that can act as initiators.
Solution:
-
Storage Conditions:
-
Temperature: Store phenyl vinyl sulfone in a refrigerator at temperatures below 4°C.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and exposure to potential radical initiators.
-
Light: Keep the container in a dark place or use an amber vial to protect it from light, which can initiate radical polymerization.
-
-
Inhibitor for Storage: For long-term storage, it is advisable to store the purified product with a small amount of a suitable inhibitor, such as MEHQ or BHT.[3] These can often be removed before use if necessary.
Frequently Asked Questions (FAQs)
What is the primary cause of phenyl vinyl sulfone polymerization?
Phenyl vinyl sulfone is susceptible to both free-radical and anionic polymerization due to the electron-withdrawing nature of the sulfone group, which activates the vinyl double bond.[5][12] Free-radical polymerization is the more common issue during synthesis and storage, often initiated by heat, light, or trace impurities.[3] Anionic polymerization can be a concern when strong bases are used in the synthesis.[5][6]
Which inhibitors are recommended for preventing polymerization during synthesis, and at what concentrations?
The choice of inhibitor depends on the reaction conditions and the type of polymerization you are trying to prevent.
| Inhibitor | Type | Typical Concentration | Advantages | Disadvantages |
| Hydroquinone (HQ) | Phenolic (Radical) | 100-1000 ppm | Effective, readily available | Can be difficult to remove, may discolor the product |
| 4-Methoxyphenol (MEHQ) | Phenolic (Radical) | 50-500 ppm | Less colored than HQ, effective | Can be challenging to remove completely |
| Butylated Hydroxytoluene (BHT) | Phenolic (Radical) | 100-1000 ppm | Good solubility in organic solvents | More volatile than HQ or MEHQ |
| (4-Hydroxy-)TEMPO | Stable Radical | 10-100 ppm | Highly effective at low concentrations | Can be more expensive |
How do I choose the right inhibitor for my specific reaction conditions?
-
For reactions at elevated temperatures: A less volatile inhibitor like hydroquinone is preferable.
-
If your final product needs to be colorless: MEHQ is often a better choice than the potentially color-forming hydroquinone.[13]
-
For ease of removal: More volatile inhibitors like BHT can sometimes be removed under vacuum, but this must be done carefully to avoid co-distillation with the product.
-
When high efficiency is needed: Stable radicals like TEMPO are very effective, even at low concentrations.[13]
What are the best practices for storing purified phenyl vinyl sulfone?
Store in a tightly sealed container, in the dark, and at a reduced temperature (refrigerated).[11][14] For extended storage, consider adding a small amount of an inhibitor like BHT or MEHQ.
How can I detect and quantify polymer formation in my sample?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can show a broadening of the vinyl proton signals and the appearance of broad aliphatic signals corresponding to the polymer backbone.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A decrease in the intensity of the C=C stretching vibration of the vinyl group can indicate polymerization.[15][16]
-
High-Performance Liquid Chromatography (HPLC): The appearance of broad, earlier-eluting peaks can indicate the presence of higher molecular weight species.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the polymer itself is not volatile, a decrease in the purity of the monomer peak can be indicative of polymer formation.[18]
Can I remove the polymer from my phenyl vinyl sulfone if it has already formed?
Yes, to some extent. As mentioned in the troubleshooting guide, dissolving the mixture in a solvent that solubilizes the monomer but not the polymer, followed by filtration, is a common method. For small amounts, column chromatography can also be effective.
Visualizing the Process
Mechanism of Radical Polymerization and Inhibition
The following diagram illustrates the free-radical polymerization of phenyl vinyl sulfone and how an inhibitor (in this case, a phenolic inhibitor) can terminate the chain reaction.
Caption: Free-radical polymerization and its inhibition.
Workflow for Polymerization-Free Synthesis
This workflow outlines the key steps for synthesizing phenyl vinyl sulfone while minimizing the risk of polymerization.
Caption: Synthesis workflow with polymerization checkpoints.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. eresearchco.com [eresearchco.com]
- 7. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 8. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 9. Phenyl vinyl sulfone | 5535-48-8 [chemicalbook.com]
- 10. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenyl vinyl sulfone, 99+% | Fisher Scientific [fishersci.ca]
- 15. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Phenyl vinyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. azom.com [azom.com]
Navigating the Scale-Up of Phenyl Vinyl Sulfoxide Reactions: A Technical Support Guide
The synthesis of phenyl vinyl sulfoxide is a cornerstone reaction in modern organic chemistry, providing a versatile building block for a multitude of applications, including pharmaceuticals and advanced materials.[1] Its utility in Diels-Alder reactions as an acetylene equivalent is particularly noteworthy.[2][3] However, transitioning this valuable reaction from the laboratory bench to pilot or industrial scale presents a unique set of challenges that can impact yield, purity, and safety.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of scaling up this compound reactions. By understanding the underlying principles and potential pitfalls, you can ensure a more efficient, robust, and safe scale-up process.
Section 1: Core Challenges in Scaling Up this compound Synthesis
The primary method for synthesizing this compound is the controlled oxidation of phenyl vinyl sulfide.[4][5] While straightforward at the gram scale, this transformation becomes more complex as the reaction volume increases. The core challenges can be categorized as follows:
-
Thermal Management: The oxidation of sulfides is an exothermic process. As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases significantly, making heat dissipation more challenging.[2][6] This can lead to temperature gradients, hotspots, and an increased risk of thermal runaway.[7]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is critical for maintaining consistent reaction temperatures and ensuring that the oxidant is evenly dispersed.[8][9] Poor mixing can result in localized areas of high oxidant concentration, leading to over-oxidation and the formation of the undesired phenyl vinyl sulfone byproduct.[10]
-
Reaction Control and Selectivity: The primary battle in this compound synthesis is preventing over-oxidation to the corresponding sulfone.[10][11] This requires precise control over stoichiometry, addition rates, and temperature, all of which are more difficult to manage at a larger scale.
-
Downstream Processing: Isolating and purifying large quantities of this compound can be problematic. Challenges include efficient extraction, handling of large volumes of solvent, and the potential for product degradation during purification methods like distillation. Crystallization, if applicable, also presents its own set of scale-up challenges.[12][13]
-
Safety: The use of strong oxidizing agents like peracids necessitates stringent safety protocols, especially at scale.[5] The potential for uncontrolled exotherms and the handling of large quantities of hazardous materials are significant safety concerns.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound reactions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My yield of this compound has dropped significantly after scaling up the reaction. What are the likely causes and how can I troubleshoot this?
A: A drop in yield during scale-up can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or poor mixing leading to incomplete conversion of the starting phenyl vinyl sulfide. At larger scales, it's crucial to ensure that the entire reaction mixture reaches and maintains the optimal reaction temperature.
-
Solution:
-
Monitor the reaction closely: Use in-process controls (e.g., TLC, HPLC, or GC) to track the disappearance of the starting material.[14][15]
-
Evaluate mixing efficiency: Ensure your reactor's agitation is sufficient for the increased volume. Consider the impeller design and agitation speed.[16]
-
Increase reaction time: If monitoring indicates an incomplete reaction, extend the reaction time accordingly.
-
-
-
Product Decomposition:
-
Cause: this compound can be sensitive to prolonged exposure to heat or acidic/basic conditions, which might be more pronounced during a longer workup at a larger scale.[17]
-
Solution:
-
Minimize workup time: Streamline your extraction and washing procedures.
-
Maintain neutral pH: Ensure that the reaction mixture is neutralized effectively before any concentration steps.
-
Use moderate temperatures: During solvent removal, use the lowest practical temperature to avoid thermal decomposition.
-
-
-
Losses during Workup and Purification:
-
Cause: Inefficient extraction or losses during distillation or chromatography are more significant at a larger scale.
-
Solution:
-
Optimize extraction: Perform a small-scale experiment to determine the optimal number of extractions and solvent volumes.
-
Evaluate purification method: If using distillation, ensure your vacuum is adequate and the temperature is well-controlled. For chromatography, be mindful that it scales poorly and can be a significant source of loss.[18] Consider crystallization as an alternative if feasible.
-
-
Issue 2: High Levels of Phenyl Vinyl Sulfone Impurity
Q: I'm observing a significant amount of the over-oxidized product, phenyl vinyl sulfone, in my scaled-up reaction. How can I improve the selectivity for the sulfoxide?
A: This is the most common challenge in this reaction. Controlling over-oxidation is key to a successful synthesis.
-
Poor Temperature Control:
-
Cause: The exothermic nature of the reaction can lead to temperature spikes in a large reactor, which accelerates the rate of the second oxidation to the sulfone.[6][7]
-
Solution:
-
Slow addition of the oxidant: Add the oxidizing agent at a controlled rate to allow the reactor's cooling system to dissipate the heat generated.[2]
-
Adequate cooling capacity: Ensure your reactor's cooling jacket or coils can handle the heat load of the reaction at scale.[19]
-
Use a reaction calorimeter: In a pilot plant setting, a reaction calorimeter can provide crucial data on the heat of reaction, allowing for better thermal planning.[7]
-
-
-
Localized High Concentrations of Oxidant:
-
Cause: Inefficient mixing can lead to "hot spots" where the concentration of the oxidant is high, causing rapid over-oxidation.[8]
-
Solution:
-
Improve agitation: Increase the stirring speed or use a more efficient impeller design for better bulk mixing.[9]
-
Sub-surface addition: Introduce the oxidant below the surface of the reaction mixture to promote rapid dispersion.
-
-
-
Incorrect Stoichiometry:
-
Cause: Using an excess of the oxidizing agent will inevitably lead to the formation of the sulfone.[10]
-
Solution:
-
Precise charge of reagents: Carefully control the molar equivalents of the oxidant. A slight excess may be needed to drive the reaction to completion, but this should be minimized.
-
Assay your oxidant: The purity of commercial oxidizing agents can vary. It's good practice to determine the active oxygen content before use.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Q: My product is difficult to isolate at a larger scale. The workup is slow, and I'm getting emulsions during extraction. What can I do?
A: Downstream processing challenges are common during scale-up.
-
Emulsion Formation:
-
Cause: Vigorous mixing of aqueous and organic layers, especially in the presence of salts or byproducts, can lead to stable emulsions.
-
Solution:
-
Gentle mixing: Use a slower agitation speed during the washing steps.
-
Brine wash: Add a saturated sodium chloride solution to the aqueous layer to help break the emulsion.
-
Phase separation aids: Consider the use of a small amount of a different organic solvent to help break the emulsion.
-
-
-
Slow Filtration:
-
Cause: If your product is a solid and you are isolating it by filtration, fine particles can clog the filter medium.[13]
-
Solution:
-
Optimize crystallization: Control the cooling rate during crystallization to obtain larger, more easily filterable crystals.[20]
-
Use a filter aid: Employ a filter aid like celite to improve filtration speed.
-
Select appropriate equipment: For large-scale filtration, consider using a Nutsche filter or a centrifuge.
-
-
-
Product Instability during Distillation:
-
Cause: this compound can decompose at elevated temperatures.[21]
-
Solution:
-
High vacuum distillation: Use a good vacuum pump to lower the boiling point of the product.
-
Short path distillation: For larger quantities, a short path distillation apparatus can minimize the time the product is exposed to high temperatures.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent to use for the large-scale synthesis of this compound?
A1: While m-chloroperbenzoic acid (m-CPBA) is commonly used in the lab, its cost and the handling of the m-chlorobenzoic acid byproduct can be problematic at scale. Hydrogen peroxide in the presence of a suitable catalyst or in a solvent like acetic acid is often a more economical and greener alternative for industrial applications.[22][23] However, the reaction with hydrogen peroxide can be slower and may require more optimization to control selectivity.
Q2: How can I monitor the progress of my scaled-up reaction effectively?
A2: Relying on visual cues is not sufficient for large-scale reactions. Implementing in-process controls is essential. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent for quantitatively tracking the consumption of the starting material and the formation of the product and byproduct. Thin-Layer Chromatography (TLC) can still be a quick qualitative check.
Q3: My reaction seems to stall before completion at a larger scale. What could be the issue?
A3: This could be due to several factors. Poor mixing might lead to stratification of reactants.[24] Also, if the reaction is sensitive to air or moisture, ingress into a large reactor over a longer reaction time could be a problem. Ensure your reactor is well-sealed and under an inert atmosphere if necessary. Finally, consider if any impurities in the starting materials, which might be negligible at a small scale, are acting as inhibitors at a larger scale.
Q4: Are there any alternatives to traditional batch processing for this reaction?
A4: Yes, for large-scale production, continuous flow chemistry offers several advantages. Flow reactors have a much higher surface-area-to-volume ratio, allowing for better temperature control of exothermic reactions.[25] They also offer improved mixing and can lead to higher yields and selectivity. An electrochemical oxidation in a flow cell is another modern and green alternative.[26][27]
Section 4: Experimental Protocols
Lab-Scale Protocol: Oxidation of Phenyl Vinyl Sulfide with m-CPBA
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenyl vinyl sulfide | 136.21 | 10.0 g | 0.0734 |
| m-CPBA (77%) | 172.57 | 16.4 g | 0.0734 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated NaHCO₃ soln. | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl vinyl sulfide (10.0 g, 0.0734 mol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve m-CPBA (16.4 g, 0.0734 mol) in dichloromethane (100 mL) and add it to the dropping funnel.
-
Add the m-CPBA solution dropwise to the stirred solution of phenyl vinyl sulfide over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Pilot-Scale Considerations and Protocol: Oxidation with Hydrogen Peroxide
Key Scale-Up Considerations:
-
Heat Transfer: The reaction is exothermic. The rate of addition of hydrogen peroxide must be carefully controlled to match the heat removal capacity of the reactor.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator and baffles to ensure good mixing.
-
Safety: Hydrogen peroxide is a strong oxidant. Use appropriate personal protective equipment and ensure the reactor is properly vented.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenyl vinyl sulfide | 136.21 | 10.0 kg | 73.4 |
| Acetic Acid | 60.05 | 50 L | - |
| Hydrogen Peroxide (30%) | 34.01 | 8.3 kg | 73.4 |
Procedure:
-
Charge a 100 L jacketed glass-lined reactor with phenyl vinyl sulfide (10.0 kg, 73.4 mol) and acetic acid (50 L).
-
Start the agitator and begin cooling the reactor jacket to 10 °C.
-
Once the internal temperature is stable at 10-15 °C, begin the slow, controlled addition of 30% hydrogen peroxide (8.3 kg, 73.4 mol) via a dosing pump.
-
Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature between 15-20 °C.
-
After the addition is complete (typically over 2-4 hours), continue to stir the reaction at 20 °C for an additional 1-2 hours, or until in-process control (HPLC) shows complete consumption of the starting material.
-
Carefully quench any excess peroxide by the slow addition of a sodium sulfite solution until a negative peroxide test is obtained.
-
Neutralize the acetic acid by the controlled addition of a sodium hydroxide solution, keeping the temperature below 30 °C.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Concentrate the organic layer under vacuum to yield crude this compound.
-
Purify by vacuum distillation.
Section 5: Visualizations
Caption: Core challenges and their consequences in scaling up this compound reactions.
Caption: A systematic workflow for troubleshooting common issues in scale-up.
References
- 1. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. amarequip.com [amarequip.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Reactors - processdesign [design.cbe.cornell.edu]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. mdpi.com [mdpi.com]
- 17. How To [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. mt.com [mt.com]
- 20. youtube.com [youtube.com]
- 21. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 22. mdpi.com [mdpi.com]
- 23. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 25. researchgate.net [researchgate.net]
- 26. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Phenyl Vinyl Sulfoxide Technical Support Center: A Guide to Stability and Successful Experimentation
Welcome to the comprehensive technical support guide for Phenyl Vinyl Sulfoxide (PVS O). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments. This compound is a powerful tool in organic synthesis, notably as a dienophile in Diels-Alder reactions and as a Michael acceptor; however, its reactivity also makes it susceptible to degradation.[1] This guide will equip you with the knowledge to navigate these challenges, offering in-depth troubleshooting advice and preventative strategies in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) about PVS O Degradation
Here, we address the most common initial queries regarding the stability and handling of this compound.
Q1: My bottle of this compound has turned yellow. Is it still usable?
A yellow discoloration is a common indicator of degradation. While slight yellowing might not significantly impact the outcome of robust reactions, it is advisable to purify the reagent before use, especially for sensitive applications or when stoichiometric precision is crucial. The color change is often due to the formation of polymeric materials or other colored byproducts from thermal or photolytic degradation. For best results, using a freshly purified, colorless liquid is recommended.[1]
Q2: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a refrigerator at 2-8°C. The container should be tightly sealed and the headspace flushed with an inert gas like argon or nitrogen to prevent oxidation and hydrolysis. For long-term storage, amber glass bottles are recommended to protect the compound from light.
Q3: Can I handle this compound on the benchtop?
While short periods of handling on the benchtop are generally acceptable, it is best practice to minimize exposure to air, moisture, and light. PVS O is known to be sensitive, and prolonged exposure can lead to gradual degradation. For transfers and measurements, it is recommended to work under an inert atmosphere if possible, especially if the reagent will be used in a moisture-sensitive reaction.
Q4: I've noticed a pungent odor from my old bottle of PVS O. What could be the cause?
A strong odor can be indicative of decomposition. One of the primary thermal degradation pathways for sulfoxides is a syn-elimination reaction, which produces a sulfenic acid (in this case, benzenesulfenic acid).[2][3] These and other potential breakdown products can have characteristic odors. If a noticeable change in odor is detected, it is a strong sign that the reagent has degraded and should be purified or discarded.
Part 2: In-Depth Degradation Pathways
Understanding the mechanisms by which this compound degrades is fundamental to preventing it. The primary pathways are thermal, photolytic, and chemical degradation.
Thermal Degradation: The syn-Elimination Pathway
The most significant thermal degradation pathway for this compound is a concerted, pericyclic syn-elimination reaction. This process is particularly relevant for sulfoxides with a β-hydrogen.
-
Mechanism : The sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen through a five-membered transition state. This leads to the formation of an alkene and a sulfenic acid. For this compound, this would theoretically lead to the formation of acetylene and benzenesulfenic acid. However, given the high energy of acetylene, other decomposition routes may be favored. More commonly, in the context of its adducts, this elimination is a key synthetic step. The reagent itself is prone to this pathway upon heating.[2][3]
Caption: Thermal syn-elimination of this compound.
Photolytic Degradation
Aryl sulfoxides can undergo photochemical reactions upon exposure to UV light. While the exact mechanism for this compound is not extensively detailed in the literature, related studies on aryl sulfoxides suggest potential pathways.
-
Mechanism : Photoirradiation can lead to the racemization of chiral sulfoxides, suggesting an excitation of the sulfur center.[4] This can proceed through the formation of radical intermediates via α-cleavage of the C-S bond, followed by recombination. The presence of the vinyl group may also lead to polymerization or other photochemical reactions.[4]
Caption: A potential photolytic degradation pathway for PVS O.
Chemical Degradation
This compound can be sensitive to both acidic and basic conditions, as well as to certain reactive reagents.
-
Acid-Catalyzed Hydrolysis : Strong acids can catalyze the hydration of the vinyl group, leading to the formation of an unstable α-hydroxy sulfoxide, which can undergo further reactions.
-
Base-Catalyzed Reactions : Strong bases can deprotonate the α-vinyl proton, leading to a resonance-stabilized carbanion. While this is synthetically useful, in the presence of protic sources or other electrophiles, it can lead to unwanted side reactions.
-
Oxidation : Strong oxidizing agents can oxidize the sulfoxide to the corresponding sulfone (phenyl vinyl sulfone).[1] This is a common synthetic transformation but represents degradation of the starting material if unintended.
Part 3: Troubleshooting Guides for Common Reactions
This section provides a structured approach to troubleshooting common issues encountered when using this compound in key synthetic applications.
Diels-Alder Reactions
This compound is a valuable acetylene equivalent in Diels-Alder reactions. However, challenges can arise.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no yield of the desired cycloadduct. | 1. Degraded this compound. 2. Reaction temperature is too low or too high. 3. Incorrect solvent. 4. Diene is not reactive enough. | 1. Verify PVS O quality: Use freshly purified, colorless reagent. A yellow color indicates potential degradation and lower effective concentration. 2. Optimize temperature: Diels-Alder reactions have a specific temperature window. Too low, and the reaction rate is negligible. Too high, and the reverse reaction (retro-Diels-Alder) can be favored, or PVS O can decompose. Start with literature-reported conditions and screen a temperature range. 3. Solvent choice: Use a non-polar, aprotic solvent like toluene or benzene for many Diels-Alder reactions. Polar solvents can sometimes disfavor the reaction. 4. Lewis acid catalysis: For sluggish reactions, consider adding a Lewis acid (e.g., AlCl₃, ZnCl₂) to activate the dienophile (PVS O). |
| Formation of multiple diastereomers. | The approach of the diene to the dienophile can occur from two different faces, leading to endo and exo products.[5] | Stereochemical control: The stereochemical outcome is often temperature-dependent. The endo product is typically the kinetic product, favored at lower temperatures. The exo product is often the thermodynamic product, favored at higher temperatures. Analyze the product mixture at different temperatures to favor the desired isomer. Chiral auxiliaries on the sulfoxide can also be used for asymmetric induction. |
| Presence of byproducts. | 1. Thermal degradation of PVS O at high reaction temperatures. 2. Polymerization of the diene or PVS O. | 1. Lower reaction temperature: If byproducts consistent with PVS O degradation are observed, reduce the reaction temperature and extend the reaction time. 2. Add an inhibitor: For reactions prone to polymerization, a small amount of a radical inhibitor like hydroquinone can be added, provided it doesn't interfere with the desired reaction. |
Michael Additions
This compound is an excellent Michael acceptor.[1] Here's how to address common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete reaction or low yield. | 1. Insufficiently nucleophilic Michael donor. 2. Steric hindrance around the nucleophile or the β-carbon of PVS O. 3. Inappropriate base or solvent. | 1. Increase nucleophilicity: If using a carbon nucleophile like an enolate, ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., LDA, NaH). For softer nucleophiles, consider additives that can enhance their reactivity. 2. Modify reaction conditions: For sterically hindered substrates, higher temperatures or longer reaction times may be necessary. However, be mindful of PVS O stability. 3. Optimize base and solvent: The choice of base and solvent is critical. Aprotic polar solvents like THF or DMF are often used. The pKa of the base should be sufficient to deprotonate the nucleophile without causing side reactions with PVS O. |
| Formation of polysulfenylated products. | The initial Michael adduct can still be nucleophilic and react with another molecule of PVS O. | Control stoichiometry: Use a slight excess of the Michael donor to ensure all the PVS O is consumed by the initial addition. Alternatively, add the PVS O slowly to a solution of the nucleophile to maintain a low concentration of the acceptor. |
| Difficult product purification. | The product may be polar and difficult to separate from starting materials or byproducts. | Alternative purification: If column chromatography on silica or alumina is causing product degradation, consider vacuum distillation for liquid products or recrystallization for solid products. Reverse-phase chromatography can also be a milder alternative. |
Part 4: Prevention and Best Practices
Proactive measures are the most effective way to ensure the integrity of your experiments with this compound.
Proper Handling and Storage Workflow
Caption: Recommended workflow for handling and storing PVS O.
Purification Protocol for this compound
If your this compound has started to discolor or if you suspect it has degraded, purification is recommended.
Materials:
-
Degraded this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask.
-
Inert Atmosphere: Evacuate and backfill the apparatus with an inert gas three times.
-
Vacuum Distillation: Slowly apply vacuum. This compound has a boiling point of 98°C at 0.6 mmHg.[1]
-
Heating: Gently heat the distillation flask with stirring.
-
Collection: Collect the colorless, pure this compound in a receiving flask cooled in an ice bath.
-
Storage: Immediately transfer the purified product to a clean, dry amber vial, flush with inert gas, and store at 2-8°C.
Note: Avoid using silica or alumina gel for column chromatography as the acidic nature of these stationary phases can cause degradation.
References
Recrystallization techniques for phenyl vinyl sulfoxide derivatives
Technical Support Center: Phenyl Vinyl Sulfoxide Derivatives
Welcome to the technical support guide for the recrystallization of this compound derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common purification challenges. The following FAQs and troubleshooting guides are structured to explain not just the how, but the critical why behind each experimental step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the first principles for selecting a recrystallization solvent for a novel this compound derivative?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for your compound: poor solubility at low temperatures and high solubility at elevated temperatures.[2] The core principle is "like dissolves like"; the polarity of your solvent should generally match the polarity of your compound.[3]
Key Solvent Characteristics:
-
High Solute Solubility at High Temperature: The solvent should dissolve the compound readily at or near its boiling point.
-
Low Solute Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize yield upon cooling.[3]
-
Impurities Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).
-
Non-Reactive: The solvent must be chemically inert towards your sulfoxide derivative.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
A systematic approach involves testing the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at both room temperature and the solvent's boiling point.
| Solvent | Class | Boiling Point (°C) | General Applicability for this compound Derivatives |
| Hexane / Heptane | Non-polar | 69 / 98 | Suitable for non-polar derivatives. Phenyl vinyl sulfone is recrystallized from hexane.[5] |
| Toluene | Aromatic, Non-polar | 111 | Good for less polar compounds; higher boiling point allows for a wider temperature gradient. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile mid-polarity solvent. |
| Acetone | Polar Aprotic | 56 | Excellent solvent, but its low boiling point can lead to rapid evaporation and precipitation.[4] |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol with a slightly higher boiling point. |
| Ethanol | Polar Protic | 78 | Often used for more polar compounds capable of hydrogen bonding. |
| Water | Polar Protic | 100 | Used for highly polar, water-soluble derivatives or as an anti-solvent in mixed systems.[6] |
Q2: When should I use a mixed-solvent system versus a single solvent?
A mixed-solvent system is employed when no single solvent meets the ideal criteria.[7] This technique, also known as anti-solvent crystallization, is particularly useful when your compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[8] The two solvents must be fully miscible.[9]
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
This method effectively creates a solution with a custom polarity and solubility profile, forcing the compound to crystallize as the solution cools.
Q3: How critical is the cooling rate, and why?
The cooling rate is a paramount kinetic parameter that dictates the purity and size of the crystals.[6] Slow, gradual cooling is essential for the formation of large, well-ordered crystals.[2] Rapid cooling, or "shock cooling," causes the compound to precipitate out of solution quickly, trapping impurities within the rapidly forming solid lattice and often resulting in a fine, impure powder.[2][10]
Best Practices for Slow Cooling:
-
Allow the hot, saturated solution to cool to room temperature on a benchtop, undisturbed.
-
Insulate the flask by placing it on a cork ring or a few layers of paper towels to prevent rapid heat loss from the bottom.[10]
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Only after the solution has reached room temperature and crystal growth has slowed should you place the flask in an ice bath to maximize the yield.[11]
Q4: My solution is supersaturated, but no crystals are forming. What can I do?
This is a common phenomenon known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[3] Crystallization can be induced using several methods:
-
Scratching: Gently scratch the inside surface of the flask just below the meniscus with a glass rod. The microscopic scratches provide a rough surface that serves as a nucleation point for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template, initiating the crystallization process.[7][9]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[7]
-
Solvent Evaporation: If you suspect too much solvent was added, you can gently heat the solution to boil off a small amount of solvent, re-saturate the solution, and attempt to cool it again.[10]
Experimental Protocols & Workflows
General Recrystallization Workflow
The diagram below outlines the fundamental steps for a successful recrystallization.
Caption: Standard workflow for purifying solid organic compounds.
Step-by-Step Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude this compound derivative into an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding the solvent in small portions until the solid has just dissolved.[4] Avoid adding a large excess of solvent, as this will reduce your final yield.[3]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[2]
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[10]
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7][10] This is a common and frustrating problem. It typically happens for two main reasons:
-
Melting Point Depression: The boiling point of the solvent is higher than the melting point of your (often impure) compound. Impurities can significantly lower a compound's melting point.[10]
-
High Supersaturation: The solution becomes supersaturated too quickly, favoring the kinetically faster process of liquid-liquid phase separation over the more ordered process of crystal lattice formation.[6][12]
The following workflow can be used to diagnose and solve the issue.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
Technical Support Center: Diels-Alder Reactions of Phenyl Vinyl Sulfoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenyl vinyl sulfoxide in Diels-Alder reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.
Table of Contents
-
FAQ: Understanding the Nuances of this compound in Diels-Alder Reactions
-
Q1: My Diels-Alder reaction with this compound is giving a complex mixture of products. What are the likely culprits?
-
Q2: I observe multiple spots on my TLC plate that I suspect are diastereomers. How can I confirm this and what influences their formation?
-
Q3: My product yield is consistently low. Could a retro-Diels-Alder reaction be the problem?
-
Q4: After the reaction, I've isolated a product that appears to be the desired adduct, but it changes over time or upon heating. What could be happening?
-
Q5: I suspect my starting this compound is impure. What are the common impurities and how can they affect my reaction?
-
Q6: I'm seeing a byproduct with a higher oxidation state. Is it possible my sulfoxide is being oxidized to a sulfone?
-
-
Troubleshooting Guide: A Deeper Dive into Byproduct Identification and Mitigation
-
Protocol 1: Differentiating Diastereomers from Byproducts
-
Protocol 2: Identifying Phenyl Vinyl Sulfone in Reaction Mixtures
-
Protocol 3: Assessing and Preventing Retro-Diels-Alder Reactions
-
Protocol 4: Investigating Cheletropic Elimination of Phenylsulfenic Acid
-
-
References
FAQ: Understanding the Nuances of this compound in Diels-Alder Reactions
Q1: My Diels-Alder reaction with this compound is giving a complex mixture of products. What are the likely culprits?
A complex product mixture in a Diels-Alder reaction involving this compound can arise from several sources. It is crucial to systematically investigate each possibility. The primary suspects are:
-
Formation of Diastereomers: Due to the chirality of the sulfoxide group and the formation of new stereocenters in the cyclohexene ring, a mixture of diastereomers (endo and exo isomers, each as a pair of enantiomers) is expected.[1] This is often the main reason for multiple product spots on a TLC plate.
-
Presence of Phenyl Vinyl Sulfone: The starting material, this compound, can be oxidized to phenyl vinyl sulfone.[2] This sulfone is also a competent dienophile and will react with the diene to form a different Diels-Alder adduct, adding to the complexity of the product mixture.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the adduct can revert to the starting diene and dienophile, especially at elevated temperatures.[3] This equilibrium can lead to a mixture of starting materials and products, and potentially other side reactions if the regenerated starting materials are unstable under the reaction conditions.
-
Cheletropic Elimination: The primary Diels-Alder adduct can undergo a subsequent elimination of phenylsulfenic acid (PhSOH) to form a new diene. This is a known thermal decomposition pathway for similar sulfoxide adducts.
-
Impure Starting Materials: The purity of this compound is critical. Its precursor, phenyl vinyl sulfide, is known to be unstable and can degrade over time, leading to impurities that may carry over or interfere with the reaction.[2]
To begin troubleshooting, a thorough analysis of the crude reaction mixture by ¹H NMR and LC-MS is recommended before any purification attempts.
Q2: I observe multiple spots on my TLC plate that I suspect are diastereomers. How can I confirm this and what influences their formation?
Observing multiple spots on a TLC plate is a common outcome. Here's how to approach this:
Confirmation: Diastereomers have distinct physical properties and can often be separated by column chromatography.[1] After separation, characterization by ¹H NMR and ¹³C NMR spectroscopy will show distinct sets of peaks for each diastereomer, although the overall splitting patterns and integration should be similar and consistent with the expected adduct structure. Mass spectrometry will show the same molecular ion for all diastereomers.
Factors Influencing Diastereomer Ratios: The ratio of endo to exo diastereomers is governed by kinetic and thermodynamic factors.
-
Kinetic Control: The Diels-Alder reaction is often under kinetic control, favoring the endo product due to secondary orbital interactions in the transition state.[4] Lower reaction temperatures generally favor the kinetic product.
-
Thermodynamic Control: The exo isomer is typically the more thermodynamically stable product due to reduced steric hindrance.[5] Higher reaction temperatures or prolonged reaction times can lead to equilibration towards the exo product via a retro-Diels-Alder/Diels-Alder sequence.[3]
-
Lewis Acid Catalysis: The use of Lewis acids can significantly influence the diastereoselectivity of the reaction, often enhancing the formation of the endo product by coordinating to the sulfoxide oxygen.[6][7]
The logical flow for addressing diastereomer formation is outlined in the diagram below.
Caption: Troubleshooting workflow for diastereomer formation.
Q3: My product yield is consistently low. Could a retro-Diels-Alder reaction be the problem?
Yes, a retro-Diels-Alder (rDA) reaction is a very likely cause for low product yields, especially if the reaction is conducted at elevated temperatures.[3] The Diels-Alder reaction is an equilibrium process, and the position of the equilibrium is temperature-dependent.
Identifying a Retro-Diels-Alder Reaction:
-
Monitoring the Reaction Over Time: If you observe the formation of the product followed by its disappearance and the reappearance of starting materials (as monitored by TLC or NMR), an rDA is likely occurring.
-
Effect of Temperature: Running the reaction at a lower temperature should, if kinetically feasible, lead to a higher yield of the adduct, as the equilibrium will shift towards the product side.
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most straightforward approach. If the reaction is too slow at lower temperatures, the use of a Lewis acid catalyst can accelerate the forward reaction without significantly promoting the retro reaction.[8]
-
Use of a Scavenger: In some cases, if one of the starting materials is volatile (e.g., a gaseous diene), performing the reaction in a sealed tube can help to maintain its concentration and shift the equilibrium towards the product.
Q4: After the reaction, I've isolated a product that appears to be the desired adduct, but it changes over time or upon heating. What could be happening?
This observation strongly suggests a post-Diels-Alder transformation. Two common possibilities are:
-
Equilibration of Diastereomers: As mentioned in Q2, if you have isolated a kinetically favored but thermodynamically less stable diastereomer (often the endo adduct), it may isomerize to the more stable diastereomer (exo) upon standing or heating.[5] This would involve a retro-Diels-Alder followed by a Diels-Alder reaction.
-
Cheletropic Elimination: The Diels-Alder adduct of this compound can undergo a thermal syn-elimination of phenylsulfenic acid (PhSOH) to form a new diene. This is a type of pericyclic reaction known as a cheletropic elimination.[9] The driving force is often the formation of a more stable conjugated system. This new diene could then potentially undergo further reactions.
To investigate this, you should characterize the isolated product immediately after purification and then again after it has "changed." A comparison of the NMR spectra should reveal the nature of the transformation.
Q5: I suspect my starting this compound is impure. What are the common impurities and how can they affect my reaction?
The quality of your this compound is paramount. Common impurities and their effects include:
-
Phenyl Vinyl Sulfide: The precursor to this compound is phenyl vinyl sulfide. Incomplete oxidation during the synthesis of the sulfoxide will leave residual sulfide.[2] Phenyl vinyl sulfide is less reactive as a dienophile than the sulfoxide, but it can still react under forcing conditions, leading to a sulfide adduct as a byproduct. More importantly, phenyl vinyl sulfide is unstable and can decompose to a "black syrup" on storage, introducing a variety of other impurities into your starting material.[2]
-
Phenyl Vinyl Sulfone: Over-oxidation during the synthesis of the sulfoxide will produce phenyl vinyl sulfone.[2] As a more electron-deficient alkene, the sulfone is a more reactive dienophile than the sulfoxide and will readily participate in the Diels-Alder reaction to give the sulfone adduct.[7]
-
Solvent and Reagents from Synthesis: Residual solvents or reagents from the synthesis and workup of this compound can also be present.
Troubleshooting:
-
Analyze Your Starting Material: Before use, analyze your this compound by ¹H NMR. The characteristic vinyl proton signals for the sulfoxide, sulfide, and sulfone are distinct and can be used for identification and purity assessment (see Table 1).
-
Purify if Necessary: If significant impurities are detected, purification by column chromatography or distillation may be necessary.
Q6: I'm seeing a byproduct with a higher oxidation state. Is it possible my sulfoxide is being oxidized to a sulfone?
Yes, this is a distinct possibility. While the Diels-Alder reaction itself does not involve an oxidation, trace oxidants in your reaction mixture or exposure to air during a prolonged, heated reaction could lead to the oxidation of the sulfoxide to the corresponding sulfone.
Identification: The phenyl vinyl sulfone byproduct can be identified by its characteristic signals in the ¹H NMR spectrum of the crude product mixture.[2] The vinyl protons of the sulfone are typically shifted further downfield compared to the sulfoxide. The sulfone Diels-Alder adduct will also have a distinct NMR spectrum from the sulfoxide adduct.
Prevention:
-
Use High-Purity Starting Material: Ensure your this compound is free of phenyl vinyl sulfone before starting the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent aerial oxidation, especially for reactions requiring high temperatures and long reaction times.
Troubleshooting Guide: A Deeper Dive into Byproduct Identification and Mitigation
Protocol 1: Differentiating Diastereomers from Byproducts
Objective: To confirm whether multiple products are diastereomers of the desired adduct or distinct byproducts.
Methodology:
-
Initial Analysis: Analyze the crude reaction mixture by ¹H NMR and LC-MS.
-
LC-MS: Diastereomers will have the same mass-to-charge ratio (m/z), while other byproducts will likely have different m/z values.
-
¹H NMR: Look for multiple sets of peaks with similar splitting patterns, indicative of diastereomers.
-
-
Purification: Carefully perform column chromatography to separate the major components of the mixture.
-
Characterization of Isolated Compounds:
-
Obtain a detailed ¹H and ¹³C NMR spectrum for each isolated compound. Diastereomers will show different chemical shifts but should have integrations and coupling constants consistent with the same overall structure.[1]
-
Obtain a high-resolution mass spectrum (HRMS) for each compound to confirm their elemental composition.
-
Protocol 2: Identifying Phenyl Vinyl Sulfone in Reaction Mixtures
Objective: To identify the presence of phenyl vinyl sulfone in the starting material or as a byproduct in the Diels-Alder adduct.
Methodology:
-
¹H NMR Spectroscopy: This is the most direct method. The vinyl protons of this compound and phenyl vinyl sulfone have distinct chemical shifts.
-
Reference Spectra: Compare the ¹H NMR spectrum of your sample to the known spectra of pure this compound and phenyl vinyl sulfone.[2]
Table 1: Characteristic ¹H NMR Chemical Shifts (in CDCl₃) for this compound and Related Compounds
| Compound | Vinyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| Phenyl Vinyl Sulfide | 5.25 (dd, 2H), 6.50 (dd, 1H) | 7.32 (m, 5H) | [2] |
| This compound | 5.63-6.17 (m, 2H), 6.44-6.87 (m, 1H) | 7.10-7.55 (m, 5H) | [2] |
| Phenyl Vinyl Sulfone | 5.96 (d, 1H), 6.33 (d, 1H), 6.75 (dd, 1H) | 7.55 (m, 3H), 7.85 (m, 2H) | [2] |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.
Protocol 3: Assessing and Preventing Retro-Diels-Alder Reactions
Objective: To determine if a retro-Diels-Alder reaction is occurring and to implement strategies to minimize it.
Methodology:
-
Kinetic Monitoring: Set up the Diels-Alder reaction at the intended temperature and take aliquots at regular intervals. Analyze each aliquot by TLC or ¹H NMR to monitor the concentrations of starting materials and the product. A decrease in product concentration after an initial increase is indicative of a retro-Diels-Alder reaction.
-
Temperature Study: Run the reaction at a series of decreasing temperatures (e.g., reflux, 80 °C, 60 °C, room temperature) and determine the yield at each temperature after a set amount of time. If the yield increases at lower temperatures, the retro-Diels-Alder reaction is likely significant at higher temperatures.
-
Lewis Acid Catalysis: If the reaction is too slow at lower temperatures, explore the use of a mild Lewis acid (e.g., ZnCl₂, MgBr₂) to catalyze the forward reaction.[8]
The interplay between the forward and reverse reactions is depicted in the following diagram.
Caption: Equilibrium of the Diels-Alder reaction.
Protocol 4: Investigating Cheletropic Elimination of Phenylsulfenic Acid
Objective: To identify byproducts resulting from the thermal elimination of phenylsulfenic acid from the Diels-Alder adduct.
Methodology:
-
Thermal Stress Test: Heat a purified sample of the Diels-Alder adduct in a suitable solvent (e.g., toluene, xylene) and monitor the reaction by TLC and ¹H NMR.
-
Product Identification: Look for the appearance of new signals in the NMR spectrum, particularly in the olefinic region, which would indicate the formation of a new diene.
-
Mass Spectrometry: Analyze the reaction mixture by GC-MS or LC-MS to identify a product with a molecular weight corresponding to the loss of phenylsulfenic acid (PhSOH, 126.17 g/mol ) from the starting adduct.
-
Trapping Experiment: The eliminated phenylsulfenic acid is unstable and may disproportionate or react further. In some cases, it can be trapped by a suitable reagent.
References
- 1. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 9. retro diels-alder reaction: Topics by Science.gov [science.gov]
Technical Support Center: Monitoring Reactions with Phenyl Vinyl Sulfoxide
Welcome to the technical support center for monitoring reactions involving phenyl vinyl sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice. Here, we address common challenges and frequently asked questions in a direct Q&A format to support the successful execution of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about monitoring reactions with this compound, providing concise answers and foundational knowledge.
Q1: What are the most common methods for monitoring the progress of a reaction with this compound?
A1: The choice of monitoring technique depends on the specific reaction, available equipment, and the desired level of detail. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It's excellent for determining the consumption of starting materials and the formation of products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of starting materials, intermediates, and products. It can also be used for quantitative analysis of the reaction mixture.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and identification based on retention time and mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis, especially for less volatile or thermally sensitive compounds. When coupled with a mass spectrometer (LC-MS), it provides powerful analytical capabilities.
Q2: How can I visualize spots on a TLC plate for a reaction involving this compound?
A2: this compound and many of its products are UV-active due to the phenyl group. Therefore, the primary, non-destructive visualization method is a UV lamp at 254 nm, where aromatic compounds will appear as dark spots on a fluorescent background.[3] For compounds that are not UV-active or for confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the vinyl group of the starting material and other oxidizable functionalities, appearing as yellow-brown spots on a purple background.[3][4] Other stains like p-anisaldehyde can also be effective, often yielding colored spots upon heating.[3][5][6]
Q3: What are the characteristic ¹H and ¹³C NMR signals for this compound that I should look for?
A3: In ¹H NMR, the vinyl protons of this compound typically appear as a complex multiplet between δ 5.5 and 7.0 ppm. The aromatic protons will be found in the range of δ 7.4-7.8 ppm. In ¹³C NMR, the vinyl carbons will have signals around δ 130-145 ppm, while the aromatic carbons will appear in the δ 124-145 ppm region. The disappearance of the vinyl signals is a clear indication of a successful reaction. You can find reference spectra in various databases.[7][8]
Q4: Can I use in-situ monitoring techniques for reactions with this compound?
A4: Yes, in-situ monitoring, particularly with NMR spectroscopy, is a powerful tool for studying the kinetics and mechanism of reactions involving this compound.[9] Flow NMR setups can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and quenching the reaction.[9]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Troubleshooting Diels-Alder Reactions
This compound is a valuable dienophile in Diels-Alder reactions, serving as an acetylene equivalent.[10][11][12]
Q5: My Diels-Alder reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?
A5: Several factors can contribute to a slow or incomplete Diels-Alder reaction:
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[13] If your diene is sterically hindered and predominantly exists in the s-trans conformation, the reaction will be slow. Heating the reaction can sometimes provide enough energy to overcome the rotational barrier.[14]
-
Electronic Effects: The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[13] While the sulfoxide group is electron-withdrawing, the overall reaction rate can be influenced by the substituents on your diene.
-
Steric Hindrance: Significant steric hindrance on either the diene or the dienophile can impede the approach of the reactants.
-
Temperature: While higher temperatures can promote the reaction, they can also favor the retro-Diels-Alder reaction. The optimal temperature needs to be determined empirically.
Troubleshooting Steps:
-
Confirm Diene Reactivity: If possible, test your diene with a more reactive dienophile (e.g., maleic anhydride) to ensure it is capable of undergoing the Diels-Alder reaction.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. Be mindful of potential side reactions or decomposition at higher temperatures.
-
Use a Lewis Acid Catalyst: In some cases, a Lewis acid can catalyze the Diels-Alder reaction by coordinating to the sulfoxide oxygen, making the dienophile more electron-deficient and reactive.
-
Increase Concentration: Running the reaction at a higher concentration can increase the reaction rate.
Q6: I am observing multiple product spots on my TLC for a Diels-Alder reaction. What could they be?
A6: The formation of multiple products can be due to several reasons:
-
Diastereomers: If the diene or dienophile is prochiral, the formation of endo and exo diastereomers is possible. The endo product is often the kinetically favored product.[15] These diastereomers may be separable by column chromatography.
-
Regioisomers: If both the diene and dienophile are unsymmetrically substituted, the formation of regioisomers is possible. The regioselectivity is governed by the electronic and steric effects of the substituents.[16]
-
Side Products: Over-oxidation of the sulfoxide to the corresponding sulfone is a common side reaction, especially if oxidizing agents are present or if the reaction is run at high temperatures in the presence of air. The sulfone will typically have a different Rf value on TLC.
Identification Strategy:
-
NMR Analysis: ¹H NMR can often distinguish between diastereomers due to differences in the coupling constants and chemical shifts of the protons in the newly formed ring.
-
LC-MS Analysis: This can help identify the molecular weights of the different products, confirming the formation of isomers and potential side products like the sulfone.
Troubleshooting Michael Additions
This compound is an excellent Michael acceptor.[1][11]
Q7: My Michael addition reaction is not going to completion. What should I check?
A7: Incomplete Michael additions can often be attributed to the following:
-
Base Strength: The choice and stoichiometry of the base are critical for generating the nucleophile (enolate). If the base is not strong enough to deprotonate the nucleophile precursor, the reaction will not proceed efficiently.
-
Solvent: The solvent can significantly impact the reactivity of the nucleophile. Aprotic solvents are generally preferred for reactions involving strong bases.
-
Temperature: While many Michael additions proceed at room temperature or below, some may require heating to overcome the activation energy.
-
Steric Hindrance: As with the Diels-Alder reaction, steric hindrance around the nucleophile or the β-carbon of the vinyl sulfoxide can slow down the reaction.
Troubleshooting Steps:
-
Optimize the Base: Experiment with different bases (e.g., NaH, LDA, K₂CO₃) and vary the stoichiometry.
-
Solvent Screen: Try different aprotic solvents (e.g., THF, DMF, DMSO) to find the optimal reaction medium.
-
Vary the Temperature: Monitor the reaction at different temperatures to find the ideal balance between reaction rate and side product formation.
-
Use an Additive: Additives like LiCl can sometimes improve the reactivity of enolates.
Q8: I am having trouble isolating my product from the reaction mixture. Any suggestions?
A8: Product isolation can be challenging due to the properties of the sulfoxide.
-
Work-up Procedure: A standard aqueous work-up is typically employed. Ensure the pH is adjusted appropriately to protonate the product if an anionic intermediate is formed.
-
Chromatography: Silica gel column chromatography is the most common method for purification. The polarity of the eluent will need to be optimized to achieve good separation. A gradient elution is often effective.
-
Product Stability: Be aware of the potential for retro-Michael reactions, especially if the product is heated for extended periods during solvent removal.
Section 3: Experimental Protocols and Data Interpretation
This section provides detailed protocols and guidance on interpreting the data from common monitoring techniques.
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate). Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system. A good starting point for many this compound reactions is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization:
-
View the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Prepare a potassium permanganate stain (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[4] Dip the TLC plate in the stain and gently heat with a heat gun until spots appear.
-
Data Presentation: Interpreting TLC Results
| Spot | Expected Rf | UV (254 nm) | KMnO₄ Stain | Interpretation |
| This compound | Higher | Dark Spot | Yellow/Brown | Starting Material |
| Diels-Alder Adduct | Lower | Dark Spot | May be positive if other oxidizable groups are present | Product |
| Michael Adduct | Lower | Dark Spot | May be positive if other oxidizable groups are present | Product |
| Phenyl Vinyl Sulfone | Similar to Sulfoxide | Dark Spot | Negative | Common Side Product |
Note: Rf values are highly dependent on the specific compounds and the eluent system.
Protocol 2: Monitoring by ¹H NMR
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): Quench the reaction by adding a small amount of a suitable reagent (e.g., a weak acid or base).
-
Work-up: Perform a mini-extraction with a deuterated solvent (e.g., CDCl₃) and water.
-
Analysis: Acquire a ¹H NMR spectrum of the organic layer.
Data Presentation: Key ¹H NMR Chemical Shifts
| Protons | This compound (δ ppm) | Diels-Alder/Michael Adduct (δ ppm) |
| Vinyl | 5.5 - 7.0 (multiplet) | Absent |
| Aromatic | 7.4 - 7.8 (multiplet) | 7.4 - 7.9 (multiplet) |
| Aliphatic (newly formed) | N/A | 1.0 - 4.0 (variable) |
Protocol 3: HPLC Method Development (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
This method should be optimized for your specific separation needs.[17][18]
Section 4: Visualizing Workflows
Workflow for Monitoring a this compound Reaction
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. silicycle.com [silicycle.com]
- 6. epfl.ch [epfl.ch]
- 7. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(20451-53-0) 1H NMR spectrum [chemicalbook.com]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. aapco.org [aapco.org]
- 18. squjs.squ.edu.om [squjs.squ.edu.om]
Technical Support Center: Phenyl Vinyl Sulfoxide Reactivity and Temperature Effects
Welcome to the technical support center for Phenyl Vinyl Sulfoxide (PVS). This resource is designed for researchers, scientists, and professionals in drug development who utilize PVS in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the critical role of temperature in dictating reaction outcomes.
Introduction: The Dichotomy of this compound Reactivity
This compound is a versatile bifunctional reagent, acting as both a Michael acceptor and a dienophile in a variety of carbon-carbon bond-forming reactions. Its reactivity is significantly influenced by temperature, a parameter that can be precisely controlled to steer a reaction towards a desired product, or if mismanaged, can lead to a complex mixture of isomers and byproducts. Understanding the interplay between temperature and the underlying reaction mechanisms is paramount for successful and reproducible synthetic outcomes. This guide will provide the foundational knowledge and practical advice to navigate the temperature-sensitive nature of PVS chemistry.
Troubleshooting Guide: Common Issues in this compound Reactions
This section addresses specific problems you may encounter during your experiments with PVS, with a focus on temperature-related causes and solutions.
Issue 1: Poor Stereoselectivity in Diels-Alder Cycloadditions
Q: My Diels-Alder reaction with this compound and a diene is producing a mixture of endo and exo isomers, with the undesired isomer being the major product. How can I improve the stereoselectivity?
A: This is a classic issue of kinetic versus thermodynamic control, a fundamental concept in pericyclic reactions.[1][2] The endo and exo products arise from different transition states, and their relative formation is highly dependent on the reaction temperature.
Causality:
-
Kinetic Control (Low Temperature): At lower temperatures (typically ranging from -78°C to room temperature), the reaction is under kinetic control.[1] This means the major product is the one that is formed the fastest, which is usually the endo isomer. The endo transition state is often favored due to stabilizing secondary orbital interactions.[2]
-
Thermodynamic Control (High Temperature): At elevated temperatures (e.g., refluxing in toluene or xylene), the Diels-Alder reaction can become reversible. Under these conditions, the reaction is under thermodynamic control, and the most stable product will be favored.[1] The exo isomer is often sterically less hindered and therefore thermodynamically more stable.
Troubleshooting Steps:
-
Identify Your Desired Isomer: Determine whether the endo or exo adduct is your target molecule.
-
Adjust the Temperature Accordingly:
-
To favor the endo (kinetic) product: Lower the reaction temperature. Start at 0°C or -20°C and consider going as low as -78°C if necessary. Reaction times may need to be extended at lower temperatures.
-
To favor the exo (thermodynamic) product: Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene (~111°C) or xylene (~140°C) for a prolonged period will allow the reaction to reach equilibrium and favor the more stable exo product.
-
-
Monitor the Reaction Over Time: If you are aiming for the thermodynamic product, it's crucial to ensure the reaction has reached equilibrium. Taking aliquots at different time points and analyzing the product ratio by NMR or GC can confirm this.
Data Summary: Temperature Effect on Diels-Alder Stereoselectivity (Example)
| Diene | Temperature (°C) | Solvent | endo:exo Ratio (Kinetic) | endo:exo Ratio (Thermodynamic) |
| Cyclopentadiene | 25 | Dichloromethane | >95:5 | - |
| Cyclopentadiene | 80 | Toluene | 80:20 | 20:80 (after 24h) |
| Furan | 25 | Acetonitrile | 10:90 | 10:90 |
| Furan | 110 | Toluene | - | <5:95 |
Note: These are representative values and can vary based on specific substrates and reaction conditions.
Experimental Protocol: Selective Formation of endo and exo Adducts
Caption: Workflow for selective Diels-Alder adduct formation.
Issue 2: Low Yield in Michael Addition Reactions
Q: I am performing a Michael addition of a nucleophile to this compound, but I'm getting a low yield of the desired adduct. What could be the issue?
A: Low yields in Michael additions with PVS can often be attributed to suboptimal temperature control, which can affect the reactivity of the nucleophile, the stability of the intermediate, or lead to side reactions.
Causality:
-
Insufficiently Low Temperature: Many Michael additions, especially those involving strong nucleophiles like lithium enolates, are highly exothermic. If the temperature is not kept sufficiently low (e.g., -78°C), side reactions such as multiple additions, polymerization, or decomposition of the starting materials or products can occur.[3][4]
-
Temperature Too Low for Weak Nucleophiles: Conversely, if you are using a weaker nucleophile, such as a thiol or an amine, the reaction may be too slow at very low temperatures, leading to incomplete conversion.
Troubleshooting Steps:
-
For Strong Nucleophiles (e.g., Enolates):
-
Ensure your cooling bath is maintained at the target temperature throughout the addition of PVS.
-
Add the PVS solution slowly and dropwise to the solution of the nucleophile to dissipate the heat of reaction effectively.
-
Consider using a less concentrated solution to aid in heat management.
-
-
For Weaker Nucleophiles (e.g., Thiols, Amines):
-
Start the reaction at a low temperature (e.g., 0°C) and gradually allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time for complete conversion.
-
In some cases, gentle heating (e.g., 40-50°C) may be necessary, but this should be approached with caution to avoid side reactions.
-
Data Summary: Temperature Effect on Michael Addition Yield
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| Lithium enolate of cyclohexanone | -78 | 2 | 90 |
| Lithium enolate of cyclohexanone | 0 | 1 | 45 (with byproducts) |
| Thiophenol | 0 to 25 | 4 | 95 |
| Thiophenol | 60 | 1 | 70 (with disulfide formation) |
Experimental Protocol: Michael Addition of a Thiol to PVS
Caption: General workflow for a thiol-Michael addition to PVS.
Issue 3: Polymerization of this compound
Q: During my reaction at an elevated temperature, I observed the formation of a significant amount of an insoluble white solid. Is this a polymer of PVS? How can I avoid this?
A: Yes, the formation of an insoluble solid at higher temperatures is likely due to the polymerization of this compound.[5] PVS can undergo radical or anionic polymerization, especially when heated or in the presence of initiators.
Causality:
-
Thermal Initiation: At temperatures above approximately 80°C, PVS can undergo self-initiated polymerization.
-
Presence of Initiators: Trace impurities, strong bases, or radical sources can initiate the polymerization cascade even at lower temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to prevent polymerization. If your desired reaction requires heat, try to find the minimum temperature necessary for a reasonable reaction rate.
-
Use an Inhibitor: For reactions that must be run at elevated temperatures, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in catalytic amounts can suppress polymerization.
-
Ensure Reagent Purity: Use freshly distilled or purified PVS to minimize the presence of potential initiators. Ensure all other reagents and solvents are free of impurities that could trigger polymerization.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) can remove dissolved oxygen, which can sometimes initiate radical polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and potential polymerization.[6]
Q2: Can temperature affect the stability of this compound itself?
A2: Yes, PVS can undergo thermal elimination at very high temperatures (typically above 150°C), although polymerization is a more common issue at moderately elevated temperatures. The thermal elimination can lead to the formation of phenylsulfenic acid and acetylene.[7]
Q3: How does temperature influence the rate of reactions involving this compound?
A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for PVS, this is a delicate balance. While a higher temperature can shorten reaction times, it can also lead to decreased selectivity and the formation of unwanted byproducts, as discussed in the troubleshooting guide. It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising the yield and purity of the desired product.
Q4: Are there any safety concerns associated with running PVS reactions at high temperatures?
A4: Beyond the risk of polymerization which can cause a rapid increase in viscosity and potential pressure buildup in a sealed system, it's important to be aware of the boiling point of PVS (93-95 °C at 0.2 mmHg).[6] When working at elevated temperatures, ensure you are using a system with adequate pressure relief and are operating in a well-ventilated fume hood.
Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways
The following diagram illustrates the energy profile for a typical Diels-Alder reaction of this compound, highlighting the difference between the kinetic and thermodynamic pathways.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Investigations into the reaction of the lithium enolate of cyclohexanone and this compound: A simple synthesis of a bicyclo[4.2.0]octan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermolysis of alkyl sulfoxides and derivatives: a comparison of experiment and theory. - R Discovery [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Reactions Involving Phenyl Vinyl Sulfoxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl vinyl sulfoxide (PVS). PVS is a remarkably versatile synthetic intermediate, prized for its role as a Michael acceptor, a dienophile in Diels-Alder reactions, and a partner in various cycloadditions.[1][2] However, its reactivity and the stereochemical outcome of its transformations are exquisitely sensitive to the reaction medium.
This guide moves beyond simple protocol recitation. It is designed to provide you with the causal understanding required to troubleshoot experiments, optimize conditions, and predict how solvent choice will impact your reaction's success. We will explore the "why" behind solvent effects, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions - The Fundamentals of Solvent Interaction
This section addresses the core principles governing the interaction between solvents and this compound. Understanding these fundamentals is the first step toward rational solvent selection and troubleshooting.
Q1: What is the fundamental role of a solvent in reactions with PVS?
A solvent is not merely an inert medium to dissolve reactants. In the context of PVS chemistry, it actively participates in the reaction by:
-
Modulating Reactant and Transition State Stability: The polarity of the solvent plays a critical role. Polar solvents can stabilize charged intermediates or polar transition states, often accelerating reactions that proceed through such species. For concerted reactions like the Diels-Alder, solvent polarity can influence the energy gap between competing transition states, thereby controlling selectivity.[3]
-
Engaging in Specific Intermolecular Interactions: The sulfoxide group is the key player. The oxygen atom is a potent hydrogen bond acceptor and a Lewis base. Protic solvents (e.g., alcohols) or Lewis acidic additives can coordinate to this oxygen, profoundly altering the electronic properties of the vinyl group.[4][5]
-
Controlling Reagent Availability: The solubility of all components is paramount. Furthermore, the solvent can influence the aggregation state or the solvation sphere of nucleophiles and electrophiles, directly impacting their effective concentration and reactivity.
Q2: How does the sulfoxide group in PVS specifically interact with different solvent types?
The unique electronic structure of the sulfoxide functional group dictates its interactions. It possesses a significant dipole moment, with the oxygen atom being electron-rich and the sulfur atom being partially positive.
-
Protic Solvents (e.g., Methanol, Trifluoroethanol): These solvents act as hydrogen bond donors. They form strong hydrogen bonds with the sulfoxide oxygen. This interaction withdraws electron density from the sulfoxide, making the attached vinyl group more electron-deficient and thus a more reactive Michael acceptor or dienophile.[4]
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents possess large dipole moments but lack acidic protons. They solvate PVS through dipole-dipole interactions. They are effective at stabilizing polar transition states without directly activating the sulfoxide through hydrogen bonding in the same way protic solvents do. Their ability to solvate cations can also be crucial in reactions involving metal salts or organometallic reagents.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents interact with PVS primarily through weaker van der Waals forces. They are often used when trying to minimize interactions with the sulfoxide and observe the molecule's intrinsic reactivity. In some Diels-Alder reactions, less polar solvents have been observed to increase overall reaction rates, while more polar solvents enhance selectivity.[3]
Caption: Key intermolecular forces between PVS and solvent classes.
Section 2: Troubleshooting Guides by Reaction Type
Here, we address specific problems encountered during common reactions involving PVS and provide actionable solutions grounded in chemical principles.
2.1 Diels-Alder Cycloadditions
PVS is an excellent dienophile, often serving as an acetylene equivalent since the sulfoxide can be eliminated after cycloaddition.[2][6][7] The stereoselectivity (endo/exo) is a frequent optimization challenge.
Problem: Low or unexpected endo/exo selectivity in my Diels-Alder reaction.
Primary Cause: The transition state (TS) leading to the endo product is typically more polar than the exo TS due to secondary orbital interactions. The choice of solvent directly impacts the relative stability of these two competing transition states.
Troubleshooting & Optimization:
-
Assess Polarity: If you are using a non-polar solvent like toluene or hexane and observing poor selectivity, the solvent is not providing sufficient differential stabilization.
-
Increase Solvent Polarity: Switching to a more polar aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), will preferentially stabilize the more polar endo TS, often leading to a higher endo/exo ratio.[3]
-
Leverage Hydrogen Bonding: For dienophiles with hydrogen bond accepting capabilities, protic solvents like fluorinated alcohols can dramatically enhance selectivity by organizing the transition state assembly.[4]
Data Summary: Solvent Effects on Diels-Alder Selectivity
| Solvent | Dielectric Constant (ε) at 20°C | General Effect on endo/exo Ratio | Rationale |
| Toluene | 2.4 | Baseline / Often Low | Minimal differential TS stabilization. Favors faster intrinsic rate.[3] |
| Dichloromethane | 9.1 | Moderate Increase | Increased polarity stabilizes the endo TS. |
| Acetonitrile | 37.5 | Significant Increase | High polarity offers strong stabilization of the polar endo TS. |
| Methanol | 32.7 | Variable / High | H-bonding to the sulfoxide can enhance dienophile polarization and organize the TS. |
digraph "Diels_Alder_Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];start [label="Low endo/exo Selectivity\nin Diels-Alder Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Current Solvent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nonpolar [label="Non-Polar\n(Toluene, Hexane)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; polar [label="Polar Aprotic\n(MeCN, CH₂Cl₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action1 [label="Action: Switch to Polar Aprotic Solvent\n(e.g., Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Action: Consider H-Bonding Solvent\n(e.g., TFE, MeOH) for further enhancement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reason1 [label="Rationale: Preferentially stabilizes\nthe more polar endo transition state.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> check_solvent; check_solvent -> nonpolar [label="Yes"]; check_solvent -> polar [label="No, already polar"]; nonpolar -> action1; polar -> action2; action1 -> reason1 [style=dashed];
}
Caption: Troubleshooting flowchart for improving Diels-Alder selectivity.
2.2 Michael Additions
As a potent Michael acceptor, PVS reacts with a wide range of soft nucleophiles.[1] The reaction rate can be highly dependent on the solvent's ability to activate the PVS and/or solvate the nucleophile.
Problem: My Michael addition is sluggish or fails to proceed.
Primary Cause: This issue often stems from either insufficient electrophilicity of the PVS or over-solvation (deactivation) of the nucleophile.
Troubleshooting & Optimization:
-
Activate the Electrophile: If using a non-polar or aprotic polar solvent, the vinyl sulfoxide may not be sufficiently activated. The addition of or switching to a protic solvent (e.g., methanol, ethanol) can form a hydrogen bond with the sulfoxide oxygen. This inductive pull makes the β-carbon significantly more electron-deficient and susceptible to nucleophilic attack.
-
Check Nucleophile Solvation: Highly polar, protic solvents that activate the PVS can sometimes over-solvate anionic nucleophiles, creating a tight solvent shell that hinders their approach to the electrophile. If you suspect this, consider using a polar aprotic solvent like THF or DMF, which can dissolve ionic nucleophiles (e.g., as salts) while leaving the anion relatively "naked" and more reactive.
-
Temperature: If solvent changes do not promote the reaction, a moderate increase in temperature may be required to overcome the activation energy barrier.[8]
Section 3: Experimental Protocols
Adherence to a systematic approach is critical for efficiently resolving solvent-related issues.
Protocol: Systematic Solvent Screening for a PVS Reaction
This protocol provides a framework for efficiently testing multiple solvents to identify optimal conditions.
Objective: To determine the effect of solvent polarity and hydrogen-bonding capacity on the rate and selectivity of a reaction involving PVS.
Methodology:
-
Preparation: In an array of inert-atmosphere reaction vials, add your diene/nucleophile and any catalyst or additive.
-
Solvent Addition: To each vial, add an equal molar concentration of PVS dissolved in the test solvent (e.g., Toluene, THF, CH₂Cl₂, MeCN, MeOH, t-BuOH). Ensure the final concentration of the limiting reagent is identical across all vials.
-
Reaction Execution: Place all vials in a temperature-controlled shaker block set to the desired reaction temperature.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial. Quench appropriately and analyze by a suitable method (e.g., TLC, LC-MS, GC, or ¹H NMR) to determine conversion and product ratios (e.g., diastereoselectivity).
-
Analysis: Plot conversion vs. time to compare reaction rates. Correlate product ratios with solvent properties (e.g., dielectric constant) to identify trends that can guide further optimization.
Caption: A generalized workflow for parallel solvent screening.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polarisation effects on the solvation properties of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Optimizing Phenyl Vinyl Sulfoxide Reactions
Welcome to the technical support center for the synthesis and optimization of phenyl vinyl sulfoxide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their experimental outcomes. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues encountered in the asymmetric oxidation of phenyl vinyl sulfide and related substrates. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the complexities of these reactions with confidence.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. We provide potential causes and actionable solutions to get your research back on track.
Issue 1: Low Yield or Incomplete Conversion
A common challenge in any synthesis is achieving a high yield. If you are experiencing low yields or your starting material is not being fully consumed, consider the following:
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Cause: The catalyst may be sensitive to air or moisture. Some metal catalysts can also be poisoned by impurities in the reagents or solvents.
-
Solution: Ensure all reagents and solvents are pure and dry. Use freshly opened solvents or distill them before use. Handle air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst or a higher catalyst loading, although the latter should be a last resort.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may be too slow at the current temperature. Conversely, higher temperatures can sometimes lead to catalyst decomposition or side reactions.[1]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion by TLC or GC/LC. Be aware that for some highly exothermic reactions, cooling might be necessary to prevent side reactions.[1]
-
-
Insufficient Oxidant or Inactive Oxidant:
-
Cause: The oxidant (e.g., hydrogen peroxide, m-CPBA) may have degraded over time, or an insufficient amount was used.
-
Solution: Use a fresh batch of the oxidant and consider titrating it to determine its active concentration. Ensure at least a stoichiometric amount of the oxidant is used relative to the starting sulfide. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.[2]
-
-
Poor Mixing/Mass Transfer Limitations:
-
Cause: In heterogeneous catalysis or biphasic systems, inefficient stirring can limit the interaction between the catalyst, substrate, and oxidant.
-
Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous. In some cases, a phase-transfer catalyst may be beneficial.
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Achieving high stereoselectivity is often the primary goal in the synthesis of chiral sulfoxides. If your enantiomeric excess (ee) or diastereomeric ratio (dr) is low, the following points are critical.
Potential Causes & Solutions:
-
Inappropriate Catalyst-Substrate Matching:
-
Cause: The chiral ligand or catalyst may not be well-suited for your specific substrate. Steric and electronic factors play a crucial role in the recognition and selective oxidation of the prochiral sulfide.
-
Solution: Screen a variety of chiral ligands or catalysts. For example, while titanium-based catalysts with diethyl tartrate (DET) are classic (the Kagan-Modena oxidation), vanadium-based catalysts with Schiff base or salan ligands have shown excellent results for many substrates.[3][4][5] Organocatalysts or biocatalysts could also be explored as alternatives.[6][7]
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state of the oxidation, thereby affecting stereoselectivity.[8][9][10]
-
Solution: Conduct a solvent screen. Non-polar solvents like toluene and chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used and can have a pronounced effect on enantioselectivity.[1][2]
-
-
Incorrect Reaction Temperature:
-
Cause: Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures lead to higher enantiomeric excess as the energy difference between the diastereomeric transition states becomes more significant.[1]
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). Monitor the reaction time, as it will likely increase at lower temperatures.
-
-
Background (Uncatalyzed) Reaction:
-
Cause: The oxidant itself may be reacting with the sulfide in a non-selective manner, leading to the formation of a racemic product and thus lowering the overall ee.
-
Solution: Add the oxidant slowly to the reaction mixture to maintain a low concentration of the free oxidant. This ensures that the catalyzed pathway is the dominant one.[6]
-
Issue 3: Formation of Phenyl Vinyl Sulfone (Over-oxidation)
The oxidation of the desired sulfoxide to the corresponding sulfone is a common side reaction.
Potential Causes & Solutions:
-
Excess Oxidant:
-
Cause: Using a large excess of the oxidant will inevitably lead to over-oxidation.
-
Solution: Carefully control the stoichiometry of the oxidant. Use a slight excess (e.g., 1.1 equivalents) and add it slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting sulfide has been consumed.
-
-
Highly Reactive Catalyst/Oxidant System:
-
Cause: Some catalyst systems are more prone to promoting over-oxidation.
-
Solution: If over-oxidation is a persistent issue, consider a less reactive oxidant or a catalyst system known for its high selectivity for the sulfoxide. For example, certain vanadium-salan systems have been shown to be highly selective.[3][11]
-
-
Kinetic Resolution of the Sulfoxide:
-
Cause: In some chiral systems, one enantiomer of the sulfoxide may be oxidized to the sulfone faster than the other. While this can be exploited to enhance the ee of the remaining sulfoxide, it can also be an unwanted side reaction if not controlled.[2][12]
-
Solution: This is a complex issue that depends on the catalyst system. If significant kinetic resolution is occurring and leading to yield loss, a different catalyst that does not promote this secondary oxidation as readily may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my specific phenyl vinyl sulfide derivative?
A: There is no one-size-fits-all answer, and some empirical screening is almost always necessary. However, here is a general thought process:
-
Literature Precedent: Start by searching for literature on the asymmetric oxidation of substrates similar to yours.
-
Metal-Based Catalysts:
-
Titanium-Tartrate (Kagan-Modena): A good starting point, especially with cumyl hydroperoxide (CHP) as the oxidant, which often gives higher ee than tert-butyl hydroperoxide (TBHP).[5]
-
Vanadium-Schiff Base/Salan: These have emerged as highly effective catalysts, often providing excellent enantioselectivity with hydrogen peroxide as a green oxidant.[3][4][12] They can also promote efficient kinetic resolution, which can be a tool to achieve very high ee.[2]
-
-
Organocatalysts: Peptide-based catalysts can be effective, particularly for functionalized sulfides, and operate under mild conditions.[7][13]
-
Biocatalysts: Enzymes like cyclohexanone monooxygenase (CHMO) can offer excellent enantioselectivity, but substrate scope and reaction conditions (often aqueous) can be limitations.[14]
Q2: What are the most critical reaction parameters to optimize for high enantioselectivity?
A: Beyond the choice of catalyst and ligand, the most critical parameters are:
-
Temperature: Lower temperatures generally favor higher ee.[1]
-
Solvent: The polarity and coordinating ability of the solvent can have a dramatic impact on stereoselectivity.[8][9][10]
-
Rate of Oxidant Addition: Slow addition is crucial to minimize the uncatalyzed background reaction.[6]
Q3: What are the pros and cons of common oxidants like m-CPBA, hydrogen peroxide, and organic hydroperoxides (TBHP, CHP)?
| Oxidant | Pros | Cons |
| m-CPBA | Highly reactive, often leading to fast reactions. | Can be less selective, prone to over-oxidation. The benzoic acid byproduct can complicate workup.[15][16] |
| Hydrogen Peroxide (H₂O₂) | Environmentally friendly (byproduct is water), inexpensive. | Can be less reactive, often requiring a more active catalyst. Can lead to catalyst degradation in some cases. |
| TBHP/CHP | Good reactivity and often used in classic protocols like the Kagan-Modena oxidation. CHP can sometimes provide higher ee than TBHP.[5] | Organic byproducts are generated. Can be more hazardous than H₂O₂. |
Q4: What analytical techniques are recommended for monitoring the reaction and determining the final yield and enantiomeric excess?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of the starting sulfide. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on conversion.
-
Yield Determination: After purification (e.g., by column chromatography), the yield can be determined by mass. For crude reaction mixtures, quantitative NMR (qNMR) with an internal standard can be used.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC or chiral GC are the gold standards for determining ee.[17][18][19] It is essential to use a column that can resolve the two enantiomers of your sulfoxide. In some cases, NMR with a chiral solvating agent or derivatizing agent can also be used.[18][20]
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of several representative catalyst systems for the asymmetric oxidation of sulfides. Note that direct comparison can be challenging as substrates and conditions vary across different studies.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Ti(O-i-Pr)₄ / (R,R)-DET | TBHP | CH₂Cl₂ | -22 | High | Moderate-High | --INVALID-LINK-- |
| Ti(O-i-Pr)₄ / (R,R)-DET | CHP | CH₂Cl₂ | -22 | ~60 | ~80 | --INVALID-LINK-- |
| VO(acac)₂ / Chiral Schiff Base | H₂O₂ | CH₂Cl₂ | 0 | ~80 | ~86 | --INVALID-LINK-- |
| Vanadium-Salan Complex | H₂O₂ | CCl₄ | RT | >95 | >95 | --INVALID-LINK--[3] |
| Fe(salan) Complex | H₂O₂ | H₂O | RT | High | High | --INVALID-LINK-- |
| Peptide Catalyst (P4) | H₂O₂ | CH₃CN/H₂O | RT | 85 | 91:9 er | --INVALID-LINK--[7] |
Experimental Protocols & Visualizations
General Protocol for Vanadium-Catalyzed Asymmetric Sulfoxidation
This is a general procedure and should be optimized for your specific substrate.
-
Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere, dissolve the chiral Schiff base ligand (e.g., 1-2 mol%) and VO(acac)₂ (e.g., 1-2 mol%) in the chosen solvent (e.g., chloroform or CH₂Cl₂). Stir the solution at room temperature for 30-60 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the phenyl vinyl sulfide (1.0 equivalent).
-
Oxidant Addition: Slowly add a solution of aqueous hydrogen peroxide (1.1-1.2 equivalents) dropwise over a period of several hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting sulfide is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Workflow for Troubleshooting Poor Enantioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing enantioselectivity.
Simplified Mechanism of Metal-Catalyzed Asymmetric Sulfoxidation
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. DSpace [cora.ucc.ie]
- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 7. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides (Journal Article) | OSTI.GOV [osti.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Workup [chem.rochester.edu]
- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. Chiral analysis - Wikipedia [en.wikipedia.org]
- 20. s3.smu.edu [s3.smu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenyl Vinyl Sulfoxide and Phenyl Vinyl Sulfone for Advanced Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a vinyl sulfonyl moiety can be a critical design element. Both phenyl vinyl sulfoxide and phenyl vinyl sulfone are powerful synthetic tools, acting as versatile electrophiles in a variety of carbon-carbon bond-forming reactions. However, the single-atom difference in the oxidation state of their sulfur centers imparts distinct electronic characteristics, leading to a nuanced and often exploitable divergence in their chemical reactivity.
This in-depth guide provides a comparative analysis of these two key reagents. We will move beyond a simple catalog of reactions to explore the fundamental electronic principles governing their behavior, supported by experimental data and detailed protocols. Our focus is on providing the causal "why" behind their reactivity, enabling you to make more informed and strategic decisions in your synthetic planning.
Structural and Electronic Foundations: A Tale of Two Oxidation States
The core difference between this compound and phenyl vinyl sulfone lies in the oxidation state of the sulfur atom. The sulfoxide possesses one oxygen atom, while the sulfone has two.[1] This seemingly minor distinction has profound implications for the electronic nature of the adjacent vinyl group.
-
This compound: The sulfoxide group is electron-withdrawing, a consequence of the polar S=O bond. However, the sulfur atom also possesses a lone pair of electrons, making the group nonplanar and chiral for substituted sulfoxides.[2]
-
Phenyl Vinyl Sulfone: With two highly electronegative oxygen atoms, the sulfone group is a significantly more powerful electron-withdrawing group compared to the sulfoxide.[3][4] This heightened inductive effect strongly polarizes the vinyl system, rendering the β-carbon exceptionally electrophilic. Theoretical calculations have confirmed the higher electronegativity of the sulfone group compared to the sulfoxide.[4]
This fundamental electronic difference is the primary driver of the reactivity variations discussed in the subsequent sections.
| Property | This compound | Phenyl Vinyl Sulfone | Reference |
| Structure | C=CS(=O)c1ccccc1 | C=CS(=O)(=O)c1ccccc1 | |
| Molecular Weight | 152.21 g/mol | 168.21 g/mol | [5][6] |
| Physical State | Liquid | Solid | |
| Boiling Point | 93-95 °C / 0.2 mmHg | - | |
| Melting Point | - | 66-67 °C | [7] |
| Key Feature | Moderately electron-withdrawing; chiral center at sulfur. | Strongly electron-withdrawing. | [2][3] |
Synthesis: A Controlled Oxidation Approach
Both reagents are readily accessible from a common precursor, phenyl vinyl sulfide, through controlled oxidation. The choice of oxidant stoichiometry and reaction conditions is paramount to selectively obtaining the desired product.
References
- 1. difference.wiki [difference.wiki]
- 2. britannica.com [britannica.com]
- 3. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]
- 6. Phenyl vinyl sulfone | C8H8O2S | CID 79664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Phenyl Vinyl Sulfoxide: A Superior Acetylene Equivalent for Cycloaddition Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages and applications of phenyl vinyl sulfoxide compared to other acetylene equivalents in organic synthesis.
In the realm of synthetic organic chemistry, the construction of cyclic and heterocyclic frameworks is a cornerstone of molecular design, particularly in the development of novel therapeutics. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for this purpose. However, the direct use of acetylene gas (C₂H₂) as a dienophile presents significant challenges due to its gaseous nature and potential for hazardous decomposition.[1] This has led to the development of "acetylene equivalents," molecules that react as dienophiles and whose activating groups can be subsequently removed to yield the same adduct as if acetylene itself were used.
Among the various acetylene surrogates, This compound has emerged as a uniquely advantageous reagent. This guide provides an in-depth comparison of this compound with other common acetylene equivalents, supported by experimental evidence, to assist researchers in making informed decisions for their synthetic strategies.
The Unique Advantage of this compound: Spontaneous Elimination
This compound (C₈H₈OS) is a colorless liquid that serves as an excellent acetylene equivalent in Diels-Alder and dipolar cycloaddition reactions.[2][3][4] Its primary distinction and superior feature lie in its ability to spontaneously lose the phenylsulfinyl activating group after the cycloaddition.[2][3] This thermal syn elimination of the sulfoxide moiety occurs through a five-membered cyclic transition state, a process known as a pericyclic syn elimination or Eᵢ mechanism, to form the desired unsaturated ring system.[5][6][7] This intrinsic reactivity obviates the need for additional, often harsh, reagents to remove the activating group, streamlining the synthetic sequence and improving overall efficiency.
A Comparative Analysis: this compound vs. Other Acetylene Equivalents
To fully appreciate the utility of this compound, it is essential to compare its performance against other commonly employed acetylene equivalents.
| Acetylene Equivalent | Activating Group | Removal Conditions | Key Advantages | Potential Drawbacks |
| This compound | -SOPh | Thermal, spontaneous elimination | Spontaneous elimination, mild conditions, good yields | Synthesis of the reagent can be multi-step |
| Phenyl Vinyl Sulfone | -SO₂Ph | Reductive (e.g., Na/Hg) or base-catalyzed elimination | Stable, readily available | Harsh removal conditions required |
| Nitroethylene | -NO₂ | Reductive (e.g., SnCl₂, TiCl₃) or base-induced elimination | Highly reactive dienophile | Instability, potential for side reactions |
| Acetylenic Esters | -CO₂R | Hydrolysis and decarboxylation | Commercially available | High temperatures for decarboxylation, potential for side reactions |
Phenyl Vinyl Sulfone: While structurally similar to the sulfoxide, phenyl vinyl sulfone is a more stable yet less reactive dienophile.[8] The key difference lies in the elimination step. The sulfone group is significantly more stable and requires strong reducing agents, such as sodium amalgam, or harsh base-catalyzed conditions for its removal.[9] This limits its applicability with sensitive functional groups that may be present in the molecule.
Nitroethylene: This is a highly reactive dienophile due to the strong electron-withdrawing nature of the nitro group, often leading to high yields in cycloaddition reactions.[10][11] However, nitroethylene is known for its instability and tendency to polymerize, making it difficult to handle and store.[10] The subsequent removal of the nitro group typically requires reduction, which can sometimes lead to undesired side reactions.
Acetylenic Esters (e.g., dimethyl acetylenedicarboxylate): These are readily available and effective dienophiles. The resulting adducts contain ester groups that can be hydrolyzed and then decarboxylated to introduce the double bond. However, the decarboxylation step often requires high temperatures, which can be detrimental to complex molecules.
Mechanism of Action: The Diels-Alder Reaction and Subsequent Elimination
The utility of this compound as an acetylene equivalent is best illustrated through the mechanism of a Diels-Alder reaction.
-
[4+2] Cycloaddition: this compound reacts with a conjugated diene in a concerted [4+2] cycloaddition to form a cyclohexene derivative containing a phenylsulfinyl group.[12][13][14] This reaction typically proceeds with good stereoselectivity.
-
Thermal syn-Elimination: Upon gentle heating, the sulfoxide adduct undergoes a thermal syn-elimination. The sulfoxide oxygen acts as an internal base, abstracting a proton from the adjacent carbon atom through a five-membered cyclic transition state.[5][15] This concerted process results in the formation of a new double bond and the elimination of phenylsulfenic acid, yielding the desired diene product.
Figure 1. General workflow for the use of this compound as an acetylene equivalent in a Diels-Alder reaction.
Experimental Protocols
Synthesis of this compound
This compound can be reliably synthesized from phenyl vinyl sulfide.[8][16]
Step 1: Synthesis of Phenyl Vinyl Sulfide A detailed, high-yield procedure for the synthesis of phenyl vinyl sulfide has been described in Organic Syntheses.[16]
Step 2: Oxidation to this compound The following protocol is adapted from Organic Syntheses.[8]
-
In a 500 mL three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 20 g (0.147 mol) of phenyl vinyl sulfide in 250 mL of dichloromethane.
-
Cool the solution to -78 °C with stirring.
-
Add a solution of m-chloroperbenzoic acid (mCPBA) (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour in a water bath at 30 °C.
-
Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution and extract with three 250 mL portions of dichloromethane.
-
Combine the organic extracts, wash with three 250 mL portions of water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation, and distill the residual liquid to afford this compound as a colorless liquid (yield: 68-70%).
General Procedure for Diels-Alder Reaction with this compound
The following is a general procedure for the cycloaddition of this compound with a diene, followed by thermal elimination.
-
In a sealed tube, dissolve the diene (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., toluene, benzene, or dichloromethane).[17][18][19]
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the cycloaddition, continue heating or increase the temperature to facilitate the syn-elimination of the sulfoxide group. The elimination can often be observed by the formation of a precipitate of phenylsulfenic acid byproducts.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diene.
Applications in Complex Molecule Synthesis
The unique reactivity of this compound has been leveraged in the synthesis of a variety of complex molecules, including natural products and heterocyclic compounds.[3][20] Its ability to act as a masked acetylene equivalent in 1,3-dipolar cycloadditions has been instrumental in the synthesis of nicotyrines.[20] Furthermore, its application extends to its use as an allene equivalent in certain Diels-Alder reactions.[21]
Conclusion
This compound stands out as a highly effective and versatile acetylene equivalent in cycloaddition reactions. Its defining characteristic—the spontaneous thermal elimination of the activating sulfoxide group—offers a significant advantage over other surrogates that necessitate harsh removal conditions. This streamlined approach not only improves reaction efficiency but also enhances the compatibility with a broader range of functional groups, making it an invaluable tool for synthetic chemists in academia and industry. By understanding the comparative performance and mechanistic nuances of this compound, researchers can better harness its potential for the elegant and efficient construction of complex molecular architectures.
References
- 1. Acetylene - Wikipedia [en.wikipedia.org]
- 2. This compound - Enamine中国 [enamine-genez.com]
- 3. This compound - Enamine [enamine.net]
- 4. This compound | 20451-53-0 [amp.chemicalbook.com]
- 5. Ei mechanism - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitroethylene - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 苯基乙烯基亚砜 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermolysis of alkyl sulfoxides and derivatives: a comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 18. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New allene equivalents for the Diels–Alder reaction: vinyl sulphoxide cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of Stereocontrol in Phenyl Vinyl Sulfoxide Chemistry
A Senior Application Scientist's Guide to the Characterization of Diastereomers from Phenyl Vinyl Sulfoxide Reactions
This compound is a powerful and versatile building block in modern organic synthesis. Its utility stems from the chiral sulfinyl group, which serves as a potent chiral auxiliary, influencing the stereochemical outcome of reactions at adjacent centers.[1] The sulfoxide's electron-withdrawing nature also activates the vinyl group for a variety of transformations, most notably conjugate additions (Michael reactions) and cycloadditions.[2][3]
When a nucleophile adds to this compound, a new stereocenter is generated. The relationship between this new center and the pre-existing stereocenter at the sulfur atom results in the formation of diastereomers. The ability to accurately separate, quantify, and determine the absolute configuration of these diastereomers is paramount. In drug development, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles, making stereochemical purity a critical quality attribute. This guide compares the three cornerstone techniques for this task—NMR Spectroscopy, Chiral Chromatography, and X-ray Crystallography—and presents an integrated strategy for their effective application.
Part 1: The Genesis of Diastereomers – The Asymmetric Michael Addition
The conjugate addition of nucleophiles to chiral α,β-unsaturated sulfoxides is a well-established method for asymmetric carbon-carbon and carbon-heteroatom bond formation.[4][5] The inherent chirality of the sulfoxide group directs the incoming nucleophile to one of the two diastereotopic faces of the double bond, leading to a product mixture enriched in one diastereomer.
The stereochemical outcome is often rationalized by considering a chelated transition state model, where a metal cation coordinates to both the sulfoxide oxygen and the nucleophile, creating a rigid structure that favors one approach trajectory over the other. This control makes this compound an invaluable tool for stereoselective synthesis.[1]
Caption: Diastereoselective Michael addition to this compound.
Experimental Protocol 1: Representative Diastereoselective Michael Addition
This protocol describes a general procedure for the addition of a thiol to this compound, a reaction known to proceed with high diastereoselectivity.[6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent (e.g., THF, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the desired thiol (1.1 eq).
-
Initiation: Add a suitable base (e.g., a catalytic amount of a chiral amine catalyst or a stoichiometric amount of a non-chiral base like DBU) dropwise to the stirred solution. The choice of base is critical for achieving high selectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: The crude product, containing a mixture of diastereomers, can be purified by flash column chromatography. The diastereomeric ratio (d.r.) should be determined on the crude material using ¹H NMR spectroscopy before purification to avoid fractionation.
Part 2: A Comparative Guide to Characterization Techniques
No single technique provides a complete picture of the stereochemical composition. An integrated approach is essential for a trustworthy and comprehensive analysis.
NMR Spectroscopy: The First Line of Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the initial and most indispensable tool for analyzing the crude reaction product. Because diastereomers are distinct chemical entities, they have different physical properties and, consequently, non-identical NMR spectra.[7]
Causality: The different spatial arrangement of atoms in diastereomers leads to variations in the local electronic environments of their respective nuclei. This results in distinct chemical shifts (δ) and coupling constants (J) for at least some, if not all, corresponding protons and carbons. The d.r. is reliably determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each diastereomer.[8]
Advanced NMR: For complex molecules where ¹H signals overlap, 2D NMR techniques like NOESY/EXSY can be employed. These experiments can detect through-space correlations (NOE) or chemical exchange, which can help in assigning relative stereochemistry and confirming the presence of distinct, interconverting species.[9]
Data Summary 1: Typical ¹H NMR Data for Michael Adduct Diastereomers
| Proton Position | Diastereomer 1 (Major) | Diastereomer 2 (Minor) | Δδ (ppm) | Rationale for Shift Difference |
| Hα (to sulfur) | δ 3.15 (dd, J=12.4, 4.0 Hz) | δ 3.30 (dd, J=12.0, 4.5 Hz) | 0.15 | Anisotropic effect from the phenyl ring in different orientations. |
| Hβ (to sulfur) | δ 2.80 (m) | δ 2.95 (m) | 0.15 | Proximity to different faces of the sulfoxide group. |
| Phenyl-H (ortho) | δ 7.60-7.65 (m) | δ 7.70-7.75 (m) | ~0.10 | Varying steric compression and electronic environment. |
Note: Data is representative and will vary based on the specific nucleophile and molecular structure.
Caption: Workflow for NMR characterization of diastereomers.
Chiral Chromatography: Separation and Accurate Quantification
While NMR provides the initial d.r., chromatographic separation is necessary for isolating pure diastereomers and for obtaining a more precise quantitative measure. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose.[10]
Causality: These methods utilize a chiral stationary phase (CSP) that interacts differently with each diastereomer. The CSP creates a transient, diastereomeric complex with each analyte. The difference in the stability of these complexes leads to different retention times, enabling separation.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating sulfoxide-containing compounds.[12][13]
Comparison:
-
HPLC: Highly versatile with a wide range of available CSPs and mobile phases (normal and reversed-phase). It is the most established technique.[10]
-
SFC: Often provides faster separations and higher efficiency than HPLC. It is also considered a "greener" technique due to its use of supercritical CO₂ as the primary mobile phase.
Data Summary 2: Comparison of Chiral HPLC/SFC Conditions
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Column | CHIRALPAK® AS-3 | CHIRALPAK® AS-3 |
| Mobile Phase | Hexane/Isopropanol (80:20) | CO₂/Methanol (70:30) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Retention Time (D1) | 8.5 min | 2.1 min |
| Retention Time (D2) | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Advantages | Robust, widely available | Fast, high efficiency, lower solvent waste |
Note: Data is illustrative for a typical this compound adduct separation.
Experimental Protocol 2: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of 3-4 polysaccharide-based chiral columns (e.g., CHIRALPAK AD, AS, IC).
-
Mobile Phase Screening (Normal Phase): Use a standard mobile phase of Hexane/Ethanol or Hexane/Isopropanol. Start with a 90:10 mixture and run a gradient to 50:50 to find the approximate elution composition.
-
Optimization: Once baseline separation is observed, switch to isocratic conditions. Adjust the alcohol percentage to optimize resolution (Rs > 1.5 is ideal) and analysis time.
-
Validation: Inject a series of known concentrations to confirm linearity and determine the limit of quantification (LOQ). The area percentage of the peaks directly corresponds to the diastereomeric ratio.
X-ray Crystallography: The Unambiguous Proof of Structure
X-ray crystallography is the gold standard for structural elucidation. It provides an unambiguous determination of the relative and, crucially, the absolute configuration of a molecule.[14][15]
Causality: This technique relies on the diffraction of X-rays by the electron cloud of a molecule arranged in a highly ordered crystal lattice. The resulting diffraction pattern can be used to calculate a 3D model of the electron density, revealing the precise spatial arrangement of every atom. To determine the absolute configuration, one must exploit the phenomenon of anomalous dispersion (or resonant scattering).[16] When the X-ray wavelength is near the absorption edge of an atom in the crystal (even sulfur), it creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This allows for the correct enantiomer to be assigned, typically quantified by the Flack parameter, which should refine to a value near zero for the correct structure.[17]
Limitations: The primary and most significant limitation is the absolute requirement for a single, high-quality crystal suitable for diffraction. Obtaining such a crystal can be a time-consuming and often unsuccessful process.
Caption: Decision-making process for selecting a characterization method.
Part 3: An Integrated, Self-Validating Workflow
Relying on a single method is insufficient for rigorous scientific work. A multi-technique, sequential approach provides internal validation at each step, leading to an unimpeachable stereochemical assignment.
Caption: A comprehensive, self-validating workflow for diastereomer analysis.
This workflow ensures that the d.r. is validated by two independent methods (NMR and chromatography). The absolute configuration determined by X-ray crystallography for one diastereomer allows the configuration of the other to be confidently assigned, providing a complete and robust characterization of the reaction products.
Conclusion
The characterization of diastereomers formed from this compound reactions requires a thoughtful, multi-faceted analytical approach.
-
NMR spectroscopy offers the fastest route to an initial diastereomeric ratio and insights into relative stereochemistry.
-
Chiral chromatography provides superior quantification and the invaluable ability to isolate pure diastereomers for further study.
-
X-ray crystallography stands as the ultimate arbiter of absolute configuration, provided a suitable crystal can be obtained.
By integrating these techniques into a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and confidently assign the stereochemistry of their molecules. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective stereochemically pure compounds in the pharmaceutical and chemical industries.
References
- 1. Application of chiral sulfoxides in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric sulfa-Michael addition to α-substituted vinyl ketones catalyzed by chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. s3.smu.edu [s3.smu.edu]
- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. mdpi.com [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. lcms.cz [lcms.cz]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 16. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
A Senior Application Scientist's Guide to Validating Phenyl Vinyl Sulfoxide Adduct Structures by NMR Spectroscopy
Intended Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction: The Stereochemical Imperative of Sulfoxide Adducts
Phenyl vinyl sulfoxide is a powerful Michael acceptor and dienophile in synthetic organic chemistry, enabling the formation of complex molecular architectures. The sulfoxide moiety in the resulting adducts is a chiral center, which, when combined with other stereocenters formed during the reaction, often leads to diastereomeric products. The precise three-dimensional arrangement of these atoms is not a trivial detail; it can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall safety profile. Therefore, unambiguous validation of the adduct's structure, particularly its relative stereochemistry, is a critical step in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for this task. It provides a non-destructive, in-depth view of molecular structure in solution. This guide moves beyond a simple recitation of techniques to provide a logical framework for structural validation, grounded in the causality of experimental choices and the principle of self-validating data. We will explore how a systematic combination of one- and two-dimensional NMR experiments can be used to first build the molecular scaffold and then definitively assign its stereochemistry.
Part 1: The NMR Toolkit for Assembling the Molecular Scaffold
Before interrogating the subtleties of stereochemistry, we must first confirm the fundamental connectivity of the adduct. This is achieved through a suite of foundational NMR experiments.
Initial Assessment: ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: This is the initial scout of the molecular landscape. It provides information on the number and type of proton environments. For this compound adducts, key diagnostic signals include those of the aromatic protons and the protons on the alkyl chain adjacent to the sulfur atom. The protons on the carbon alpha to the sulfoxide are often diastereotopic, meaning they are chemically non-equivalent and may appear as distinct signals with mutual (geminal) coupling, providing the first clue of stereochemical complexity.
-
¹³C NMR: This experiment reveals the carbon backbone of the molecule. The chemical shift of carbons directly attached to the sulfoxide group is significantly influenced by its electronic effects.[1][2] The number of signals confirms the number of unique carbon environments in the molecule.
Establishing Connectivity: 2D Correlation Spectroscopy
While 1D NMR identifies the components, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is invaluable for tracing out the spin systems within the alkyl chain of the adduct, allowing you to walk from one proton to its direct neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[3] By overlaying the HSQC with the ¹H spectrum, one can definitively assign the proton signals to their respective carbon atoms, effectively "decorating" the carbon skeleton with its protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes further in conjugated systems).[3] These "long-range" correlations are crucial for connecting the molecular fragments identified by COSY and HSQC. For instance, an HMBC correlation from a proton on the phenyl ring to a carbon in the alkyl chain can confirm the connection of the sulfoxide group to the phenyl ring.
The combination of these experiments provides a powerful, self-validating system. The connectivity map derived from HMBC must be in complete agreement with the fragments identified through COSY and the direct attachments shown by HSQC.
Part 2: The Definitive Assignment of Stereochemistry
With the molecular connectivity established, the primary challenge becomes the determination of the relative stereochemistry of the chiral centers. This is where through-space NMR experiments become indispensable.
The Nuclear Overhauser Effect (NOE)
The NOE is a phenomenon where the polarization of one nuclear spin is transferred to another nearby spin through space, irrespective of the number of bonds separating them. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically effective for protons that are less than 5 Å apart. By observing NOE correlations, we can build a 3D map of which parts of the molecule are close to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that maps all NOE correlations in the molecule.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is often more suitable for medium-sized molecules where the standard NOE can be zero or very weak.
For a this compound adduct with two chiral centers, two diastereomers are possible. These diastereomers will have distinct 3D shapes, and therefore, a different set of expected NOE correlations. By comparing the experimentally observed NOEs with the predicted correlations for each possible diastereomer, an unambiguous assignment can be made. For example, a strong NOE between a proton on the phenyl ring and a specific proton on the newly formed stereocenter would only be possible in one of the two diastereomeric conformations. This approach has been successfully combined with quantum chemical calculations to provide definitive structural assignments.[4][5]
Part 3: Experimental Protocol and Data Acquisition Workflow
Achieving high-quality, unambiguous data requires a systematic approach to both sample preparation and NMR data acquisition.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important, as it can influence chemical shifts.[6][7]
-
Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Ensure the solvent is free from water and other impurities, which can obscure important signals.[8]
-
-
Instrument Setup & Shimming:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving fine couplings and observing weak NOE correlations.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a phase-sensitive gradient-selected COSY (gCOSY) experiment.
-
Acquire a phase-sensitive gradient-selected HSQC (gHSQC) experiment. An edited HSQC can be particularly useful as it differentiates CH/CH₃ signals from CH₂ signals by phase.[3]
-
Acquire a gradient-selected HMBC (gHMBC) experiment. It is often beneficial to set the long-range coupling delay to optimize for different J-couplings (e.g., 6-8 Hz).
-
Acquire a phase-sensitive NOESY or ROESY experiment. Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms for NOESY).
-
Data Acquisition Workflow Diagram
The following diagram illustrates the logical flow of experiments for complete structure validation.
Caption: Logical workflow for NMR-based structure validation.
Part 4: Case Study - Structure Elucidation of a Thio-Michael Adduct
Let's consider the adduct formed from the reaction of thiophenol with this compound. This reaction creates two new stereocenters, leading to a pair of diastereomers (let's call them Diastereomer A and Diastereomer B ). Our goal is to identify which is which.
Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from ¹H at) | Key NOE Correlations (from ¹H at) |
| Phenyl-SO | ||||
| C1' | 142.5 | - | C2'/C6', Cα | Hα, Hβa, Hβb |
| C2'/C6' | 129.5 | 7.65 (d, 7.8) | C4', C1' | H3'/H5' |
| C3'/C5' | 128.8 | 7.50 (t, 7.8) | C1', C5'/C3' | H2'/H6', H4' |
| C4' | 131.0 | 7.55 (t, 7.8) | C2'/C6' | H3'/H5' |
| Phenyl-S | ||||
| C1'' | 135.2 | - | C2''/C6'', Cβ | Hβa, Hβb |
| C2''/C6'' | 130.1 | 7.40 (d, 7.5) | C4'', C1'' | H3''/H5'' |
| C3''/C5'' | 129.2 | 7.30 (t, 7.5) | C1'', C5''/C3'' | H2''/C6'', H4'' |
| C4'' | 127.5 | 7.25 (t, 7.5) | C2''/C6'' | H3''/H5'' |
| Alkyl Chain | ||||
| Cα | 65.8 | 3.80 (dd, 9.5, 4.0) | C1', Cβ | Hβa , H2'/H6' |
| Cβ | 45.1 | 3.15 (dd, 14.0, 9.5) [Hβa]2.90 (dd, 14.0, 4.0) [Hβb] | C1'', Cα | Hα, H2''/H6'' |
Analysis and Logical Deduction
-
Scaffold Confirmation: The ¹H and ¹³C shifts are consistent with the proposed structure. COSY data (not shown in table for brevity) would confirm the Hα-Hβa and Hα-Hβb couplings. The HMBC data provides the crucial links: correlations from Hα to C1' and Cβ, and from Hβ protons to C1'' and Cα, confirm the S-CH-CH-S backbone and the attachment of the phenyl groups.
-
Stereochemistry Assignment via NOE: The key to differentiating the diastereomers lies in the NOE data. In our hypothetical data for Diastereomer A , we observe a crucial NOE between Hα and the ortho-protons of the phenylsulfoxide ring (H2'/H6'). Additionally, a strong NOE is seen between Hα and one of the β-protons (Hβa). This suggests that in the molecule's preferred conformation, these protons are on the same face of the molecule.
Logical Deduction Diagram
The following diagram illustrates how the different pieces of NMR data converge to a single structural solution.
Caption: Deduction process from NMR data to final structure.
By analyzing the plausible low-energy conformations of both diastereomers, one would find that only one of them allows for such close proximity between Hα and the Ph-SO ring. The absence of this key NOE in a second sample would logically assign it as Diastereomer B . This cross-validation between experimental data and conformational analysis provides a high degree of confidence in the final assignment.
Conclusion and Best Practices
The structural validation of this compound adducts by NMR is a systematic process that relies on the synergistic application of multiple techniques. By first establishing the 2D connectivity with COSY, HSQC, and HMBC, and then probing the 3D structure with NOESY or ROESY, researchers can achieve unambiguous assignments of both constitution and relative stereochemistry.
Key Best Practices:
-
Always acquire a full suite of experiments: Relying on ¹H NMR alone is insufficient and can lead to incorrect assignments.
-
Ensure high sample purity: Impurities can complicate spectral analysis significantly.
-
Optimize experimental parameters: Proper shimming and correctly chosen acquisition parameters (e.g., NOESY mixing time) are crucial for obtaining high-quality data.
-
Think in 3D: Always consider plausible molecular conformations when interpreting NOE data.
By following this comprehensive and logical approach, researchers can ensure the integrity of their results and build a solid foundation for further studies in drug development and materials science.
References
- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. s3.smu.edu [s3.smu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
A Mechanistic Showdown: Pummerer Rearrangement vs. Diels-Alder Reaction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, both the Pummerer rearrangement and the Diels-Alder reaction stand as powerful tools for constructing complex molecular architectures. While both reactions ultimately lead to the formation of new chemical bonds, their mechanistic underpinnings, substrate requirements, and synthetic outcomes are fundamentally distinct. This guide provides an in-depth, mechanistically-driven comparison to inform strategic decisions in synthetic planning.
At a Glance: Core Mechanistic Differences
| Feature | Pummerer Rearrangement | Diels-Alder Reaction |
| Reaction Class | Rearrangement / Redox | Cycloaddition |
| Key Reactants | Alkyl sulfoxide with an α-hydrogen | Conjugated diene, Dienophile (alkene/alkyne) |
| Activating Agent | Typically an acid anhydride (e.g., Ac₂O) | Typically heat; Lewis acids can catalyze |
| Key Intermediate | Thionium ion (electrophilic) | Concerted transition state (no discrete intermediate) |
| Bonds Formed | C-Nucleophile (often C-O or C-C) | Two new C-C sigma bonds, one new C-C pi bond |
| Bonds Broken | S-O, C-H | Three C-C pi bonds |
| Driving Force | Formation of a stable carbonyl group and reduction of sulfur | Formation of a stable six-membered ring |
| Stereochemistry | Variable; can be stereospecific depending on conditions | Highly stereospecific and stereoselective |
The Mechanistic Nuances: A Deeper Dive
The Pummerer Rearrangement: A Stepwise Journey of Redox and Rearrangement
The Pummerer rearrangement is a fascinating transformation that converts an alkyl sulfoxide into an α-acyloxy thioether.[1][2][3] This reaction is fundamentally a redox process where the sulfur atom is reduced, and the adjacent carbon is oxidized.[4] The mechanism proceeds through a series of discrete, well-defined steps:
-
Activation of the Sulfoxide: The reaction is initiated by the acylation of the sulfoxide oxygen by an acid anhydride, such as acetic anhydride.[1][4][5] This forms an O-acylsulfonium salt, a highly activated intermediate.
-
Formation of the Thionium Ion: A base, typically the acetate anion generated in the first step, abstracts a proton from the α-carbon. This leads to the elimination of a carboxylic acid and the formation of a key electrophilic intermediate: the thionium ion.[1][4]
-
Nucleophilic Trapping: The highly reactive thionium ion is then trapped by a nucleophile. In the classic Pummerer reaction, this nucleophile is the acetate anion, which attacks the electrophilic carbon to yield the final α-acyloxy thioether product.[1][4]
It's important to note that various nucleophiles, both intermolecular and intramolecular, can intercept the thionium ion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[1][4] This versatility has been exploited in the synthesis of complex heterocyclic systems.[3][6]
Diagram: Pummerer Rearrangement Mechanism
Caption: The stepwise mechanism of the Pummerer rearrangement.
The Diels-Alder Reaction: A Concerted Symphony of Electron Movement
In stark contrast to the stepwise nature of the Pummerer rearrangement, the Diels-Alder reaction is a concerted, pericyclic reaction.[7] It involves the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring, typically a cyclohexene derivative.[7][8][9] The elegance of this reaction lies in its efficiency and high degree of stereochemical control.
The mechanism is characterized by a single, cyclic transition state where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed simultaneously.[8][10] This concerted pathway is thermally allowed under the Woodward-Hoffmann rules.[7]
Key mechanistic features include:
-
Frontier Molecular Orbital (FMO) Theory: The reaction is readily explained by FMO theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount.[11] Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy, accelerating the reaction.[9][10][12]
-
Stereospecificity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product.[8][13]
-
The endo Rule: When a cyclic diene reacts with a substituted dienophile, the major product is typically the endo isomer. This is due to favorable secondary orbital interactions in the transition state.[12][14]
Diagram: Diels-Alder Reaction Mechanism
Caption: The concerted mechanism of the Diels-Alder reaction.
Experimental Considerations and Protocols
The differing mechanisms of these reactions necessitate distinct experimental setups.
Typical Pummerer Rearrangement Protocol
The Pummerer rearrangement is often carried out under anhydrous conditions, as the intermediates are sensitive to water.
General Procedure:
-
The alkyl sulfoxide is dissolved in a suitable aprotic solvent (e.g., toluene, dichloromethane).
-
An excess of the activating agent, typically acetic anhydride, is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often by chromatography.
Variations exist, such as using stronger activating agents like trifluoroacetic anhydride (TFAA) or adding Lewis acids (e.g., TiCl₄, SnCl₄) to facilitate the reaction at lower temperatures.[1][4]
Typical Diels-Alder Reaction Protocol
The Diels-Alder reaction is often thermally induced, although it can also be catalyzed by Lewis acids.
General Procedure:
-
The diene and dienophile are dissolved in a suitable solvent, which can range from non-polar (e.g., hexane, toluene) to polar, and even water.[10][15]
-
The reaction mixture is heated to reflux to provide the necessary activation energy.[15] The reaction temperature can vary widely depending on the reactants.
-
In many cases, the product crystallizes out of the solution upon cooling.[16]
-
The product is then collected by filtration and can be further purified by recrystallization.[15][16]
For less reactive systems, high pressures or Lewis acid catalysis may be employed to improve the reaction rate and yield.
Synthetic Applications and Strategic Choices
The choice between a Pummerer rearrangement and a Diels-Alder reaction in a synthetic strategy is dictated by the desired molecular architecture.
-
Pummerer Rearrangement: This reaction is a go-to method for the α-functionalization of sulfides.[17] The resulting α-acyloxy thioethers are valuable synthetic intermediates that can be hydrolyzed to aldehydes or ketones, or used in further C-C bond-forming reactions.[1][4][17] Its intramolecular variants are particularly powerful for the synthesis of heterocyclic compounds.[3][6]
-
Diels-Alder Reaction: The Diels-Alder reaction is unparalleled in its ability to construct six-membered rings with a high degree of stereocontrol.[7][8] This has made it a cornerstone in the total synthesis of numerous natural products, including steroids and prostaglandins, as well as in materials science for the creation of polymers.[7][8][18]
Concluding Remarks
While both the Pummerer rearrangement and the Diels-Alder reaction are venerable and highly utilized transformations in organic chemistry, their mechanistic pathways are fundamentally different. The Pummerer reaction proceeds through a stepwise mechanism involving an electrophilic thionium ion, offering a powerful method for the α-functionalization of sulfides. In contrast, the Diels-Alder reaction is a concerted cycloaddition that provides an elegant and stereospecific route to six-membered rings. A thorough understanding of their respective mechanisms, stereochemical outcomes, and experimental requirements is crucial for their effective application in modern synthetic chemistry and drug development.
References
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pummerer_rearrangement [chemeurope.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]
- 9. praxilabs.com [praxilabs.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Michael Additions: Phenyl Vinyl Sulfoxide vs. Common Acceptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, pivotal in both academic research and the pharmaceutical industry. The choice of the Michael acceptor is critical, dictating not only the reaction rate but also the stereochemical outcome. This guide provides a comprehensive kinetic comparison of phenyl vinyl sulfoxide with other widely used Michael acceptors, offering insights into their relative reactivities and the mechanistic nuances that underpin their performance.
The Michael Addition: A Versatile Tool for Synthesis
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). This reaction is prized for its efficiency and broad scope in creating new carbon-carbon and carbon-heteroatom bonds.
The reactivity of the Michael acceptor is a key determinant of the reaction's success. A delicate balance is required: the acceptor must be sufficiently electrophilic to react with the nucleophile but not so reactive as to lead to side reactions or polymerization. This guide focuses on the kinetics of this crucial reaction, comparing this compound to a range of common Michael acceptors.
This compound: A Chiral Auxiliary and Potent Michael Acceptor
This compound is a versatile reagent in organic synthesis, serving not only as an excellent Michael acceptor but also as a chiral auxiliary capable of inducing high levels of stereoselectivity in the addition product. The sulfinyl group, with its ability to coordinate with metal cations and its stereoelectronic influence, plays a crucial role in directing the approach of the nucleophile.
Comparative Kinetics of Michael Acceptors
While a direct, comprehensive kinetic comparison of all Michael acceptors under a single set of conditions is scarce in the literature, a qualitative and, where possible, quantitative understanding of their relative reactivities can be pieced together from various studies. The following table summarizes the general reactivity trends and provides representative kinetic data where available. It is important to note that reaction rates are highly dependent on the specific nucleophile, solvent, and catalyst used.[1][2]
| Michael Acceptor | General Reactivity | Representative Second-Order Rate Constant (M⁻¹s⁻¹) | Key Mechanistic Features |
| This compound | Moderate to High | Data not readily available for direct comparison | Stereodirecting sulfinyl group, good balance of reactivity and stability. |
| Phenyl Vinyl Sulfone | High | ~7 times faster than hexyl acrylate with hexanethiol[1][2] | Highly activated double bond due to the strongly electron-withdrawing sulfonyl group.[3] |
| Acrylates | Moderate | Varies widely with ester group and nucleophile. | Reversible addition is possible; reactivity is influenced by the steric and electronic nature of the ester group.[4][5][6] |
| Acrylamides | Low to Moderate | Generally slower than acrylates. | The nitrogen atom's electron-donating character reduces the electrophilicity of the double bond.[7][8] |
| Maleimides | Very High | Reaction with thiols is often considered a "click" reaction due to its high rate.[9][10] | The cyclic structure and two carbonyl groups lead to a highly electrophilic double bond. |
| Chalcones | Moderate | Dependent on substitution of the aromatic rings. | The extended conjugation can influence reactivity; both kinetic and thermodynamic products can be formed.[11] |
Mechanistic Insights: The "Why" Behind the Kinetics
The differences in reactivity among Michael acceptors can be attributed to several factors, primarily the electron-withdrawing ability of the activating group and the stability of the resulting enolate intermediate.
-
Vinyl Sulfones vs. Vinyl Sulfoxides : The sulfonyl group in phenyl vinyl sulfone is a more powerful electron-withdrawing group than the sulfinyl group in this compound, leading to a more electrophilic double bond and consequently, a faster reaction rate.[1][2][3]
-
Acrylates and Acrylamides : The lower reactivity of acrylamides compared to acrylates is due to the resonance donation from the nitrogen lone pair, which reduces the partial positive charge on the β-carbon.[7]
-
Maleimides : The high reactivity of maleimides is a result of the two flanking carbonyl groups that strongly activate the double bond towards nucleophilic attack.[9][10]
-
This compound and Stereoselectivity : The chiral sulfoxide group in this compound can direct the stereochemical outcome of the Michael addition. This is often rationalized by the formation of a chelated intermediate where a metal cation coordinates to both the sulfinyl oxygen and the nucleophile, leading to a highly organized transition state.
Below is a generalized workflow for a kinetic study of a Michael addition reaction.
Caption: General workflow for a kinetic study of a Michael addition.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To obtain reliable and comparable kinetic data, a well-designed and executed experimental protocol is essential. The following protocol outlines a general method for studying the kinetics of Michael additions using UV-Vis spectrophotometry, a technique well-suited for monitoring the disappearance of the α,β-unsaturated system.
Objective: To determine the second-order rate constant for the Michael addition of a thiol to a Michael acceptor.
Materials:
-
Michael acceptor (e.g., this compound, phenyl vinyl sulfone, acrylate)
-
Thiol nucleophile (e.g., N-acetyl-L-cysteine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the thiol nucleophile in the buffer solution.
-
The final concentrations should be chosen such that the reaction occurs on a timescale that is convenient to monitor (typically minutes to hours).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the cuvette containing the buffer solution to the desired temperature (e.g., 25 °C).[12]
-
Add a small volume of the Michael acceptor stock solution to the cuvette and record the initial absorbance at the λmax of the acceptor.
-
Initiate the reaction by adding the thiol stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the Michael acceptor over time.[13]
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a second-order reaction with one reactant in large excess (pseudo-first-order conditions), the natural logarithm of the absorbance can be plotted against time to yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Alternatively, if the concentrations of the reactants are comparable, the integrated second-order rate law can be used to determine the rate constant.
-
Self-Validation:
-
Consistency: Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Concentration Dependence: Vary the concentration of the nucleophile (while keeping the acceptor concentration constant) and confirm that the observed pseudo-first-order rate constant (k_obs) increases linearly with the nucleophile concentration. A plot of k_obs versus [nucleophile] should be linear with a slope equal to the second-order rate constant (k).
The following diagram illustrates the key steps in the data analysis pipeline for a kinetic study.
Caption: Data analysis pipeline for a kinetic study.
Conclusion: Selecting the Right Michael Acceptor
The choice of a Michael acceptor is a critical decision in the design of a synthetic route or the development of a new therapeutic agent. This compound offers a unique combination of moderate reactivity and powerful stereocontrol, making it an invaluable tool for asymmetric synthesis. In contrast, acceptors like maleimides provide rapid and often quantitative conversion, ideal for bioconjugation and materials science applications where "click" chemistry is desired.
By understanding the kinetic and mechanistic differences between these acceptors, researchers can make informed decisions to optimize their reactions, leading to higher yields, improved selectivity, and ultimately, more efficient and effective synthetic outcomes. The provided experimental protocol offers a robust framework for conducting in-house kinetic comparisons, enabling a data-driven approach to acceptor selection.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. researchgate.net [researchgate.net]
- 7. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Phenyl Vinyl Sulfoxide in Asymmetric Catalysis: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective for researchers in academia and the pharmaceutical industry. Among the arsenal of tools available, the use of chiral auxiliaries has proven to be a robust strategy for controlling stereochemical outcomes. This guide provides an in-depth technical comparison of phenyl vinyl sulfoxide as a chiral auxiliary in asymmetric catalysis, evaluating its performance against other established alternatives, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of stereoselective transformations.
Introduction: The Role of Chiral Sulfoxides in Asymmetric Synthesis
Chiral sulfoxides have emerged as powerful auxiliaries and ligands in asymmetric synthesis due to their unique stereoelectronic properties.[1][2] The sulfur atom in a sulfoxide is a stereogenic center, and its pyramidal geometry is configurationally stable under a wide range of reaction conditions. This inherent chirality, positioned proximate to a reactive center, can effectively bias the approach of reagents, leading to high levels of stereocontrol.[3][4] this compound, in particular, serves as a versatile building block, participating in a variety of transformations including Diels-Alder reactions, Michael additions, and other cycloadditions.[5]
This compound in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. Chiral dienophiles are often employed to control the facial selectivity of the cycloaddition. Enantiopure this compound has been demonstrated to be an effective chiral dienophile, where the sulfinyl group directs the approach of the diene.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of Diels-Alder reactions involving chiral vinyl sulfoxides is governed by the conformational preference of the sulfoxide group. The most stable conformation is one that minimizes steric interactions and dipole moments. It is proposed that the diene approaches the vinyl sulfoxide from the less sterically hindered face, which is dictated by the orientation of the phenyl group and the lone pair of electrons on the sulfur atom.[6] Lewis acid catalysis can further enhance the diastereoselectivity by coordinating to the sulfoxide oxygen, thereby locking the conformation and increasing the facial bias.[7]
Caption: General workflow for a diastereoselective Michael addition.
Comparative Performance in Michael Additions
The efficacy of this compound as a chiral Michael acceptor can be compared to other established systems, such as those employing Evans auxiliaries.
| Chiral Auxiliary | Nucleophile | Lewis Acid | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| (R)-Phenyl Vinyl Sulfoxide | Lithium dibutylcuprate | - | -78 | 90 | >95:5 | N/A | |
| (S)-4-benzyl-2-oxazolidinone | Grignard Reagent | - | -78 | 88 | 95:5 | N/A | [3] |
| (R)-Phenyl Vinyl Sulfoxide | Thiophenol | Et₃N | 25 | 92 | 90:10 | N/A | Hypothetical Data |
| (S)-4-benzyl-2-oxazolidinone | Thiophenol | DBU | 25 | 95 | 98:2 | N/A | Hypothetical Data |
Table 2: Comparison of this compound and an Evans Auxiliary in Asymmetric Michael Additions. Diastereomeric ratio (d.r.) is the primary measure of selectivity in these examples. Hypothetical data is included for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and practical application of the discussed methodologies, detailed experimental protocols are provided below.
General Procedure for Asymmetric Diels-Alder Reaction with this compound
Materials:
-
(R)-(+)-Phenyl vinyl sulfoxide
-
Cyclopentadiene (freshly cracked)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-(+)-phenyl vinyl sulfoxide (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Yb(OTf)₃ (0.1 mmol, 10 mol%) to the solution and stir for 15 minutes.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
General Procedure for Asymmetric Michael Addition to this compound
Materials:
-
(R)-(+)-Phenyl vinyl sulfoxide
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add CuI (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to -40 °C.
-
Slowly add the Grignard reagent (1.1 mmol) to form the organocuprate in situ. Stir for 30 minutes.
-
In a separate flask, dissolve (R)-(+)-phenyl vinyl sulfoxide (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Slowly add the solution of the chiral sulfoxide to the pre-formed organocuprate solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the Michael adduct.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and effective chiral auxiliary in asymmetric catalysis, particularly in Diels-Alder and Michael addition reactions. While highly established auxiliaries like Evans oxazolidinones may offer superior stereoselectivity in some cases, the ease of synthesis and removal of the sulfinyl group makes this compound an attractive alternative. The choice of chiral auxiliary will ultimately depend on the specific substrate, desired stereochemical outcome, and the overall synthetic strategy.
Future research in this area will likely focus on the development of novel chiral sulfoxide-based ligands for transition metal catalysis and the application of vinyl sulfoxides in a broader range of asymmetric transformations. The continued exploration of their mechanistic intricacies will undoubtedly lead to the design of even more efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Vinyl sulfoxides as stereochemical controllers in intermolecular Pauson-Khand reactions: applications to the enantioselective synthesis of natural cyclopentanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of phenyl vinyl sulfoxide and its sulfide precursor
A Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug development, the nuanced differences between a molecule and its closely related analogues can dictate biological activity, reactivity, and overall utility. Phenyl vinyl sulfoxide and its precursor, phenyl vinyl sulfide, are exemplary of this principle. While separated by a single oxygen atom, their spectroscopic signatures diverge significantly, offering a rich dataset for understanding the electronic and structural influence of the sulfoxide moiety. This guide provides a comprehensive spectroscopic comparison of these two valuable synthetic intermediates, grounded in experimental data and mechanistic insights.
From Sulfide to Sulfoxide: A Controlled Oxidation
The journey from phenyl vinyl sulfide to this compound is a classic example of a selective oxidation. This transformation is crucial as it imparts a chiral center at the sulfur atom and significantly alters the electronic properties of the vinyl group, making it a valuable Michael acceptor in various synthetic routes.
Synthesis Protocol: Phenyl Vinyl Sulfide
A common and effective method for the preparation of phenyl vinyl sulfide involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Experimental Protocol:
-
To a solution of diphenyl disulfide in dichloromethane, bromine is added, leading to the formation of phenylsulfenyl bromide.
-
Ethylene gas is then bubbled through the solution, which undergoes an electrophilic addition with phenylsulfenyl bromide to yield 1-bromo-2-(phenylthio)ethane.
-
After the reaction is complete, DBU is added to the mixture to induce dehydrobromination, yielding phenyl vinyl sulfide.
-
The product is then purified by distillation under reduced pressure.
Synthesis Protocol: this compound
The oxidation of phenyl vinyl sulfide to this compound is most commonly achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). This method is highly efficient and selective for the formation of the sulfoxide without over-oxidation to the sulfone.[1]
Experimental Protocol:
-
Phenyl vinyl sulfide is dissolved in a suitable solvent, typically dichloromethane, and cooled to a low temperature (e.g., -78 °C) to control the reaction's exothermicity and prevent over-oxidation.[1]
-
A solution of m-CPBA (1 equivalent) in dichloromethane is added dropwise to the stirred solution of the sulfide.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the m-chlorobenzoic acid byproduct is removed by washing with a basic aqueous solution.
-
The organic layer is dried and the solvent removed to yield the crude this compound, which can be further purified by chromatography or distillation.
Causality in Experimental Choices: The choice of m-CPBA as the oxidant is strategic. Its electrophilic oxygen atom readily attacks the nucleophilic sulfur of the sulfide. Performing the reaction at low temperatures is critical to modulate the reactivity of m-CPBA, thereby favoring the formation of the sulfoxide over the sulfone. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.
Oxidation Mechanism:
Caption: Mechanism of Phenyl Vinyl Sulfide Oxidation.
A Tale of Two Spectrums: Comparative Spectroscopic Analysis
The introduction of an oxygen atom to the sulfur in this compound profoundly impacts its electronic environment, leading to distinct and predictable changes in its NMR, IR, and UV-Vis spectra compared to its sulfide precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The differences in the ¹H and ¹³C NMR spectra of phenyl vinyl sulfide and this compound are primarily governed by the strong electron-withdrawing nature and magnetic anisotropy of the sulfoxide group.
¹H NMR Spectral Data
| Compound | Vinyl Protons (ppm) | Phenyl Protons (ppm) |
| Phenyl Vinyl Sulfide | Ha: 5.36 (d, J = 9.8 Hz)Hb: 5.35 (d, J = 16.9 Hz)Hc: 6.55 (dd, J = 9.8, 16.9 Hz) | 7.22-7.40 (m) |
| This compound | Ha, Hb: 5.63-6.17 (m)Hc: 6.44-6.87 (m) | 7.10-7.55 (m) |
Note: Chemical shifts are reported for CDCl₃ solutions. Data sourced from Organic Syntheses procedures.[1][2]
¹³C NMR Spectral Data
| Compound | Vinyl Carbons (ppm) | Phenyl Carbons (ppm) |
| Phenyl Vinyl Sulfide | 115.4, 131.8 | 127.1, 129.1, 130.4, 134.2 |
| This compound | Not explicitly detailed in provided search results. | Not explicitly detailed in provided search results. |
Note: Chemical shifts are reported for CDCl₃ solutions. Data sourced from Organic Syntheses procedures.[2]
Analysis of NMR Data:
-
¹H NMR: In this compound, the vinyl protons are significantly deshielded (shifted downfield) compared to the sulfide. This is a direct consequence of the electron-withdrawing inductive effect of the sulfoxide group, which reduces the electron density around the vinyl protons. The complex multiplet patterns for the vinyl protons in the sulfoxide arise from the diastereotopicity of the geminal protons due to the chiral sulfur center. The phenyl protons in the sulfoxide also experience a downfield shift, although to a lesser extent.[3][4]
-
¹³C NMR: A similar trend is expected for the ¹³C NMR spectra, with the vinyl carbons of the sulfoxide being deshielded relative to the sulfide. The carbon atom directly attached to the sulfur (Cα) would experience the most significant downfield shift due to the inductive effect of the S=O bond. The influence of the sulfoxide group on the aromatic carbon signals is also observable, reflecting the altered electronic distribution within the phenyl ring.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra of these two compounds is the appearance of a strong absorption band corresponding to the S=O stretch in this compound.
Key IR Absorption Bands
| Compound | Characteristic Bands (cm⁻¹) |
| Phenyl Vinyl Sulfide | ~3040 (C-H aromatic), ~1585 (C=C aromatic), ~950 (vinyl C-H bend) |
| This compound | ~3025 (C-H aromatic), ~1440 (C=C aromatic), ~1045 (S=O stretch) |
Note: Data sourced from Organic Syntheses procedures.[1]
Analysis of IR Data:
The presence of a strong absorption in the region of 1040-1060 cm⁻¹ is a definitive indicator of the sulfoxide functionality.[5][6][7] The exact position of this band can be influenced by conjugation and the electronic nature of the substituents. In this compound, this band is a prominent feature, clearly distinguishing it from its sulfide precursor, which lacks absorption in this region.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions in these molecules are sensitive to the oxidation state of the sulfur atom. The introduction of the oxygen atom in the sulfoxide alters the energy levels of the molecular orbitals involved in UV-Vis absorption.
Expected UV-Vis Absorption Trends
| Compound | Expected λmax | Electronic Transitions |
| Phenyl Vinyl Sulfide | Shorter wavelength | π → π* (phenyl and vinyl), n → σ* (sulfur lone pair) |
| This compound | Longer wavelength (Red-shifted) | π → π* (phenyl and vinyl), n → π* (sulfoxide) |
Analysis of UV-Vis Data:
The UV-Vis spectrum of phenyl vinyl sulfide is characterized by absorptions arising from π → π* transitions within the phenyl ring and the vinyl group, as well as n → σ* transitions involving the non-bonding electrons on the sulfur atom.[8][9][10] Upon oxidation to the sulfoxide, a bathochromic (red) shift in the absorption maximum is typically observed.[11][12] This is attributed to the influence of the sulfoxide group on the conjugated π-system. The sulfoxide group, with its lone pair of electrons and the S=O bond, can participate in conjugation, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption of lower energy (longer wavelength) light.[11]
Conclusion
The spectroscopic comparison of this compound and its sulfide precursor provides a clear and instructive illustration of how a subtle chemical modification—the introduction of a single oxygen atom—can induce significant and readily observable changes in a molecule's physical and electronic properties. For the researcher, these spectroscopic differences are not merely academic; they are practical tools for reaction monitoring, product identification, and for gaining a deeper understanding of the electronic interplay between functional groups. The downfield shifts in the NMR spectra, the appearance of a strong S=O stretch in the IR, and the red-shifted absorption in the UV-Vis are all reliable hallmarks of the successful oxidation of a sulfide to a sulfoxide, providing a robust analytical framework for synthetic and medicinal chemists.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Chiral Sulfoxides for Researchers and Drug Development Professionals
In the landscape of modern asymmetric synthesis, chiral sulfoxides have emerged as indispensable tools. Their unique stereoelectronic properties render them powerful chiral auxiliaries, directing the formation of stereocenters with remarkable precision. Furthermore, the sulfinyl group itself is a key pharmacophore in a number of blockbuster drugs, making the efficient and stereocontrolled synthesis of chiral sulfoxides a critical endeavor in pharmaceutical development.[1][2] This guide provides a comparative analysis of the three most prominent methodologies for preparing enantiopure sulfoxides: the venerable Andersen synthesis, the versatile Kagan-Modena oxidation, and the burgeoning field of enzymatic sulfoxidation. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and implement the optimal synthetic strategy for their specific needs, grounded in field-proven insights and robust experimental data.
The Stereochemical Landscape of Sulfoxides: A Primer
The sulfur atom in a sulfoxide is tetracoordinate, with one of the coordination sites being a lone pair of electrons. When the two organic substituents attached to the sulfur are different, the sulfur atom becomes a stereogenic center, resulting in a pair of enantiomers.[3] These enantiomers are configurationally stable under normal conditions, with a high barrier to pyramidal inversion, allowing for their separation and use in stereoselective transformations.[3] The strategic importance of this chirality is twofold: as a transient control element (chiral auxiliary) that is later removed, or as a permanent, integral feature of a biologically active molecule.
Methodologies for Asymmetric Sulfoxide Synthesis: A Head-to-Head Comparison
The synthesis of chiral sulfoxides can be broadly categorized into two approaches: the nucleophilic displacement on a chiral sulfinate precursor and the asymmetric oxidation of a prochiral sulfide. This guide will dissect the most salient examples from each category.
The Andersen Synthesis: A Classic Approach with Enduring Relevance
The Andersen synthesis, first reported in 1962, is a cornerstone of chiral sulfoxide preparation and relies on the diastereoselective synthesis and subsequent nucleophilic substitution of a chiral sulfinate ester.[3][4] The most common embodiment of this method involves the reaction of a sulfinyl chloride with a chiral alcohol, typically (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers are then separated by fractional crystallization, and the desired pure diastereomer is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) to afford the enantiopure sulfoxide with complete inversion of configuration at the sulfur center.[3]
-
Choice of Chiral Auxiliary: (-)-Menthol is frequently employed due to its low cost, availability in both enantiomeric forms, and the often crystalline nature of the resulting diastereomeric p-toluenesulfinates, which facilitates separation.
-
Separation of Diastereomers: The efficiency of the Andersen synthesis hinges on the successful separation of the diastereomeric sulfinates. Fractional crystallization is the traditional method, and its success is highly dependent on the physical properties of the specific diastereomers.
-
Nucleophilic Substitution: The use of organometallic reagents ensures a clean SN2-type reaction at the sulfur atom, leading to predictable stereochemical outcomes (inversion). The choice of the organometallic reagent is dictated by the desired R' group to be installed on the sulfoxide.
While reliable, the Andersen method is not without its drawbacks. The substrate scope is often limited to aryl alkyl sulfoxides, as the diastereomeric separation of alkylsulfinates can be challenging.[5] The method is also stoichiometric in the chiral auxiliary and can be labor-intensive due to the need for careful crystallization. From a process chemistry perspective, the multi-step nature and the need for cryogenic conditions for the organometallic reaction can present scalability challenges.
The Kagan-Modena Oxidation: A Catalytic Leap Forward
Developed in the 1980s, the Kagan-Modena oxidation revolutionized the synthesis of chiral sulfoxides by introducing a catalytic asymmetric approach.[6][7] This method utilizes a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide, diethyl tartrate (DET) as the chiral ligand, and water, to catalyze the enantioselective oxidation of prochiral sulfides with a hydroperoxide oxidant (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).[6][7]
-
The Catalytic System: The combination of Ti(OiPr)4, DET, and water forms a chiral catalyst that can differentiate between the two lone pairs of the sulfide sulfur atom, directing the oxidation to one face. The presence of water is crucial for high enantioselectivity.
-
Oxidant: Cumene hydroperoxide often provides higher enantioselectivities than tert-butyl hydroperoxide.[6] The slow addition of the oxidant is critical to minimize the uncatalyzed, non-selective oxidation, which would erode the enantiomeric excess of the product.
-
Temperature: The reaction is typically performed at low temperatures (-20 °C) to enhance enantioselectivity.
The Kagan-Modena oxidation offers several advantages over the Andersen synthesis, most notably its catalytic nature and broader substrate scope, which includes dialkyl, aryl alkyl, and diaryl sulfides.[6] This method has been successfully applied on an industrial scale for the synthesis of pharmaceutical intermediates.[7]
Enzymatic Sulfoxidation: The Green Chemistry Frontier
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral sulfoxides.[8][9] Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that have shown remarkable efficacy in catalyzing the asymmetric oxidation of a wide range of sulfides to their corresponding (S)- or (R)-sulfoxides with high enantioselectivities.[8][9] These enzymes utilize molecular oxygen as the oxidant and a cofactor, typically NADPH, which can be regenerated in situ, making the process environmentally benign.[10]
-
Enzyme Selection: The choice of the specific BVMO is crucial, as it dictates the substrate scope and the stereochemical outcome of the reaction. Different BVMOs can exhibit complementary stereoselectivity, providing access to both enantiomers of a desired sulfoxide.
-
Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer at or near physiological pH and mild temperatures. Co-solvents such as DMSO are often used to improve the solubility of hydrophobic substrates.
-
Cofactor Regeneration: An efficient cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is essential for the economic viability of the process, especially on a larger scale.
The mild reaction conditions, high selectivity, and use of a green oxidant make enzymatic sulfoxidation a highly attractive methodology from a sustainability perspective. Over-oxidation to the corresponding sulfone, a common side reaction in chemical oxidations, can often be minimized or eliminated.[9] The potential for industrial-scale application is significant, with successful examples of pilot-scale synthesis of pharmaceutical ingredients.[11]
Comparative Performance Data
| Method | Substrate Example | R | R' | Yield (%) | ee (%) | Reference |
| Andersen Synthesis | Methyl p-tolyl sulfoxide | p-tolyl | Me | ~60-80 | >99 | [4] |
| Phenyl tert-butyl sulfoxide | Ph | t-Bu | ~70 | >99 | [12] | |
| Kagan-Modena Oxidation | Methyl p-tolyl sulfoxide | p-tolyl | Me | ~90 | 93 | [7] |
| Cyclopropyl phenyl sulfide | Ph | Cyclopropyl | ~85 | 95 | [7] | |
| Methyl n-decyl sulfide | n-decyl | Me | ~70 | 89 | [7] | |
| Enzymatic (BVMO) | Thioanisole | Ph | Me | >99 | >99 (S) | [13] |
| 2-(Methylthiomethyl)pyridine | 2-pyridylmethyl | Me | 75 | >99 (S) | [13][14] | |
| Methyl p-chlorophenyl sulfide | p-Cl-Ph | Me | >99 | 98 (S) | [13] |
Experimental Protocols
Protocol 1: Andersen Synthesis of (R)-Methyl p-Tolyl Sulfoxide
This protocol is a representative example of the Andersen synthesis.
Step 1: Synthesis of Menthyl p-toluenesulfinate
-
To a solution of (-)-menthol (1 equiv.) in diethyl ether at 0 °C, add pyridine (1.2 equiv.).
-
Slowly add a solution of p-toluenesulfinyl chloride (1.1 equiv.) in diethyl ether.
-
Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.
-
The resulting oil contains a mixture of diastereomers. Separate the diastereomers by fractional crystallization from hexane to obtain the pure (S)s-menthyl (R)p-toluenesulfinate.
Step 2: Synthesis of (R)-Methyl p-Tolyl Sulfoxide
-
To a solution of the purified (S)s-menthyl (R)p-toluenesulfinate (1 equiv.) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-methyl p-tolyl sulfoxide.
Protocol 2: Kagan-Modena Asymmetric Oxidation of Thioanisole
This protocol details the catalytic asymmetric oxidation of a prochiral sulfide.
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add titanium(IV) isopropoxide (0.1 equiv.) and (R,R)-diethyl tartrate (0.2 equiv.) in dichloromethane at room temperature.
-
Stir the solution for 30 minutes.
-
Add water (0.1 equiv.) and stir for another 30 minutes.
-
Cool the mixture to -20 °C and add thioanisole (1 equiv.).
-
Slowly add cumene hydroperoxide (1.1 equiv.) dropwise over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for the time indicated by TLC analysis (typically 12-24 hours).
-
Quench the reaction by adding water.
-
Filter the mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-methyl phenyl sulfoxide.
Protocol 3: Enzymatic Oxidation of Thioanisole using a Baeyer-Villiger Monooxygenase (BVMO)
This protocol provides a general procedure for a biocatalytic sulfoxidation.
-
In a reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
To the buffer, add the BVMO enzyme (e.g., cell-free extract or purified enzyme), glucose (as the sacrificial substrate for cofactor regeneration), and glucose dehydrogenase (for cofactor regeneration).
-
Add the cofactor NADP+.
-
Add thioanisole (typically from a stock solution in a water-miscible organic solvent like DMSO to aid solubility).
-
Initiate the reaction by placing the vessel in a shaker incubator at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure sufficient oxygen transfer.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Once the reaction has reached completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
Visualization of Methodologies
Caption: Comparative workflow of the three major synthetic routes to chiral sulfoxides.
Caption: Simplified mechanistic overview of the key chirality-inducing steps.
Conclusion and Future Outlook
The synthesis of chiral sulfoxides is a mature field, yet one that continues to evolve. The Andersen synthesis, while classic, remains a valuable tool for accessing highly enantioenriched sulfoxides, particularly when crystallization of the diastereomeric intermediates is facile. The Kagan-Modena oxidation provides a more general and catalytic solution, with proven scalability for industrial applications. Looking forward, enzymatic sulfoxidation represents the most sustainable and often highly selective approach, with ongoing research in enzyme engineering promising to broaden the substrate scope and enhance the robustness of these biocatalysts.
The choice of synthetic method will ultimately be dictated by a careful consideration of the target molecule's structure, the required scale of the synthesis, and the desired level of "greenness" of the process. For academic research and small-scale synthesis, the Andersen and Kagan-Modena methods offer reliable and well-established protocols. For industrial applications, particularly in the pharmaceutical sector, the catalytic efficiency of the Kagan-Modena oxidation and the environmental benefits of enzymatic processes are compelling drivers for method selection and development. As our understanding of catalysis, both chemical and biological, deepens, the toolkit for the asymmetric synthesis of chiral sulfoxides will undoubtedly continue to expand, enabling the creation of increasingly complex and valuable molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. アンデルセン キラルスルホキシド合成 Andersen Chiral Sulfoxide Synthesis | Chem-Station (ケムステ) [chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Expanding the toolbox of Baeyer–Villiger and flavin monooxygenase biocatalysts for the enantiodivergent green synthesis of sulfoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02657H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Enantioenrichment of Products from Phenyl Vinyl Sulfoxide
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical industry, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its biological activity and safety profile. Chiral sulfoxides, such as those derived from phenyl vinyl sulfoxide, are pivotal building blocks in asymmetric synthesis.[1][2] Their value is intrinsically linked to their enantiomeric purity. Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of process development and quality control.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantioenrichment of chiral sulfoxides. We will delve into the mechanistic underpinnings of each method, offer detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Comparative Analysis of Enantioenrichment Assessment Techniques
The three most robust and widely adopted methods for determining the enantiomeric excess of chiral sulfoxides are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each technique operates on a different principle and presents a unique set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Sample Amount | Primary Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3] | High accuracy and precision, direct separation of enantiomers, well-established and validated methods are available.[4] | Requires method development for new compounds, can be time-consuming, requires a dedicated chiral column. | Micrograms to milligrams | Quantitative determination of e.e., quality control, preparative separation. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) or use of a chiral solvating agent, resulting in distinguishable NMR signals.[5] | Provides structural information, can determine absolute configuration (with Mosher's acid), relatively fast analysis once derivatization is complete.[6] | Indirect method, derivatization may not go to completion, potential for kinetic resolution during derivatization, requires enantiomerically pure reagents.[7] | Milligrams | Determination of e.e. and absolute configuration, structural elucidation. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules.[8] | High sensitivity, non-destructive, can provide information on absolute configuration.[9] | Indirect method for e.e., requires a chromophore near the stereocenter, calibration with a pure enantiomer is necessary for accurate e.e. determination.[4] | Micrograms | Determination of absolute configuration, qualitative assessment of enantiopurity. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the quantitative determination of enantiomeric excess due to its accuracy and reproducibility. The separation is achieved by passing the analyte over a stationary phase that is itself chiral.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving sulfoxide enantiomers.[3]
The choice of the chiral stationary phase is critical and is based on the ability of its chiral selectors to form transient diastereomeric complexes with the sulfoxide enantiomers. The differential stability of these complexes leads to different retention times. The mobile phase composition is optimized to maximize the resolution between the enantiomers while maintaining a reasonable analysis time. Normal-phase eluents, often mixtures of alkanes and alcohols, are commonly employed for sulfoxide separations.[10]
Caption: Workflow for Chiral HPLC Analysis.
-
Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase before use.
-
System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh a small amount of the sulfoxide product (e.g., 1 mg) and dissolve it in 1 mL of the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) onto the column and start the data acquisition.
-
Data Processing: After the run is complete, integrate the areas of the two enantiomer peaks in the resulting chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
NMR Spectroscopy: The Mosher's Acid Method
NMR spectroscopy offers an alternative approach for determining enantiomeric excess and has the added advantage of potentially assigning the absolute configuration.[11] Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric mixture into a pair of diastereomers.[12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for this purpose.[6][13]
The reaction of a chiral sulfoxide containing a hydroxyl or amino group with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) forms diastereomeric esters or amides. These diastereomers have different spatial arrangements, leading to distinct chemical shifts for their respective protons in the ¹H NMR spectrum, and for the trifluoromethyl group in the ¹⁹F NMR spectrum.[14][15] By comparing the integration of these separated signals, the diastereomeric ratio, and thus the enantiomeric excess of the original sulfoxide, can be determined.
Caption: Workflow for Mosher's Acid Analysis.
-
Sample Preparation: In two separate clean, dry NMR tubes, place approximately 5-10 mg of the chiral sulfoxide product.
-
Reagent Addition (Tube 1): To the first tube, add ~0.5 mL of a dry deuterated solvent (e.g., CDCl₃) and a small amount of a tertiary amine base (e.g., pyridine or DMAP). Then, add a slight excess (~1.1 equivalents) of (R)-MTPA-Cl.
-
Reagent Addition (Tube 2): To the second tube, repeat the process using (S)-MTPA-Cl.
-
Reaction: Gently shake the tubes and allow the reactions to proceed to completion at room temperature. Monitor the reaction by TLC or NMR if necessary.
-
NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
-
Data Analysis:
-
Identify a well-resolved signal (or set of signals) corresponding to a proton or the CF₃ group in the two diastereomers.
-
Integrate the signals for each diastereomer in one of the spectra.
-
Calculate the e.e. using the formula: e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100.
-
For absolute configuration determination, compare the chemical shifts of protons on either side of the stereocenter in the (R)- and (S)-MTPA derivatives. A consistent pattern of shielding or deshielding can be used to assign the absolute configuration based on Mosher's model.[14]
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[8] This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer.[4]
The sign and magnitude of the Cotton effect are directly related to the absolute configuration and concentration of the enantiomer.[16] While CD is exceptionally sensitive for determining the absolute configuration (often with the aid of computational methods like TDDFT), its use for quantitative e.e. determination requires a calibration curve generated from samples of known enantiopurity.[4][9]
Caption: Logical flow of CD spectroscopy for chiral analysis.
Conclusion and Recommendations
The selection of the most appropriate technique for assessing the enantioenrichment of products from this compound depends on the specific goals of the analysis.
-
For routine, high-accuracy quantitative determination of enantiomeric excess , particularly in a quality control setting, Chiral HPLC is the undisputed method of choice.
-
When both enantiomeric excess and absolute configuration need to be determined from a single experiment , and a suitable derivative can be formed, NMR spectroscopy with Mosher's acid is a powerful and efficient tool.
-
For the determination of absolute configuration , especially when only small amounts of sample are available, and for a rapid, qualitative assessment of enantiopurity , Circular Dichroism spectroscopy is an excellent option.
By understanding the principles, advantages, and practical considerations of each of these techniques, researchers can confidently and accurately characterize the stereochemical outcome of their synthetic endeavors, ensuring the quality and efficacy of the resulting chiral sulfoxide products.
References
- 1. longdom.org [longdom.org]
- 2. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. youtube.com [youtube.com]
- 16. jascoinc.com [jascoinc.com]
A Comparative Guide to the Reaction Rates of Vinyl Sulfones and Sulfoxides: A Handbook for Researchers
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate chemical moieties is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. Among the arsenal of functional groups available, vinyl sulfones and vinyl sulfoxides have emerged as powerful tools, particularly as Michael acceptors in covalent drug design and complex molecule synthesis. This guide provides an in-depth, objective comparison of the relative reaction rates of these two valuable functional groups, supported by experimental data and theoretical insights, to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of α,β-Unsaturated Sulfur Compounds
Vinyl sulfones and vinyl sulfoxides are α,β-unsaturated compounds that feature a carbon-carbon double bond conjugated to a sulfonyl (SO₂) or sulfinyl (SO) group, respectively. This electronic arrangement renders the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael-type addition. This reactivity is the cornerstone of their utility in various scientific domains.
In drug discovery, these functional groups are frequently employed as "warheads" in targeted covalent inhibitors.[1] They can form stable, irreversible covalent bonds with nucleophilic residues, such as cysteine, on target proteins, leading to prolonged and often enhanced pharmacological effects.[2] The precise control of reactivity is crucial in this context to ensure target specificity and minimize off-target effects. Beyond medicinal chemistry, vinyl sulfones and sulfoxides are versatile building blocks in organic synthesis, participating in a wide array of transformations to construct complex molecular architectures.
Unraveling the Reactivity Landscape: A Head-to-Head Comparison
A direct, quantitative comparison of the reaction rates of vinyl sulfones and vinyl sulfoxides under identical experimental conditions is surprisingly scarce in the peer-reviewed literature. However, by synthesizing data from various kinetic studies and computational analyses, a clear picture of their relative reactivities emerges.
The High Electrophilicity of Vinyl Sulfones
Kinetic studies consistently demonstrate that vinyl sulfones are highly reactive Michael acceptors. The strong electron-withdrawing nature of the sulfonyl group significantly polarizes the double bond, making the β-carbon highly electrophilic. This high reactivity has been quantified in several studies, particularly in their reaction with thiols, which serves as a model for their interaction with cysteine residues in proteins.
One study meticulously examined the kinetics of the thiol-Michael addition between various vinyl sulfones and 2'-(phenethyl)thiol.[3] The pseudo-first-order rate constants from this study are summarized in the table below, providing a quantitative basis for understanding their reactivity.
| Michael Acceptor | Structure | Relative Pseudo-first-order Rate Constant (k_rel) |
| Phenyl vinyl sulfonate | PhSO₂OCH=CH₂ | ~3000 |
| Phenyl vinyl sulfone | PhSO₂CH=CH₂ | 1 |
| N-Benzyl vinyl sulfonamide | BnNHSO₂CH=CH₂ | ~0.001 |
Table 1: Relative reaction rates of various vinyl sulfonyl compounds with 2'-(phenethyl)thiol. Data extracted from Reddick et al., 2003.[3]
These data clearly illustrate that the substituent attached to the sulfonyl group has a profound impact on the electrophilicity of the vinyl moiety, with reactivity spanning over three orders of magnitude.[3] Phenyl vinyl sulfonate, with an oxygen atom directly attached to the sulfur, is exceptionally reactive due to the strong inductive effect of the additional oxygen. In contrast, the nitrogen atom in the N-benzyl vinyl sulfonamide reduces the electrophilicity, leading to a significantly slower reaction rate.
Further studies have corroborated the high reactivity of vinyl sulfones, often showing them to be more reactive than analogous acrylates in thiol-Michael additions.[4][5] This heightened reactivity can be attributed to the superior ability of the sulfonyl group to stabilize the developing negative charge in the transition state of the Michael addition.
Vinyl Sulfoxides: A More Nuanced Reactivity Profile
While direct kinetic comparisons are limited, the available literature suggests that vinyl sulfoxides are also effective Michael acceptors, albeit generally less reactive than their vinyl sulfone counterparts. The sulfinyl group is still electron-withdrawing, but to a lesser extent than the sulfonyl group. This moderation of reactivity can be advantageous in scenarios where a less aggressive electrophile is desired to achieve greater selectivity.
A key feature of vinyl sulfoxides is their chirality at the sulfur atom, which has been elegantly exploited in asymmetric synthesis. The chiral sulfinyl group can direct the stereochemical outcome of Michael additions, providing a powerful tool for the construction of enantiomerically pure molecules.[6]
Theoretical Insights into Relative Reactivity
Computational chemistry provides a valuable lens through which to understand the intrinsic electronic properties that govern the reactivity of these compounds. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity; a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack.
A computational investigation into the energetics of Diels-Alder reactions with vinyl sulfone derivatives further supports their electrophilic nature, highlighting their potential in various cycloaddition reactions.[7]
Experimental Protocol: A Guide to Determining Relative Reaction Rates
To empower researchers to directly compare the reactivity of specific vinyl sulfones and sulfoxides relevant to their work, we provide a detailed, step-by-step protocol for a comparative kinetic analysis using ¹H NMR spectroscopy. This method allows for the real-time monitoring of the reaction progress and the determination of reaction rate constants.
Materials and Reagents
-
Vinyl sulfone of interest
-
Vinyl sulfoxide of interest
-
Nucleophile (e.g., a thiol such as 2-mercaptoethanol or a specific cysteine-containing peptide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
High-resolution NMR spectrometer
Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the vinyl sulfone, vinyl sulfoxide, nucleophile, and internal standard in the chosen deuterated solvent. The concentrations should be carefully chosen to allow for convenient monitoring of the reaction progress over a suitable timeframe. A typical starting concentration for the Michael acceptors and nucleophile is in the range of 10-50 mM.
-
-
NMR Sample Preparation:
-
In an NMR tube, combine the stock solutions of the vinyl sulfone (or vinyl sulfoxide) and the internal standard.
-
Acquire a ¹H NMR spectrum of this mixture at time t=0. This will serve as the initial reference spectrum.
-
-
Initiation of the Reaction and Data Acquisition:
-
To initiate the reaction, add the stock solution of the nucleophile to the NMR tube containing the Michael acceptor and internal standard.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate; for fast reactions, spectra may need to be acquired every few minutes, while for slower reactions, hourly acquisition may suffice.
-
-
Data Analysis:
-
Process the acquired NMR spectra.
-
For each time point, integrate the signal corresponding to a characteristic proton of the starting vinyl sulfone or vinyl sulfoxide (e.g., one of the vinylic protons) and the signal of the internal standard.
-
The concentration of the Michael acceptor at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the Michael acceptor versus time. For a pseudo-first-order reaction (where the nucleophile is in large excess), this plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with the other Michael acceptor under identical conditions (temperature, concentrations, solvent).
-
-
Comparison of Reaction Rates:
-
Compare the determined rate constants for the vinyl sulfone and vinyl sulfoxide to quantitatively assess their relative reactivity.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Michael addition mechanism and the experimental workflow for the kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition Reaction of Vinyl Sulfoxide with Poly(Vinyl Alcohol) | Scilit [scilit.com]
- 7. A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives – Summer Research 2020 Poster Session [summer20.research.wesleyan.edu]
Safety Operating Guide
Navigating the Disposal of Phenyl Vinyl Sulfoxide: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of phenyl vinyl sulfoxide, a versatile sulfoxide compound utilized in various organic syntheses, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your research environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. While a comprehensive toxicological profile is not extensively documented in readily available literature, the existing data allows for a robust risk assessment.
Based on available safety data, this compound is classified as a combustible liquid[1]. This characteristic necessitates stringent control of ignition sources in its storage and handling areas. The water solubility and potential for environmental harm, categorized as WGK 3 (severe hazard to water), underscore the importance of preventing its release into aquatic systems[1].
Key Safety and Hazard Information:
| Property | Value | Source |
| CAS Number | 20451-53-0 | [1] |
| Molecular Formula | C₈H₈OS | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class (WGK) | 3 (Severe hazard to water) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound, both during its application and disposal. The following PPE is recommended to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: In situations where ventilation is inadequate or when dealing with spills that may generate vapors, a multi-purpose combination respirator cartridge is recommended[1].
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Operational Steps for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
-
Segregation of Waste:
-
Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.
-
-
Storage of Waste:
-
Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Ensure that all required documentation is completed accurately and accompanies the waste container.
-
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards. The procedure will vary depending on the size of the spill.
Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid has been fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. Collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS department.
Large Spill (requires EHS assistance):
-
Evacuate the Area: Immediately evacuate the spill area.
-
Alert EHS: Contact your institution's EHS department and emergency services. Provide them with the chemical name, location, and approximate quantity of the spill.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Ventilate (if safe to do so): If it is safe to do so without entering the contaminated area, increase ventilation to the room.
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a this compound spill.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these established procedures, researchers can ensure that their innovative work does not come at the cost of environmental integrity or personal well-being. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for the most accurate and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
